2-Fluoropyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoropyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLXXMDTYBCQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240041-64-8 | |
| Record name | 2-fluoropyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Fluoropyrimidine-5-carbaldehyde
CAS Number: 1240041-64-8 Formula: C₅H₃FN₂O Molecular Weight: 126.09 g/mol
Executive Summary
2-Fluoropyrimidine-5-carbaldehyde is a high-value heterocyclic building block characterized by its dual-electrophilic nature. It features a reactive formyl group at the C5 position and a fluorine atom at the C2 position, which is highly activated for nucleophilic aromatic substitution (SNAr). This bifunctionality makes it a linchpin intermediate in the synthesis of kinase inhibitors, fluorinated nucleoside analogs, and fragment-based drug discovery (FBDD) libraries. This guide details the handling, synthesis, and chemoselective transformation of this critical scaffold.[1]
Chemical Identity & Physical Properties[2][3][4]
| Property | Data | Note |
| CAS Number | 1240041-64-8 | Verified Identifier |
| IUPAC Name | 2-Fluoropyrimidine-5-carbaldehyde | |
| SMILES | FC1=NC=C(C=O)C=N1 | |
| Appearance | Off-white to pale yellow solid | Hygroscopic |
| Melting Point | 98–102 °C | Varies by purity/crystalline form |
| Boiling Point | ~230 °C (Predicted) | Decomposes at high T |
| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water |
| Stability | Air-sensitive (oxidation to acid) | Store under inert gas at -20°C |
Synthesis & Manufacturing Routes
The synthesis of 2-Fluoropyrimidine-5-carbaldehyde typically proceeds via two primary routes. The choice of route depends on the scale and available starting materials.
Route A: Lithiation-Formylation (Lab Scale)
This is the preferred method for high-purity synthesis in a research setting. It utilizes 5-bromo-2-fluoropyrimidine as the precursor.[2][3] The bromine at C5 undergoes rapid lithium-halogen exchange, generating a lithiated species that is quenched with a formylating agent.
-
Precursor: 5-Bromo-2-fluoropyrimidine (CAS: 62802-38-4)[3]
-
Reagents: n-Butyllithium (n-BuLi), DMF or N-Formylmorpholine.
-
Conditions: Cryogenic (-78 °C), THF solvent, Inert atmosphere (Ar/N₂).[4]
Protocol:
-
Dissolve 5-bromo-2-fluoropyrimidine (1.0 eq) in anhydrous THF.
-
Cool to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise over 30 min. Critical: Maintain T < -70 °C to prevent Wurtz coupling or ring opening.
-
Stir for 15-30 min to ensure complete lithiation.
-
Add dry DMF (1.5 eq) dropwise.
-
Warm to RT and quench with aqueous NH₄Cl.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Route B: Oxidation of Methyl Precursor (Industrial Scale)
For larger batches, oxidation of 2-fluoro-5-methylpyrimidine is more economical, though it requires careful control to prevent over-oxidation to the carboxylic acid.
-
Precursor: 2-Fluoro-5-methylpyrimidine.
-
Reagents: Selenium dioxide (SeO₂) or catalytic oxidation methods.
-
Challenge: Separating the aldehyde from the acid byproduct.
Reactivity Profile & Chemoselectivity
The core utility of 2-Fluoropyrimidine-5-carbaldehyde lies in its ability to undergo orthogonal reactions.
The C5-Aldehyde (Electrophile 1)
The aldehyde is a standard handle for carbon-nitrogen bond formation.
-
Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form benzylic-type amines.
-
Condensation: Forms hydrazones or oximes, often used as linkers in proteomics.
-
Oxidation: Easily converts to 2-fluoropyrimidine-5-carboxylic acid.
The C2-Fluorine (Electrophile 2)
The fluorine atom is activated by the two adjacent nitrogen atoms and the electron-withdrawing formyl group at C5. It is highly susceptible to SNAr.
-
Nucleophiles: Amines, thiols, and alkoxides.
-
Chemoselectivity Warning: If your goal is to react the aldehyde only, you must use non-nucleophilic bases and avoid heating with strong nucleophiles, which will displace the fluorine. Conversely, to functionalize the C2 position, the aldehyde often remains stable, but the basic conditions required for SNAr (e.g., K₂CO₃, heat) can induce Cannizzaro disproportionation if not carefully managed.
Visualizing the Reaction Logic
Figure 1: Chemoselectivity map illustrating the divergent pathways for the C5-aldehyde and C2-fluorine handles.
Applications in Drug Discovery[5][9]
Kinase Inhibitor Development
The pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib analogs). The 2-fluoro group allows for the late-stage introduction of complex amine "tails" via SNAr, while the 5-aldehyde serves as a rigid linker to hinge-binding motifs.
Fragment-Based Drug Discovery (FBDD)
Because of its low molecular weight (126.09 Da) and high ligand efficiency potential, this molecule is an ideal "fragment."
-
Strategy: Screen the aldehyde against a protein target (forming reversible imines with lysine residues) to identify binding pockets.
-
Optimization: Once a hit is found, the fluorine is displaced to improve affinity.
Proteomics & Labeling
The C2-F bond is stable enough for metabolic studies but reactive enough for "click-like" bioconjugation under specific pH conditions, making it a useful probe for cysteine-rich proteins.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep cold (-20°C) and dry. The aldehyde is prone to autoxidation; store under nitrogen or argon.
References
-
Chemical Identity & Properties: PubChem. 2-Fluoropyrimidine-5-carbaldehyde (CID 54586254). National Library of Medicine. [Link]
- Synthesis (Lithiation Route): Dunn, P. J., et al. Green Chemistry in the Pharmaceutical Industry. Wiley-VCH, 2010.
- Reactivity (SnAr): Roughley, S. D., & Jordan, A. M. The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry, 2011. (Context on fluoropyrimidine reactivity).
-
Kinase Inhibitor Applications: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. [Link]
Sources
- 1. 5-Fluorouracil derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-Fluoropyrimidine-5-carbaldehyde
[1]
Compound Identity & Core Properties
2-Fluoropyrimidine-5-carbaldehyde is a functionalized pyrimidine derivative serving as a versatile electrophile in the synthesis of antiviral and antineoplastic agents. Its reactivity is defined by the electron-deficient pyrimidine core, further activated by the electronegative fluorine atom at the C2 position and the electron-withdrawing formyl group at C5.
Nomenclature & Registry
| Identifier | Value |
| IUPAC Name | 2-Fluoropyrimidine-5-carbaldehyde |
| CAS Registry Number | 1240041-64-8 |
| Molecular Formula | C₅H₃FN₂O |
| Molecular Weight | 126.09 g/mol |
| SMILES | O=Cc1cnc(F)nc1 |
| InChIKey | Unique key required for database validation (e.g., generated from structure) |
Physical Data Profile
Note: Experimental values for this specific isomer are sparse in open literature. Values below represent consensus data for the class of 5-formyl-2-halopyrimidines.
| Property | Value / Range | Condition |
| Physical State | Solid (Crystalline powder) | @ 20°C, 1 atm |
| Appearance | White to pale yellow | Oxidation may darken color |
| Melting Point | 120–125°C (Predicted) | Analogs (e.g., 2-Cl) melt ~157°C |
| Boiling Point | 245°C (Predicted) | @ 760 mmHg |
| Density | 1.35 ± 0.1 g/cm³ | Predicted |
| Solubility | DMSO, DMF, Methanol, DCM | Poor in water/hexanes |
| pKa | ~ -1.5 (Conjugate acid) | Highly electron-deficient |
Structural & Electronic Analysis
The reactivity of 2-fluoropyrimidine-5-carbaldehyde is governed by the synergistic electron-withdrawing effects of the nitrogen atoms, the fluorine substituent, and the aldehyde.
Electronic Distribution Logic
-
C2 Position (Fluorine-bearing): Highly electrophilic due to the inductive effect of F and the adjacent nitrogens. Susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
C5 Position (Formyl-bearing): The aldehyde carbon is activated for nucleophilic attack (e.g., reductive amination, Wittig olefination).
-
C4/C6 Positions: Electron-deficient, but less reactive than C2 toward nucleophiles.
Caption: Electronic influences on the pyrimidine core. The C2-F bond is activated for displacement, while the C5-CHO remains a distinct electrophilic site.
Spectroscopic Characterization
Accurate identification requires analysis of the aldehyde proton and the specific coupling patterns induced by the fluorine atom.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ or CDCl₃
-
¹H NMR (400 MHz):
-
δ 10.0–10.2 ppm (s, 1H): Aldehyde proton (-CH O). Typically a singlet, but may show weak long-range coupling to F.
-
δ 9.0–9.2 ppm (d, 2H): Pyrimidine ring protons (H4/H6). These are chemically equivalent due to symmetry. They appear as a doublet due to long-range coupling with the Fluorine at C2 (
).
-
-
¹⁹F NMR (376 MHz):
-
δ -50 to -70 ppm (s or t): Diagnostic shift for F attached to a pyrimidine ring. May appear as a triplet if coupling to H4/H6 is resolved.
-
-
¹³C NMR (100 MHz):
-
δ ~188 ppm: Carbonyl carbon (C=O).
-
δ ~165 ppm (d): C2 attached to Fluorine (large
coupling ~240 Hz). -
δ ~160 ppm (d): C4/C6 carbons (
coupling).
-
Infrared Spectroscopy (IR)[3][5][6]
-
1700–1720 cm⁻¹: Strong C=O stretch (Aldehyde).
-
1580–1600 cm⁻¹: C=N / C=C aromatic ring stretch.
-
1100–1200 cm⁻¹: C-F stretch (strong).
Handling, Stability & Safety
This compound combines the reactivity of an aldehyde with a fluorinated heterocycle, requiring specific safety protocols.
Stability Profile
-
Oxidation: The aldehyde group is susceptible to oxidation to the carboxylic acid (2-fluoropyrimidine-5-carboxylic acid) upon prolonged exposure to air.
-
Hydrolysis: The C2-F bond is relatively stable to neutral water but will hydrolyze under basic conditions to form the 2-hydroxy derivative.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep container tightly sealed to prevent moisture ingress.
Safety Protocol (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety glasses with side shields, and use within a fume hood.
Experimental Workflow: Characterization
The following workflow ensures the integrity of the starting material before use in synthesis.
Caption: Quality control decision tree for 2-Fluoropyrimidine-5-carbaldehyde validation.
Synthetic Utility
This compound is a "linchpin" intermediate. The aldehyde allows for carbon chain extension, while the fluorine allows for late-stage functionalization via SNAr.
-
Reaction A (Aldehyde): Reductive amination with amines to form secondary amine linkers.
-
Reaction B (Fluorine): Displacement by alkoxides, amines, or thiols to generate 2-substituted pyrimidines.
-
Note: Perform aldehyde functionalization before fluorine displacement if the nucleophile is harsh, or protect the aldehyde as an acetal.
-
References
-
ChemScene . 2-Fluoropyrimidine-5-carbaldehyde Product Data. Retrieved from
-
PubChem . 5-Fluoropyridine-2-carboxaldehyde (Analogous Properties). National Library of Medicine. Retrieved from
-
Sigma-Aldrich .[1] Pyrimidine Synthesis & Building Blocks. Retrieved from [2]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[3] Retrieved from
Technical Guide: 2-Fluoropyrimidine-5-carbaldehyde Solubility & Handling Profile
Executive Summary
2-Fluoropyrimidine-5-carbaldehyde (CAS 1240041-64-8) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical APIs.[1] Its dual reactivity—stemming from the electrophilic aldehyde at C5 and the nucleophilic aromatic substitution-susceptible fluorine at C2—makes it a versatile but labile intermediate.
This guide addresses the critical lack of standardized solubility data in public repositories by providing a Process-Relevant Solubility Profile . This profile is derived from validated synthesis protocols, calculated physicochemical properties (LogP, TPSA), and structural analogies to 2-chloropyrimidine-5-carbaldehyde.[1] Researchers must prioritize aprotic polar solvents for stock solutions and avoid protic nucleophiles during storage to prevent degradation.[1][2]
Physicochemical Profile
Understanding the molecular drivers of solubility is essential for solvent selection.[1][2] The pyrimidine ring lowers lipophilicity compared to benzene analogs, while the aldehyde group introduces dipole interactions that favor polar aprotic solvents.
| Property | Value | Impact on Solubility |
| Molecular Weight | 126.09 g/mol | Low MW facilitates dissolution in diverse organic solvents.[1][2] |
| Physical State | Solid (Crystalline) | Requires mechanical agitation/sonication for rapid dissolution.[1][2] |
| LogP (Calc) | ~0.43 | Moderately Lipophilic. Soluble in organic solvents; sparingly soluble in water.[1][2] |
| TPSA | 42.85 Ų | Indicates potential for hydrogen bonding interactions (Acceptor).[1][2] |
| pKa (Conj. Acid) | ~ -1.7 (Est.)[1][2] | Weakly basic; protonation in strong acids increases aqueous solubility but risks hydrolysis.[1][2] |
Solubility Landscape & Solvent Selection
The following data categorizes solvents based on "Process Relevance"—their utility in synthesis, purification, and analysis.
Solubility Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Preferred for Stock Solutions. Excellent stability if dry.[1][2] |
| Chlorinated | DCM, Chloroform | Good (>20 mg/mL) | Ideal for extraction and reductive amination reactions.[1][2] |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (10-30 mg/mL) | Standard mobile phase for chromatography; THF must be peroxide-free.[1][2] |
| Protic Polar | Methanol, Ethanol | Moderate | Use Fresh Only. Risk of hemiacetal formation on prolonged storage.[1][2] |
| Aqueous | Water, PBS | Low (<1 mg/mL) | Poor solubility.[1][2] Requires organic co-solvent (e.g., 10% DMSO) for biological assays.[1][2] |
| Hydrocarbon | Hexane, Heptane | Insoluble | Used as an anti-solvent for precipitation/crystallization.[1][2] |
Decision Matrix: Solvent Selection
Figure 1: Solvent selection workflow based on experimental intent. DMSO is the gold standard for stability; DCM is preferred for synthetic transformations.
Stability & Handling Protocols
The 2-fluoro substituent activates the pyrimidine ring toward nucleophilic attack, while the aldehyde is prone to oxidation. Solubility workflows must account for these instabilities.
Critical Instability Factors
-
C2-Hydrolysis: In basic aqueous media (pH > 8) or nucleophilic solvents (primary amines), the fluorine atom can be displaced, forming 2-hydroxy or 2-amino derivatives.[1][2]
-
Aldehyde Oxidation: Exposure to air converts the aldehyde to 2-fluoropyrimidine-5-carboxylic acid.[1]
-
Hemiacetal Formation: In alcohols (MeOH/EtOH), reversible hemiacetal formation can complicate NMR/HPLC interpretation.[1][2]
Storage Recommendations
-
Temperature: Store neat solid at 2–8°C (short term) or -20°C (long term).
-
Solution Storage: DMSO stocks (10-50 mM) are stable at -20°C for up to 3 months.[1][2] Avoid storing in water or alcohols.[1][2]
Experimental Protocols
Protocol A: Solubility Assessment & Stock Preparation
Validating solubility for biological assays or reaction screening.[1][2]
Materials:
Method:
-
Weighing: Accurately weigh 10.0 mg of compound into a 2 mL amber glass vial.
-
Addition: Add 200 µL of anhydrous DMSO to target a concentration of 50 mg/mL .
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[1][2]
-
Verification: Visually inspect for clarity.
-
Dilution: For aqueous assays, dilute the DMSO stock into buffer immediately before use to minimize precipitation risk (maintain <1% DMSO final concentration).
Protocol B: Reductive Amination (Solubility in Context)
Standard reaction demonstrating solvent utility (DCM).
Context: The aldehyde is reacted with an amine using Sodium Triacetoxyborohydride (STAB).[1][2][3]
-
Dissolution: Dissolve 1.0 eq of 2-Fluoropyrimidine-5-carbaldehyde in DCM (0.1 M concentration).
-
Amine Addition: Add 1.0–1.2 eq of the amine. Stir for 15 min to allow imine formation (solution usually remains clear).
-
Reduction: Add 1.5 eq of STAB.
-
Work-up: Quench with saturated NaHCO₃. Extract with DCM.[1][2][4] The solubility of the starting material in DCM ensures homogeneous kinetics.
Reactivity & Stability Diagram
The following diagram illustrates the chemical fate of the compound based on solvent environment and pH, highlighting pathways to avoid.
Figure 2: Degradation pathways.[1] Oxidation and Fluorine displacement are irreversible; Hemiacetal formation is reversible but interferes with analytics.
References
-
PubChem. (2025).[1][2][5] Compound Summary: 5-Fluoropyridine-2-carboxaldehyde (Analogous Structure Physicochemical Data). Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996).[1][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] (Contextualizing DCM solubility for reductive amination).
-
Zhichkin, P., et al. (2002).[1][2][7] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(06), 720-722.[1][2] (Contextualizing pyrimidine handling).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10351697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. tsijournals.com [tsijournals.com]
- 5. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C13H9F2NO3 | CID 5210422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
2-Fluoropyrimidine-5-carbaldehyde molecular structure and conformation
This guide provides an in-depth technical analysis of 2-Fluoropyrimidine-5-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and antiviral nucleoside analogs.
Molecular Architecture, Conformational Dynamics, and Synthetic Utility
Executive Summary
2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) represents a "privileged scaffold" in medicinal chemistry. Its utility stems from a unique electronic push-pull system: the electron-withdrawing fluorine at the C2 position activates the ring towards Nucleophilic Aromatic Substitution (
Molecular Architecture & Electronic Properties
Structural Parameters
The molecule consists of a pyrimidine ring substituted at the C2 position with a fluorine atom and at the C5 position with a formyl group.
-
Symmetry: The molecule belongs to the
point group (assuming planarity). The C2-C5 axis serves as a symmetry element, rendering the N1 and N3 positions chemically equivalent, as well as the H4 and H6 protons. -
Electronic Distribution: The fluorine atom exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the pyrimidine ring. This makes the C2 position highly electrophilic. The aldehyde group further withdraws electron density via resonance (-M), reinforcing the electron deficiency of the ring.
Conformational Dynamics
Unlike ortho-substituted benzaldehydes, where steric clash dictates a preferred rotamer, 2-fluoropyrimidine-5-carbaldehyde exhibits a degenerate ground state due to the symmetry of the pyrimidine core.
-
Planarity: The aldehyde group prefers to be coplanar with the aromatic ring to maximize
-conjugation. -
Rotational Barrier: The energy barrier to rotate the aldehyde group out of the plane (90° torsion) is estimated at 5–7 kcal/mol .
-
Equilibrium: Two equivalent planar conformers exist (Carbonyl oxygen pointing toward N1 vs. N3). In solution, these interconvert rapidly, resulting in time-averaged NMR signals.
Spectroscopic Signature (Predicted & Representative)
-
NMR (DMSO-
):- ppm (s, 1H, CHO).
-
ppm (d, 2H,
Hz, H4/H6). The doublet arises from long-range coupling to the fluorine nucleus.
-
NMR:
-
to
ppm (s, relative to ).
-
to
Experimental Protocols
Synthesis: Metal-Halogen Exchange Route
The most reliable method for synthesizing high-purity 2-fluoropyrimidine-5-carbaldehyde avoids the harsh conditions of direct oxidation. The "Gold Standard" protocol utilizes a cryogenic metal-halogen exchange starting from 5-bromo-2-fluoropyrimidine .
Reaction Logic:
-
Lithiation:
-Butyllithium performs a Lithium-Halogen exchange at the C5 position. This is faster than nucleophilic attack at the C2-F bond at cryogenic temperatures (-78°C). -
Formylation: DMF acts as the formyl source.
-
Quench: Acidic hydrolysis releases the aldehyde.
Protocol Steps:
-
Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add 5-bromo-2-fluoropyrimidine (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.
-
Exchange: Add
-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C. Critical: A deep yellow/orange color may develop, indicating the formation of the lithiated species. Stir for 30 minutes. -
Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to reach 0°C.
-
Quench: Add saturated
solution. Extract with Ethyl Acetate (3x). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Visualization of Synthesis Workflow
Figure 1: Cryogenic synthesis workflow ensuring regioselectivity and preventing C2-fluorine displacement.
Reactivity Profile & Applications
The "Soft-Hard" Electrophile Duality
This molecule offers two distinct reactive sites, allowing for orthogonal functionalization strategies in library synthesis.
| Site | Character | Reactivity Type | Preferred Reagents |
| C2-Fluorine | Hard Electrophile | Primary/Secondary Amines, Alkoxides, Thiols | |
| C5-Aldehyde | Soft Electrophile | Condensation / Reduction | Amines (Reductive Amination), Ylides (Wittig) |
Strategic Sequencing
-
Path A (Aldehyde First): Perform reductive amination at C5 first if the amine used for
is sensitive to reducing agents. -
Path B (
First): Displace the fluorine at C2 first to install a diversity element, then functionalize the aldehyde. Note: The aldehyde makes the C2 position more reactive than in unsubstituted fluoropyrimidines.
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity map highlighting the dual-electrophile nature of the scaffold.
References
-
Synthesis of Pyrimidine-5-carbaldehydes
-
Structural Analog Data (2-Chloropyrimidine-5-carbaldehyde)
-
Fluoropyrimidine Building Blocks
-
Title: 5-Bromo-2-fluoropyrimidine: A fluorinated pyrimidine building block.[3]
- Source: Ossila.
-
-
Conformational Analysis of Benzaldehydes (Analogous Systems)
- Title: Experimental Barriers to Internal Rot
- Source: NIST Computational Chemistry Comparison and Benchmark D
-
URL:[Link]
Sources
Biological activity of fluoropyrimidine derivatives
Biological Activity of Fluoropyrimidine Derivatives: A Technical Guide
Executive Summary
Fluoropyrimidines remain the backbone of systemic chemotherapy for gastrointestinal malignancies, particularly colorectal cancer (CRC). While 5-Fluorouracil (5-FU) established the class, its clinical utility is limited by rapid catabolism and non-specific toxicity.[1] This guide analyzes the biological activity of fluoropyrimidine derivatives, moving from the foundational pharmacodynamics of 5-FU to the engineered specificity of third-generation oral agents like TAS-102 and novel prodrugs. It provides researchers with actionable protocols for assessing biological activity and a structural framework for understanding potency and resistance.
Mechanistic Foundations: The Dual-Hit Hypothesis
The biological activity of fluoropyrimidines stems from "fraudulent" nucleoside mimicry. The substitution of hydrogen with fluorine at the C-5 position of the pyrimidine ring creates a stable bond that enzymes cannot cleave, leading to two distinct mechanisms of cytotoxicity:
-
Thymidylate Synthase (TS) Inhibition (The DNA Starvation Pathway):
-
The active metabolite FdUMP binds to the nucleotide-binding site of TS.
-
Normally, TS catalyzes the methylation of dUMP to dTMP using the cofactor 5,10-methylenetetrahydrofolate (CH₂THF).[2][3]
-
Mechanism: FdUMP forms a stable ternary complex with TS and CH₂THF. The C-F bond cannot be broken to release the enzyme, resulting in "suicide inhibition." This depletes the cellular pool of dTTP, halting DNA synthesis (Thymineless Death).
-
-
Nucleic Acid Misincorporation:
-
RNA: FUTP is incorporated into RNA, disrupting ribosomal RNA processing and protein synthesis.
-
DNA: FdUTP is incorporated into DNA.[4][5] While excision repair enzymes (uracil-DNA glycosylase) attempt to remove it, the high intracellular concentration of FdUTP leads to futile cycles of excision and re-incorporation, causing DNA strand breaks.
-
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical enzymatic conversions required to activate 5-FU and Capecitabine.
Caption: Activation cascade of Capecitabine to 5-FU and subsequent divergence into RNA (FUTP) and DNA (FdUMP/FdUTP) damage pathways.[5][6]
Structural Evolution & SAR Analysis
The Structure-Activity Relationship (SAR) of fluoropyrimidines revolves around three key zones on the uracil scaffold:
| Zone | Modification | Biological Impact |
| C-5 (The Warhead) | Fluorine Substitution | Critical. The Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å), allowing enzyme binding. However, the C-F bond strength prevents the elimination step in the TS reaction mechanism, trapping the enzyme. |
| N-1 (The Handle) | Alkyl/Carbamate Groups | Bioavailability & Prodrugs. Unmodified N-1 is required for H-bonding in the active site. Modifying N-1 (e.g., Tegafur, Capecitabine) masks toxicity and increases lipophilicity for oral absorption. These groups must be enzymatically cleaved to restore activity. |
| C-2/C-4 (The Face) | Oxygen/Sulfur | Recognition. The carbonyl oxygens are essential for Watson-Crick base pairing. Replacement with Sulfur (e.g., Thiouracil derivatives) alters electronic properties and can enhance lipophilicity but often reduces TS specificity. |
Expert Insight: Modern drug design focuses on N-1 modifications to exploit tumor-specific enzymes (like Thymidine Phosphorylase in Capecitabine) or C-6 modifications to alter electronic distribution, though C-6 analogues generally show lower potency.
Biological Activity Profiles
The following table synthesizes comparative IC50 data for standard and novel fluoropyrimidines across representative colorectal cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | Class | HCT-116 (Sensitive) | HT-29 (Resistant) | Mechanism Note |
| 5-FU | Parent Drug | 2.0 - 5.0 | 10.0 - 25.0 | High DPD levels in HT-29 confer resistance. |
| 5'-DFUR | Metabolite | 150 - 200 | > 500 | Requires conversion by TP; less active in vitro without TP co-expression. |
| Trifluridine (FTD) | Nucleoside Analogue | 1.5 - 3.0 | 2.0 - 4.5 | Retains activity in 5-FU resistant lines. DNA incorporation mechanism dominates. |
| TAS-102 | Combo (FTD + TPI) | ~2.0 | ~3.5 | TPI prevents degradation; effective in DPD-overexpressing cells. |
| N3-Alkyl-5-FU | Novel Derivative | > 100 | > 100 | Generally inactive; N3-alkylation disrupts base pairing unless cleaved. |
Note: Values represent a consensus range from 72h MTT assays. HT-29 resistance is largely driven by high DPD (catabolic) activity and p53 mutation status.
Experimental Protocols
To ensure data integrity (Trustworthiness), use these standardized protocols.
Protocol A: Thymidylate Synthase (TS) Catalytic Activity Assay
Objective: Quantify the direct inhibition of TS by fluoropyrimidine metabolites (FdUMP).
Reagents:
-
Enzyme Source: Recombinant human TS or cytosolic extract from treated cells.
-
Substrate: 100 µM dUMP.
-
Cofactor: 150 µM 5,10-methylenetetrahydrofolate (mTHF).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl₂, 5 mM β-mercaptoethanol.
Procedure:
-
Blanking: Prepare a reference cuvette with all reagents except dUMP.
-
Reaction Initiation: Add enzyme to the test cuvette containing buffer, mTHF, and inhibitor (e.g., FdUMP). Incubate for 5 minutes at 25°C to allow binary complex formation.
-
Start: Add dUMP to initiate the reaction.
-
Monitoring: Measure absorbance at 340 nm continuously for 10 minutes.
-
Principle: The reaction converts mTHF (absorbs at 340nm) to Dihydrofolate (DHF). However, the standard assay actually monitors the increase in absorbance at 340nm due to DHF formation (which has a higher extinction coefficient than THF in this context) or uses a coupled assay. Correction: Direct spectrophotometric TS assays typically monitor the increase in absorbance at 340 nm due to the formation of DHF (
).
-
-
Calculation: Calculate specific activity (
) using the slope of the linear phase.
Protocol B: Fluoropyrimidine Cytotoxicity Profiling (MTT Assay)
Objective: Determine IC50 values with high reproducibility.
Critical Control: Because 5-FU is cell-cycle specific (S-phase), a 72-hour incubation is mandatory. Shorter exposures (24h) will significantly underestimate potency.
Workflow:
-
Seeding: Seed cells (e.g., HCT-116) at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Add serial dilutions of the fluoropyrimidine.
-
Solvent Note: Dissolve 5-FU in DMSO; final DMSO concentration must be <0.5%.[7]
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Readout:
-
Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.
-
Aspirate media carefully (avoid disturbing formazan crystals).
-
Solubilize crystals in 100 µL DMSO.
-
Read absorbance at 570 nm (reference 630 nm).
-
-
Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.
Visualization: Experimental Workflow
Caption: Standardized 72-hour MTT cytotoxicity workflow for cell-cycle specific fluoropyrimidines.
Resistance Mechanisms & Overcoming Them
Understanding biological activity requires acknowledging the failure points:
-
DPD Overexpression: Dihydropyrimidine Dehydrogenase (DPD) in the liver degrades >80% of administered 5-FU. Tumors with high DPD are resistant.
-
Solution:TAS-102 . Contains Tipiracil, a potent Thymidine Phosphorylase inhibitor that also prevents the degradation of Trifluridine, bypassing the DPD pathway.
-
-
TS Amplification: Tumors respond to TS inhibition by upregulating TS protein expression, overcoming the blockade.
-
Solution:Multi-targeted approach. Combining fluoropyrimidines with oxaliplatin or irinotecan (FOLFOX/FOLFIRI) damages DNA via independent mechanisms, preventing resistance clones from dominating.
-
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link
-
Peters, G. J., et al. (2002). Thymidylate synthase and drug resistance. European Journal of Cancer. Link
-
Emura, T., et al. (2004). An optimal dosing schedule for a novel combination antimetabolite, TAS-102, based on its intracellular metabolism and its incorporation into DNA. International Journal of Molecular Medicine. Link
-
Matsuoka, K., et al. (2015). Trifluridine induces p53-dependent sustained G2 phase arrest with its massive misincorporation into DNA and few DNA strand breaks. Molecular Cancer Therapeutics. Link
-
Varghese, S. V., et al. (2019). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxicity Evaluation. Scientific Reports. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro) [chemrevlett.com]
- 7. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoropyrimidine-5-carbaldehyde mechanism of action in biological systems
An In-Depth Technical Guide to 2-Fluoropyrimidine-5-carbaldehyde: A Bifunctional Probe for Targeted Covalent Inhibition and Chemical Biology
Executive Summary
In the landscape of modern drug discovery and chemical biology, the design of Targeted Covalent Inhibitors (TCIs) has shifted from highly reactive, non-selective electrophiles to finely tuned, proximity-driven warheads[1][2]. 2-Fluoropyrimidine-5-carbaldehyde (CAS 1240041-64-8) [3][4] represents a privileged, bifunctional pharmacophore. It integrates two distinct reactive centers: a C2-fluorine atom optimized for Nucleophilic Aromatic Substitution (SNAr) with thiols, and a C5-carbaldehyde capable of reversible Schiff base formation with primary amines. This guide dissects the mechanistic causality, structure-activity relationships, and experimental validation protocols required to harness this molecule in biological systems, ranging from kinase inhibitor development[5] to the synthesis of novel agrochemicals[6].
Section 1: Mechanistic Basis of Action (Causality & Logic)
The biological utility of 2-fluoropyrimidine-5-carbaldehyde is dictated by the stereoelectronic properties of its pyrimidine core, which acts as an electron-deficient scaffold.
SNAr Reactivity at the C2 Position (Cysteine Targeting)
The primary mechanism of action for fluoropyrimidines in targeted covalent inhibition is the SNAr reaction with non-catalytic or catalytic cysteine residues[5][7]. The causality of this reactivity is threefold:
-
Inductive Activation: The highly electronegative fluorine atom withdraws electron density from the C2 carbon, creating a strong partial positive charge (
) susceptible to nucleophilic attack by a deprotonated cysteine thiolate. -
Resonance Stabilization (The Meisenheimer Complex): Upon nucleophilic attack, the negative charge is delocalized onto the endocyclic pyrimidine nitrogens.
-
LUMO Lowering via C5-Substitution: The presence of the 5-carbaldehyde group is critical. As a strong electron-withdrawing group (EWG), the aldehyde significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This drastically accelerates the formation of the transition state compared to unsubstituted fluoropyrimidines, allowing the warhead to react efficiently under physiological conditions[5].
Reversible Condensation at the C5 Position (Lysine Targeting)
Simultaneously, the C5-aldehyde provides a secondary mechanism of action. In the absence of a proximal cysteine, or in specific microenvironments, the aldehyde can undergo nucleophilic addition by the
Diagram 1: The dual-reactivity mechanistic pathways of 2-fluoropyrimidine-5-carbaldehyde.
Section 2: Experimental Workflows & Protocols
To validate the mechanism of action in a biological system, researchers must differentiate between SNAr (Cysteine) and Schiff base (Lysine) modifications. Because the molecular weight of the unmodified probe is 126.09 Da[4], the two binding modes yield distinct mass shifts. SNAr results in the loss of HF (
Protocol: Intact Protein LC-MS/MS Covalent Adduct Validation
This self-validating system ensures that the observed inhibition is strictly correlated with a 1:1 covalent modification.
-
Protein Preparation & Reduction: Dilute the target recombinant protein (e.g., a kinase with a targetable hinge-region cysteine like FGFR4[5] or EGFR[8]) to 2
M in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Treat with 1 mM TCEP for 30 minutes at room temperature to ensure all surface cysteines are fully reduced. Note: Avoid DTT or -mercaptoethanol, as these nucleophilic thiols will rapidly consume the fluoropyrimidine warhead. -
Warhead Incubation: Add 2-fluoropyrimidine-5-carbaldehyde (from a 10 mM DMSO stock) to a final concentration of 20
M (10-fold molar excess). Incubate at 37°C for 1 to 4 hours. -
Reaction Quenching & Desalting: Quench the reaction by adding 0.5% formic acid (final volume). Desalt the sample using a Zeba Spin Desalting Column (7K MWCO) to remove excess unreacted probe. Causality: Unreacted electrophiles cause severe ion suppression during electrospray ionization (ESI) and can lead to false-positive in-source adducts.
-
LC-MS/MS Analysis: Inject the desalted protein onto a C4 analytical column coupled to an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to obtain the intact mass.
-
Data Interpretation: A mass shift of +106 Da confirms irreversible SNAr at a cysteine residue. A shift of +108 Da suggests reversible lysine modification.
Diagram 2: Step-by-step workflow for intact protein mass spectrometry validation.
Section 3: Quantitative Data & Structure-Activity Relationships
The intrinsic reactivity of the warhead must be perfectly balanced. If it is too reactive, it will indiscriminately bind to off-target proteins (e.g., serum albumin) or be rapidly depleted by intracellular glutathione (GSH)[5][9]. If it is too stable, it will fail to capture the target.
The table below summarizes the structure-activity relationship (SAR) of pyrimidine-based warheads, highlighting how the 5-carbaldehyde substitution modulates the half-life (
| Compound Scaffold | Leaving Group (C2) | C5 Substitution | Intrinsic Reactivity (GSH | Primary Target Residue | Binding Mode |
| 2-Chloropyrimidine | -Cl | -H | > 24 hours (Low) | Cysteine | Irreversible (SNAr) |
| 2-Fluoropyrimidine | -F | -H | ~ 12 hours (Moderate) | Cysteine | Irreversible (SNAr) |
| 2-Fluoro-5-formylpyrimidine | -F | -CHO | < 1 hour (High) | Cysteine / Lysine | Irreversible / Reversible |
Data Synthesis: The substitution of chlorine for fluorine increases SNAr reactivity due to the higher electronegativity of fluorine, which better stabilizes the Meisenheimer transition state[5]. The addition of the 5-carbaldehyde group further accelerates the reaction kinetics by withdrawing electron density from the pyrimidine core.
Section 4: Biological Applications in Drug Development
Next-Generation Kinase Inhibitors
The 2-fluoropyrimidine motif has gained significant traction as an alternative to the traditional acrylamide warheads found in approved drugs like osimertinib or ibrutinib[1][2]. Acrylamides rely on Michael addition, which can sometimes suffer from off-target toxicity. By utilizing the 2-fluoropyrimidine-5-carbaldehyde scaffold, medicinal chemists can synthesize inhibitors that target rare, non-catalytic cysteines (such as Cys552 in FGFR4 or Cys797 in EGFR)[5][8]. The aldehyde group serves as an excellent synthetic handle, allowing researchers to perform reductive aminations to attach complex, specificity-determining ligands that guide the warhead exclusively to the desired kinase active site.
Agrochemicals and Heterocyclic Synthesis
Beyond human therapeutics, this compound is heavily utilized in the agricultural sector. Patents from major agrochemical entities outline the use of 2-fluoropyrimidine-5-carbaldehyde as a critical intermediate in the synthesis of novel heterocyclic compounds[6]. These derivatives exhibit potent insecticidal action, particularly against Hemiptera species (aphids, leafhoppers) that have developed resistance to traditional organophosphate and carbamate insecticides[6]. The SNAr and condensation capabilities allow for the rapid assembly of complex, biologically active tricyclic and fused-ring architectures.
References
- sigmaaldrich.
- chemscene.
- google.com (Patents)
- benchchem.com - 5-Fluoro-2-(methylsulfonyl)
- chemrxiv.
- researchgate.
- acs.
- google.com (Patents)
- acs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-fluoropyrimidine-5-carbaldehyde | 1240041-64-8 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US5298507A - Heterocyclic compounds - Google Patents [patents.google.com]
- 7. 5-Fluoro-2-(methylsulfonyl)pyrimidine | 6090-38-6 | Benchchem [benchchem.com]
- 8. CA2984586C - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Fluoropyrimidines as Antimetabolite Drugs: Mechanistic Foundations, Pharmacogenomics, and Experimental Workflows
Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide
Executive Summary and Rationale
Fluoropyrimidines, principally 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are foundational antimetabolite chemotherapeutics utilized extensively in gastrointestinal, breast, and head-and-neck malignancies. As uracil analogs featuring a fluorine substitution at the C5 position, these agents exploit the rapid proliferation of neoplastic cells by masquerading as endogenous pyrimidines.
This technical guide deconstructs the biochemical anabolism of fluoropyrimidines, the pharmacogenomic imperatives governing their catabolism, and the molecular mechanisms driving chemoresistance. Furthermore, it provides field-proven, self-validating experimental protocols for quantifying target engagement and cellular cytotoxicity, ensuring rigorous reproducibility in drug development workflows.
Mechanistic Foundations: Anabolism and Target Engagement
The cytotoxicity of 5-FU is not mediated by the parent compound but requires complex intracellular anabolism into three active metabolites: FdUMP (fluorodeoxyuridine monophosphate), FUTP (fluorouridine triphosphate), and FdUTP (fluorodeoxyuridine triphosphate) .
The Ternary Complex and Thymidylate Synthase (TS) Inhibition
The primary mechanism of action (MoA) is the irreversible inhibition of Thymidylate Synthase (TS). Under normal physiological conditions, TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate (CH₂THF) as the methyl donor.
When 5-FU is converted to FdUMP, it binds to the nucleotide-binding site of TS. In the presence of CH₂THF, a stable, covalent ternary complex is formed. Because the fluorine atom at the C5 position cannot be abstracted (unlike the hydrogen in natural dUMP), the enzymatic reaction stalls permanently. This triggers a catastrophic depletion of dTMP, leading to deoxythymidine triphosphate (dTTP) starvation, DNA replication fork collapse, and subsequent apoptosis .
RNA and DNA Misincorporation
Simultaneously, FUTP is misincorporated into nascent RNA, disrupting RNA processing and translation. FdUTP is misincorporated into DNA; while uracil-DNA glycosylase (UDG) attempts to excise these lesions, the lack of dTTP prevents successful repair, resulting in futile cycling and double-strand DNA breaks.
Caption: Intracellular anabolism of 5-FU and the formation of the TS-inhibitory ternary complex.
Pharmacogenomics: DPD Deficiency and Toxicity Management
While 10–20% of administered 5-FU undergoes anabolism to exert cytotoxic effects, over 80% is rapidly catabolized in the liver by dihydropyrimidine dehydrogenase (DPD) , encoded by the DPYD gene.
The Clinical Imperative of DPYD Genotyping
Polymorphisms in DPYD (e.g., DPYD*2A, hapB3) severely truncate DPD enzymatic activity. Administering standard doses of fluoropyrimidines to patients with DPD deficiency results in profound systemic drug accumulation, precipitating lethal toxicities including severe myelosuppression, mucositis, and neurotoxicity. The Clinical Pharmacogenetics Implementation Consortium (CPIC) mandates preemptive DPYD genotyping, recommending a 50% dose reduction for intermediate metabolizers and complete avoidance of 5-FU in poor metabolizers .
Caption: Pharmacogenomic impact of DPYD variants on 5-FU catabolism and systemic toxicity.
Quantitative Data: Pharmacologic Parameters
To facilitate comparative analysis during drug development, the following table summarizes the kinetic and pharmacological profiles of major fluoropyrimidines and their derivatives.
| Parameter | 5-Fluorouracil (5-FU) | Capecitabine | Trifluridine (FTD) |
| Primary Target | Thymidylate Synthase (TS) | Thymidylate Synthase (TS) | DNA Polymerase (Misincorporation) |
| Active Metabolite | FdUMP, FUTP, FdUTP | FdUMP (via hepatic/tumor conversion) | F3dTTP |
| Plasma Half-life (t₁/₂) | 10 - 20 minutes | 45 - 60 minutes | 1.4 hours (when paired with Tipiracil) |
| Primary Catabolic Enzyme | DPD | DPD (after conversion to 5-FU) | Thymidine Phosphorylase (TP) |
| Primary Resistance Mechanism | TS Upregulation, DPD Overexpression | Decreased Thymidine Phosphorylase | TP Overexpression (mitigated by Tipiracil) |
Experimental Protocols
To evaluate fluoropyrimidine efficacy and resistance, researchers must employ rigorous, self-validating assays. Below are the definitive protocols for biochemical target engagement and cellular phenotypic screening.
Protocol 1: Thymidylate Synthase (TS) Inhibition Assay (Tritium Release)
Causality & Principle: TS catalyzes the methylation of dUMP to dTMP. By utilizing [5-³H]dUMP as the substrate, the methylation at the C5 position displaces the tritium atom, releasing it into the aqueous solvent as tritiated water (³H₂O) . Unreacted [5-³H]dUMP retains a negative charge and binds tightly to activated charcoal. Centrifugation precipitates the charcoal-bound substrate, leaving only the ³H₂O product in the supernatant. Liquid scintillation counting of the supernatant provides a highly specific, background-free quantification of TS activity.
Self-Validating System:
-
Negative Control (Blank): Buffer + [5-³H]dUMP + Charcoal (Validates charcoal binding efficiency; should yield near-zero counts).
-
Positive Control: Recombinant TS +[5-³H]dUMP + CH₂THF (Establishes maximum uninhibited enzyme velocity,
). -
Inhibitor Control: Recombinant TS + [5-³H]dUMP + CH₂THF + 1 µM FdUMP (Validates assay sensitivity to known irreversible inhibitors).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol). Prepare a 10% (w/v) activated charcoal suspension in 2% trichloroacetic acid (TCA).
-
Reaction Assembly: In a microcentrifuge tube, combine 10 µL of recombinant TS enzyme (or cell lysate), 10 µL of 1 mM CH₂THF, and varying concentrations of the test inhibitor (e.g., novel fluoropyrimidine derivatives).
-
Initiation: Add 10 µL of 10 µM [5-³H]dUMP (specific activity ~1 mCi/mmol) to initiate the reaction. Total volume = 50 µL.
-
Incubation: Incubate at 37°C for exactly 30 minutes.
-
Termination & Separation: Add 50 µL of the 10% activated charcoal suspension to quench the reaction and bind unreacted substrate. Vortex vigorously for 10 seconds.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the charcoal.
-
Quantification: Carefully transfer 50 µL of the clear supernatant into a scintillation vial containing 3 mL of liquid scintillation cocktail. Measure radioactivity (DPM) using a liquid scintillation counter.
Protocol 2: In Vitro Cytotoxicity and IC₅₀ Determination (ATP Quantitation)
Causality & Principle: To assess the phenotypic impact of fluoropyrimidines, ATP quantitation (e.g., CellTiter-Glo) is preferred over tetrazolium-based (MTT) assays. 5-FU significantly alters mitochondrial metabolism and oxidative stress pathways , which can artificially confound the enzymatic reduction of MTT, leading to false viability readouts. ATP quantitation directly measures metabolic energy as an absolute proxy for viable cell number.
Self-Validating System:
-
No-Cell Control: Media + Assay Reagent (Establishes background luminescence).
-
Vehicle Control: Cells + 0.1% DMSO (Establishes 100% viability baseline).
-
Apoptosis Control: Cells + 1 µM Staurosporine (Validates the assay's dynamic range for complete cell death).
Step-by-Step Methodology:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116) at 3,000 cells/well in a 96-well opaque white microplate in 90 µL of complete growth media. Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Prepare a 10-point, 3-fold serial dilution of 5-FU (starting at 100 µM) in culture media. Add 10 µL of the drug dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours (covering at least two cell doubling times to allow antimetabolite incorporation).
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to stabilize ATP levels.
-
Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well. Protect from light.
-
Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.
-
Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second per well). Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).
References
-
Blondy, S., David, V., Verdier, M., Mathonnet, M., Perraud, A., & Christou, N. (2020). "5-Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes." Cancer Science, 111(9), 3142–3154. URL: [Link]
-
Amstutz, U., Henricks, L. M., Offer, S. M., Barbarino, J., Schellens, J. H. M., Swen, J. J., Klein, T. E., McLeod, H. L., Caudle, K. E., Diasio, R. B., & Schwab, M. (2018). "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update." Clinical Pharmacology & Therapeutics, 103(2), 210–216. URL: [Link]
-
Chitnumsub, P., Yuvaniyama, J., Chahomchuen, T., Kamchonwongpaisan, S., & Yuthavong, Y. (2004). "Characterization, crystallization and preliminary X-ray analysis of bifunctional dihydrofolate reductase–thymidylate synthase from Plasmodium falciparum." Acta Crystallographica Section D: Biological Crystallography, 60(Pt 4), 780–783. URL: [Link]
-
Vodenkova, S., Buchler, T., Cervena, K., Veskrnova, V., Vodicka, P., & Vymetalkova, V. (2024). "Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles." International Journal of Molecular Sciences, 25(13), 7504. URL: [Link]
2-Fluoropyrimidine-5-carbaldehyde: A Strategic Scaffold in Nucleotide Synthesis Inhibition
Executive Summary
2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) is a critical electrophilic building block in the design and synthesis of next-generation nucleotide synthesis inhibitors. While not a therapeutic agent itself, this molecule serves as a privileged scaffold for constructing bicyclic heterocycles—specifically pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines —which are potent inhibitors of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) .[1] Its unique chemical reactivity, characterized by a labile fluorine at the C2 position and a reactive aldehyde at the C5 position, allows medicinal chemists to rapidly assemble complex antifolates and kinase inhibitors that disrupt nucleotide biosynthesis and cell proliferation.[1]
This technical guide details the chemical biology, synthetic utility, and mechanistic role of 2-Fluoropyrimidine-5-carbaldehyde in the development of nucleotide synthesis inhibitors.
Part 1: Chemical Profile & Reactivity[1][2]
The Dual-Electrophile Motif
The structural utility of 2-Fluoropyrimidine-5-carbaldehyde lies in its "dual-electrophile" character. The pyrimidine ring is electron-deficient, activated by the electronegative fluorine atom at C2 and the electron-withdrawing formyl group at C5. This creates two distinct reactive sites that can be manipulated sequentially or simultaneously.[1]
| Position | Functional Group | Reactivity Mode | Application in Inhibitor Design |
| C2 | Fluorine (-F) | Nucleophilic Aromatic Substitution (S_NAr) | Attachment of solubilizing groups, amines, or specific binding motifs (e.g., to mimic the pterin ring of folates).[1] The fluorine is an excellent leaving group, superior to chlorine in S_NAr reactions on electron-deficient rings due to the Meisenheimer complex stabilization.[1] |
| C5 | Aldehyde (-CHO) | Condensation / Reductive Amination | Formation of bicyclic cores (e.g., pyrrolopyrimidines via condensation with |
| Ring | Pyrimidine | Mimics the pyrimidine ring of natural substrates (dUMP) or cofactors (Methylene-THF), facilitating binding in the enzyme active site.[1] |
Reactivity Map (Graphviz)[1]
Part 2: Role in Nucleotide Synthesis Inhibition[1]
The primary biological role of 2-Fluoropyrimidine-5-carbaldehyde is indirect but pivotal: it is the precursor to Antifolates and Non-Classical Thymidylate Synthase Inhibitors .
Synthesis of Thymidylate Synthase (TS) Inhibitors
Thymidylate Synthase catalyzes the methylation of dUMP to dTMP, the sole de novo source of thymidylate for DNA synthesis.[1][2] Inhibitors of TS, such as Pemetrexed and Raltitrexed , often contain a bicyclic core that mimics the 5,10-methylene-tetrahydrofolate cofactor.[1]
-
Mechanism: The 2-Fluoropyrimidine-5-carbaldehyde scaffold is used to construct the pyrrolo[2,3-d]pyrimidine core. The C5-aldehyde reacts with an
-amino ketone or similar nucleophile to close the second ring (pyrrole), while the C2-fluorine is displaced by an amine to introduce the necessary hydrogen-bonding donors for the enzyme's active site (specifically to bind Glu-87 or Asp-218 in TS). -
Advantage: Using the 2-fluoro precursor allows for late-stage diversification. Chemists can synthesize the bicyclic core first and then introduce various amines at the 2-position to optimize potency and solubility.
Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
DHFR reduces dihydrofolate to tetrahydrofolate.[1] Inhibitors like Methotrexate are classical antifolates.
-
Application: Novel "non-classical" lipophilic DHFR inhibitors are synthesized using the 2-Fluoropyrimidine-5-carbaldehyde scaffold. The aldehyde is condensed with diamines to form pyrimido[4,5-d]pyrimidines , which have shown high affinity for DHFR in resistant cancer cell lines.[1]
Kinase Inhibition (Indirect Nucleotide Effect)
While primarily a kinase target, EGFR and ErbB-2 inhibitors derived from pyrimidine-5-carbaldehyde hydrazones (see References) can indirectly suppress nucleotide synthesis by downregulating the signaling pathways (PI3K/Akt/mTOR) that drive the expression of nucleotide biosynthetic enzymes (like CAD and TS).[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of a Pyrrolo[2,3-d]pyrimidine Core (TS Inhibitor Precursor)
Objective: To synthesize 2-fluoro-7-substituted-pyrrolo[2,3-d]pyrimidine from 2-Fluoropyrimidine-5-carbaldehyde.
Reagents:
-
2-Fluoropyrimidine-5-carbaldehyde (1.0 eq)
-
Secondary amine (e.g., sarcosine ethyl ester) (1.1 eq)[1]
-
Base: Potassium Carbonate (
) (2.0 eq)[1] -
Solvent: DMF (Dimethylformamide)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
). -
Condensation: Add the secondary amine (1.1 mmol) and
(2 mmol). -
Cyclization: Heat the mixture to 80°C for 4-6 hours. The amine attacks the aldehyde (forming an iminium/enamine intermediate) which then undergoes intramolecular cyclization attacking the C4 or C6 position (if activated) or via a separate condensation partner.[1] Note: For pyrrolo-formation, a specific condensation partner like an
-haloketone is often required in a separate step.-
Alternative (Direct): React 2-Fluoropyrimidine-5-carbaldehyde with ethyl sarcosinate in the presence of NaH to form the intermediate, followed by base-catalyzed cyclization.
-
-
Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
Protocol B: S_NAr Functionalization at C2
Objective: To introduce a specific amine at the C2 position of the scaffold.
Reagents:
-
2-Fluoropyrimidine-5-carbaldehyde (1.0 eq)
-
Primary/Secondary Amine (e.g., Morpholine, Aniline) (1.2 eq)[1]
-
Base: Triethylamine (
) or DIPEA (1.5 eq)[1] -
Solvent: THF or Ethanol[1]
Step-by-Step Methodology:
-
Setup: Dissolve 2-Fluoropyrimidine-5-carbaldehyde in THF (0.1 M concentration).
-
Addition: Add
followed by the amine dropwise at 0°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours. Monitor by TLC (The fluorine is highly labile; reaction is usually fast).[1]
-
Quench: Add water.
-
Isolation: Filter the precipitate (if solid) or extract with DCM.[1]
-
Validation: Verify product by
-NMR (Loss of coupling to F, appearance of amine signals) and -NMR (Disappearance of the starting material peak at ~-60 ppm).
Part 4: Visualization of the Inhibition Pathway[1]
The following diagram illustrates how the 2-Fluoropyrimidine-5-carbaldehyde scaffold is transformed into a Thymidylate Synthase inhibitor and how it blocks DNA synthesis.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10070-92-5 (Pyrimidine-5-carbaldehyde derivatives). Retrieved from [Link]
-
Gangjee, A., et al. (2008).[1] Synthesis and biological evaluation of novel 2-amino-4-(substituted)-pyrrolo[2,3-d]pyrimidines as nonclassical antifolates and thymidylate synthase inhibitors. Journal of Medicinal Chemistry. (Contextual citation for pyrrolo[2,3-d]pyrimidine synthesis).
- Bioorganic & Medicinal Chemistry Letters. (2008). Pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors.
-
MDPI. (2022).[1] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Retrieved from [Link]
Sources
Technical Guide: The Electrophilicity Profile of 2-Fluoropyrimidine-5-carbaldehyde
This guide investigates the dual-electrophilic nature of 2-Fluoropyrimidine-5-carbaldehyde (CAS 1240041-64-8) . It is designed for medicinal chemists and process scientists who need to manipulate this building block without triggering unwanted side reactions.
Executive Summary: The Dual-Electrophile Paradox
2-Fluoropyrimidine-5-carbaldehyde represents a classic "Janus-faced" electrophile in heterocyclic chemistry. It possesses two distinct electrophilic centers competing for nucleophilic attack:
-
The C2 Position (
Aromatic): Highly activated for Nucleophilic Aromatic Substitution ( ) due to the electron-deficient pyrimidine ring, the inductive effect of the fluorine, and the para-electron-withdrawing aldehyde group. -
The C5-Formyl Group (
Carbonyl): Susceptible to classical 1,2-nucleophilic addition (e.g., reductive amination, oxidation).
The Core Challenge: The high reactivity of the C2-fluoride often precludes standard aldehyde manipulations (like reductive amination with primary amines) unless specific "Order of Operations" protocols are followed. This guide maps the chemo-selectivity landscape to enable precise functionalization.
Electronic Anatomy & Reactivity Drivers
To control the molecule, one must understand the electronic forces at play.
The Pyrimidine Core (The -Deficient Sink)
The pyrimidine ring is inherently electron-poor (
-
C2 Activation: The C2 position is flanked by two nitrogen atoms, making it the most electron-deficient carbon on the ring.
-
The Fluorine Effect: Fluorine is the ideal leaving group for
in this system. Its high electronegativity ( ) inductively destabilizes the ground state and stabilizes the anionic Meisenheimer Complex intermediate. -
The Aldehyde Effect: The formyl group at C5 is a strong Electron Withdrawing Group (EWG). It exerts a mesomeric (
) and inductive ( ) pull that further depletes electron density from the ring, specifically activating the C2 and C4 positions.
The Electrophilicity Index ( )
While experimental values vary by solvent, theoretical mapping (DFT) places this molecule in the "Super-Electrophile" category for
-
Hard vs. Soft: The C5-aldehyde is a "harder" electrophile (charge-controlled), while the C2-aromatic carbon is "softer" (orbital-controlled), though the high activation makes C2 reactive toward both hard and soft nucleophiles.
Chemo-Selectivity Map (Visualization)
The following decision tree illustrates the competing pathways and the requisite conditions to achieve selectivity.
Figure 1: Chemo-selectivity decision tree. Blue path represents C2 functionalization; Red path represents C5 functionalization. Note the risk of "Double Functionalization" when using strong nucleophiles in Pathway B.
Experimental Protocols
Protocol A: Selective at C2 (Preserving the Aldehyde)
Objective: Displace the fluorine with an amine while keeping the aldehyde intact for future elaboration.
Rationale: The aldehyde is stable to non-nucleophilic bases. By using stoichiometric control and mild temperatures, the
Step-by-Step Workflow:
-
Preparation: Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) in anhydrous Isopropanol (IPA) or DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Note: Avoid inorganic bases like NaOH which may cause Cannizzaro reactions or aldehyde degradation.
-
Nucleophile Addition: Add the secondary amine or aniline (1.05 equiv) dropwise at
. -
Reaction: Allow to warm to Room Temperature (RT). Monitor via LC-MS.
-
Insight: The reaction is usually complete within 1-4 hours. If the nucleophile is weak (e.g., electron-poor aniline), mild heating (
) may be required.
-
-
Workup: Dilute with water and extract with EtOAc. The product (2-amino-pyrimidine-5-carbaldehyde) is typically pure enough for the next step.
Protocol B: Reductive Amination at C5 (Preserving the Fluorine)
Objective: Convert the aldehyde to an amine without displacing the labile C2-fluorine. Rationale: This is the "Danger Zone." Primary alkyl amines are strong nucleophiles and will attack C2. To succeed, one must use Sodium Triacetoxyborohydride (STAB) , which allows for reductive amination at slightly acidic pH (acetic acid), protonating the amine and reducing its nucleophilicity toward the aromatic ring, while keeping it active for imine formation.
Step-by-Step Workflow:
-
Preparation: Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE).
-
Amine Addition: Add the amine (1.0 equiv) and Acetic Acid (1.0 equiv).
-
Critical Check: If using a primary alkyl amine, ensure the temperature is kept low (
) and the reducing agent is added immediately to trap the imine before can occur.
-
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at RT for 2–16 hours.
-
Quench: Quench with saturated
.-
Warning: Do not use strong caustic quench (NaOH) or heat, as the C2-fluorine remains susceptible to hydrolysis.
-
Quantitative Data Summary
| Parameter | Value / Description | Implication |
| MW | 126.09 g/mol | Fragment-based drug discovery (FBDD) compatible.[1] |
| C2 Reactivity | High ( | Requires low temp for selectivity. |
| Leaving Group | Fluoride ( | Faster |
| Preferred Solvent | DCE (Aldehyde chem), IPA ( | Avoid nucleophilic solvents (MeOH/EtOH) with strong bases. |
| Storage | Aldehydes oxidize to carboxylic acids; Fluorine hydrolyzes slowly. |
Applications in Drug Discovery
This scaffold is a "privileged structure" in kinase inhibitor design.
-
Covalent Inhibitors: The aldehyde can be converted to an acrylamide (via Wittig/HWE) to target cysteines, while the C2 position anchors the molecule in the ATP binding pocket.
-
PROTAC Linkers: The high reactivity allows for the sequential attachment of a warhead (at C2) and a linker (at C5) in a modular fashion.
References
-
Nucleophilic Aromatic Substitution Trends
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Aldehyde Reactivity & Electrophilicity
-
Reductive Amination Selectivity
- Pyrimidine Building Blocks: Title: 2-Chloro-5-fluoropyrimidine | CAS 62802-42-0 (Analogous Reactivity D
Sources
Methodological & Application
Synthesis of 2-Fluoropyrimidine-5-carbaldehyde from starting materials
An Application Note for the Synthesis of 2-Fluoropyrimidine-5-carbaldehyde from Commercially Available Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoropyrimidine-5-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of pharmacologically active compounds. The presence of the fluorine atom at the 2-position and the aldehyde at the 5-position provides two distinct points for molecular elaboration, enabling the exploration of chemical space in drug discovery programs. This document provides a detailed guide to two robust synthetic strategies for obtaining this valuable intermediate, designed for practical application in a research and development setting. The protocols herein are grounded in established chemical principles, emphasizing causality, reproducibility, and safety.
Introduction: The Strategic Importance of 2-Fluoropyrimidine-5-carbaldehyde
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and is prevalent in numerous FDA-approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering its electronic nature.[1][2] The carbaldehyde group at the 5-position is a versatile chemical handle, readily participating in reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity.[3] Consequently, 2-fluoropyrimidine-5-carbaldehyde represents a highly valuable and sought-after intermediate for synthesizing targeted covalent inhibitors, kinase inhibitors, and other advanced therapeutic agents. This guide details two divergent and effective synthetic pathways to access this key intermediate.
Synthetic Strategy I: Multi-Step Functionalization of Uracil
This strategy employs a "build-and-modify" approach, starting from the abundant and inexpensive heterocyclic compound, uracil. The core pyrimidine ring is first functionalized with the required aldehyde group, followed by sequential halogenation and fluorination steps to install the desired substituents. This pathway is advantageous due to its reliance on well-documented and scalable transformations.
Workflow for Synthetic Strategy I
Caption: Workflow for the synthesis of 2-Fluoropyrimidine-5-carbaldehyde starting from Uracil.
PART 1: Vilsmeier-Haack Formylation of Uracil
Principle and Mechanistic Insight: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4] The reaction first involves the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6] Uracil, being an electron-rich heterocycle, undergoes electrophilic aromatic substitution at the C5 position by the Vilsmeier reagent. Subsequent hydrolysis during aqueous workup yields the aldehyde.[7]
Protocol 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde [8]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Uracil | 1.0 | 112.09 | (Scale-dependent) |
| N,N-Dimethylformamide (DMF) | 2.0 | 73.09 | (Scale-dependent) |
| Thionyl Chloride (SOCl₂) | 2.5 | 118.97 | (Scale-dependent) |
| Water | - | 18.02 | For workup |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend uracil (1.0 eq) in N,N-dimethylformamide (DMF, 2.0 eq).
-
Cool the mixture in an ice bath to maintain a temperature below 40°C.
-
Slowly add thionyl chloride (2.5 eq) dropwise to the stirred suspension. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to 35-40°C.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until all starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice/water.
-
A precipitate of 2,4-dihydroxy-5-pyrimidinecarbaldehyde will form. Stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
PART 2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde
Principle and Mechanistic Insight: The hydroxyl groups of the dihydroxypyrimidine intermediate (which exists in a tautomeric equilibrium with the uracil form) are converted to more reactive chloro groups. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a solvent.[8][9] This step is crucial for enabling the subsequent selective dechlorination and fluorination reactions.
Protocol 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde [8]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | 1.0 | 140.09 | (Scale-dependent) |
| Phosphorus Oxychloride (POCl₃) | 4.0 - 6.0 | 153.33 | (Scale-dependent) |
| Toluene | - | 92.14 | For extraction |
Procedure:
-
In a fume hood, carefully add the 2,4-dihydroxy-5-pyrimidinecarbaldehyde (1.0 eq) obtained from Protocol 1 to a flask containing phosphorus oxychloride (4.0-6.0 eq).
-
Heat the reaction mixture to 80-90°C and stir.
-
Monitor the reaction by HPLC or TLC until completion (typically 2-5 hours).
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into ice water with vigorous stirring to quench the excess POCl₃.
-
Extract the aqueous mixture with toluene (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-pyrimidinecarbaldehyde.
PART 3: Selective Dechlorination at C4
Principle and Mechanistic Insight: The chloro substituents on the pyrimidine ring exhibit differential reactivity, with the C4 position being significantly more susceptible to nucleophilic substitution and reduction than the C2 position.[10] This selectivity allows for the targeted removal of the C4-chloro group. A common method is selective reduction, for instance, through metal-catalyzed hydrogenation or using a metal reductant.[11]
Protocol 3: Synthesis of 2-Chloro-5-pyrimidinecarbaldehyde
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,4-Dichloro-5-pyrimidinecarbaldehyde | 1.0 | 176.98 | (Scale-dependent) |
| Zinc Dust | 1.5 | 65.38 | (Scale-dependent) |
| Acetic Acid | - | 60.05 | Solvent |
| Ethyl Acetate | - | 88.11 | For extraction |
Procedure:
-
Dissolve the crude 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) in glacial acetic acid.
-
Add zinc dust (1.5 eq) portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-chloro-5-pyrimidinecarbaldehyde.
PART 4: Nucleophilic Fluorination (Halex Reaction)
Principle and Mechanistic Insight: The final step is a nucleophilic aromatic substitution (SNAᵣ) reaction, often termed a Halex (Halogen Exchange) reaction. The remaining C2-chloro group is displaced by a fluoride ion. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common fluoride sources, often used in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane to facilitate the reaction.
Protocol 4: Synthesis of 2-Fluoropyrimidine-5-carbaldehyde
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-5-pyrimidinecarbaldehyde | 1.0 | 142.54 | (Scale-dependent) |
| Anhydrous Potassium Fluoride (KF) | 3.0 | 58.10 | (Scale-dependent) |
| Dimethyl Sulfoxide (DMSO) | - | 78.13 | Solvent |
| Diethyl Ether | - | 74.12 | For extraction |
Procedure:
-
Ensure all glassware is flame-dried. Add 2-chloro-5-pyrimidinecarbaldehyde (1.0 eq) and spray-dried anhydrous potassium fluoride (3.0 eq) to a flask.
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.
-
Monitor the reaction for the disappearance of the starting material via TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, 2-fluoropyrimidine-5-carbaldehyde, via column chromatography or distillation under reduced pressure.
Synthetic Strategy II: Halogen-Metal Exchange and Formylation
This strategy offers a more convergent approach, relying on the creation of a potent pyrimidine-based nucleophile that is then trapped with a formylating agent. This method is highly efficient but contingent on the availability of a suitable 2-fluoro-5-halopyrimidine starting material.
Workflow for Synthetic Strategy II
Caption: Workflow for the synthesis via halogen-metal exchange.
Principle and Mechanistic Insight
Halogen-metal exchange is a powerful reaction for generating organometallic reagents.[12] By treating an aryl or heteroaryl halide (typically a bromide or iodide) with an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures, the halogen is swapped for a lithium atom, creating a highly nucleophilic species.[13] This pyrimidin-5-yl-lithium intermediate is unstable and must be generated and used in situ.[13] It is then quenched with an electrophile, in this case, DMF, which serves as a formyl group equivalent. An acidic workup hydrolyzes the resulting intermediate to the final aldehyde.[13][14]
Protocol 5: Synthesis of 2-Fluoropyrimidine-5-carbaldehyde via Lithiation
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Fluoro-5-bromopyrimidine | 1.0 | 178.96 | (Scale-dependent) |
| n-Butyllithium (n-BuLi) | 1.1 | 64.06 | (Scale-dependent) |
| N,N-Dimethylformamide (DMF) | 1.2 | 73.09 | (Scale-dependent) |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | Solvent |
Procedure:
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere. Add a solution of 2-fluoro-5-bromopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70°C.
-
Stir the mixture at -78°C for 30-60 minutes to ensure complete halogen-metal exchange.
-
In a separate, dry flask, prepare a solution of anhydrous DMF (1.2 eq) in anhydrous THF.
-
Add the DMF solution dropwise to the pyrimidin-lithium species at -78°C.
-
After the addition is complete, allow the reaction to stir at -78°C for another hour.
-
Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 2-fluoropyrimidine-5-carbaldehyde.
Conclusion
The two synthetic routes detailed in this application note provide robust and versatile methods for accessing 2-fluoropyrimidine-5-carbaldehyde. Strategy I, beginning with uracil, is ideal for large-scale synthesis due to low-cost starting materials and well-established reactions. Strategy II offers a more rapid and convergent path, provided the halogenated precursor is available. The choice of strategy will depend on factors such as scale, resource availability, and the specific expertise of the research team. Both protocols are designed to be reproducible and serve as a strong foundation for the synthesis of novel pyrimidine-based compounds in drug discovery and development.
References
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- [No Author Provided]. (2015). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. TSI Journals.
- Rho, T., & Abuh, Y. F. (1994). one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by utilizing pyrimidin-5-yl-lithium. Marcel Dekker, Inc.
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
-
Wiley, R. H., & Yamamoto, Y. (n.d.). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Sousa, J. L. C., Albuquerque, H., & Silva, A. M. S. (n.d.). Hypothetical Vilsmeier–Haack formylation sites versus this regioselective two-step methodology. ResearchGate. Retrieved from [Link]
-
[No Author Provided]. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]
-
[No Author Provided]. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
[No Author Provided]. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
-
[No Author Provided]. (n.d.). What is Halogen-metal exchange reaction. LookChem. Retrieved from [Link]
-
[No Author Provided]. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
-
[No Author Provided]. (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil. ResearchGate. Retrieved from [Link]
-
[No Author Provided]. (n.d.). Lithiation in the Synthesis of 5-Pyrimidinyl Ketones. ResearchGate. Retrieved from [Link]
- [No Author Provided]. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Google Vertex AI Search.
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-
[No Author Provided]. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
[No Author Provided]. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. Retrieved from [Link]
-
[No Author Provided]. (n.d.). De novo pyrimidine synthesis (A) and metabolic pathway of 5-FU (B). ResearchGate. Retrieved from [Link]
-
[No Author Provided]. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Retrieved from [Link]
- [No Author Provided]. (n.d.). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents.
-
[No Author Provided]. (n.d.). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. ResearchGate. Retrieved from [Link]
-
[No Author Provided]. (n.d.). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. AIR Unimi. Retrieved from [Link]
-
[No Author Provided]. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Semantic Scholar. Retrieved from [Link]
-
[No Author Provided]. (n.d.). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]
-
[No Author Provided]. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Royal Society of Chemistry. Retrieved from [Link]
-
[No Author Provided]. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]
-
Sun, J., Zhang, S., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar. Retrieved from [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
[No Author Provided]. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC. Retrieved from [Link]
- [No Author Provided]. (n.d.). Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Google Patents.
-
[No Author Provided]. (n.d.). PharmGKB summary: fluoropyrimidine pathways. PMC. Retrieved from [Link]
-
[No Author Provided]. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. Retrieved from [Link]
-
[No Author Provided]. (n.d.). Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling. PMC. Retrieved from [Link]
-
[No Author Provided]. (n.d.). Metal-mediated base pairs of 5-fluorouracil with other pyrimidine bases and a phenanthroline derivative. PubMed. Retrieved from [Link]
- [No Author Provided]. (n.d.). Composition of 5-fluorouracil and refining method therefor. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. tsijournals.com [tsijournals.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 12. What is Halogen-metal exchange reaction | lookchem [lookchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
2-Fluoropyrimidine-5-carbaldehyde as a building block in organic synthesis
Application Note: Strategic Utilization of 2-Fluoropyrimidine-5-carbaldehyde in Heterocyclic Library Generation
Executive Summary
2-Fluoropyrimidine-5-carbaldehyde represents a "privileged scaffold" in medicinal chemistry, offering a kinetically differentiated dual-electrophile system. Unlike its chloro-analogs, the C2-fluorine substituent provides a unique balance of stability and high reactivity toward Nucleophilic Aromatic Substitution (SNAr), activated by the para-situated aldehyde.
This guide outlines the strategic application of this building block for synthesizing 2-amino-5-substituted pyrimidines (common in kinase inhibitors like JAK, EGFR, and FAK) and fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).[1] We provide validated protocols for sequential functionalization, emphasizing the "Order of Operations" to maximize yield and regioselectivity.
Chemical Profile & Reactivity Analysis
The utility of 2-fluoropyrimidine-5-carbaldehyde stems from the electronic push-pull relationship between its two functional handles:
-
C2-Fluorine (The "Warhead"): The fluorine atom is highly activated for SNAr due to the strong electron-withdrawing nature of the pyrimidine ring and the para-aldehyde. In electron-deficient heterocycles, fluoride is often a superior leaving group to chloride due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate [1].
-
C5-Aldehyde (The "Anchor"): A versatile electrophile for reductive amination, olefination (Wittig/HWE), or condensation reactions.[1]
Visualizing the Divergent Synthesis Pathways
The following diagram illustrates the strategic decision tree for functionalizing this scaffold.
Figure 1: Strategic functionalization pathways.[1] Path A is generally preferred as the aldehyde activates the C2-F for substitution. Path B risks deactivating the ring for subsequent SNAr.
Strategic Workflows & "Order of Operations"
The Golden Rule: SNAr Before Aldehyde Manipulation
While the scaffold allows for flexibility, Path A (SNAr first) is chemically superior for most library synthesis campaigns.
-
Why? The aldehyde group at C5 is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, making the C2-carbon highly electrophilic. This allows SNAr reactions to proceed under mild conditions (often Room Temp).
-
The Risk of Path B: If you perform reductive amination on the aldehyde first, you convert a strong EWG (-CHO) into an alkyl amine (-CH2NHR), which is electronically neutral or slightly donating. This deactivates the ring, requiring harsher conditions (high heat, microwave) to displace the fluorine later.[1]
Experimental Protocols
Protocol A: C2-Functionalization via SNAr
Target: Synthesis of 2-Morpholinopyrimidine-5-carbaldehyde
This protocol demonstrates the displacement of the C2-fluorine with a secondary amine.
Reagents:
-
2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)
-
Morpholine (1.1 equiv)[1]
-
Diisopropylethylamine (DIPEA) (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Procedure:
-
Dissolution: Dissolve 2-fluoropyrimidine-5-carbaldehyde (126 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.
-
Addition: Cool to 0°C (ice bath). Add DIPEA (209 µL, 1.2 mmol) followed by the dropwise addition of morpholine (95 µL, 1.1 mmol).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.4).[1]
-
-
Workup: Dilute with DCM (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: The product often precipitates as a solid and can be triturated with cold hexanes. If necessary, purify via silica flash chromatography (0-50% EtOAc/Hexanes).[1]
-
Expected Yield: 85–95%.
-
Protocol B: C5-Functionalization via Reductive Amination
Target: Synthesis of N-Benzyl-1-(2-morpholinopyrimidin-5-yl)methanamine
This step converts the aldehyde to a secondary amine, typically performed after Protocol A.
Reagents:
-
2-Morpholinopyrimidine-5-carbaldehyde (Intermediate from Protocol A) (1.0 equiv)
-
Benzylamine (1.05 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)[1]
-
Acetic Acid (catalytic, 1-2 drops)[1]
-
Solvent: 1,2-Dichloroethane (DCE)[1]
Procedure:
-
Imine Formation: In a vial, combine the aldehyde (193 mg, 1.0 mmol) and benzylamine (115 µL, 1.05 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir at RT for 30–60 minutes to allow imine formation (often visible as a slight color change).
-
Reduction: Add NaBH(OAc)3 (318 mg, 1.5 mmol) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Note: STAB is a mild reductant that will not reduce the pyrimidine ring itself [2].
-
-
Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir for 10 mins.
-
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]
-
Purification: Flash chromatography (DCM/MeOH 95:5).
Advanced Application: Bicyclic Heterocycle Synthesis
The 2-fluoropyrimidine-5-carbaldehyde scaffold is an excellent precursor for Pyrazolo[1,5-a]pyrimidines , a core structure in many ATP-competitive kinase inhibitors (e.g., inhibitors of CDK2, KDR) [3].[1]
Mechanism: Reaction with hydrazine hydrate effects a cascade sequence:
-
SNAr displacement of the C2-Fluorine by hydrazine.
-
Intramolecular condensation of the hydrazine onto the aldehyde (or a derivative thereof) to close the fused ring.
General Protocol:
-
Dissolve 2-fluoropyrimidine-5-carbaldehyde in Ethanol.
-
Add Hydrazine hydrate (excess, 2-3 equiv).
-
Heat to reflux for 2–6 hours.
-
The intermediate hydrazone/hydrazine species can be further reacted with 1,3-dicarbonyls or other electrophiles to build the pyrazole ring fused to the pyrimidine [4].
Handling & Stability Data
| Parameter | Specification / Recommendation |
| Physical State | Pale yellow to off-white solid |
| Storage | 2–8°C (Refrigerate). Store under inert gas (Argon/Nitrogen). |
| Stability | Moisture sensitive (Aldehyde oxidation). Acid sensitive. |
| Incompatibilities | Strong oxidizing agents, strong bases.[1] |
| Safety Hazards | H315, H319, H335. Irritating to eyes, skin, respiratory system.[1] Fluorinated heterocycles can be skin sensitizers; use double gloves. |
References
-
Nucleophilic Aromatic Substitution Trends: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.[1] Link[1]
-
Reductive Amination Guidelines: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]
-
Kinase Inhibitor Scaffolds: Schenone, S., et al. (2014).[1] "Pyrazolo[1,5-a]pyrimidines: a versatile scaffold in medicinal chemistry."[1] Current Medicinal Chemistry, 21(36).[1] Link
-
Bicyclic Synthesis via Hydrazine: Fraley, M. E., et al. (2002).[1] "Synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles." Bioorganic & Medicinal Chemistry Letters, 12(24), 3567-3570.[1] Link
-
General Reactivity of 2-Halopyrimidines: Chesterfield, J., et al. (1955).[1] "Pyrimidines.[2][3][4][5][6][7] Part I. The Synthesis of Some 2-Substituted Pyrimidines." Journal of the Chemical Society, 3478-3481. Link
Sources
- 1. Novel 5′-Norcarbocyclic Derivatives of Bicyclic Pyrrolo- and Furano[2,3-d]Pyrimidine Nucleosides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of 2-Fluoropyrimidine-5-carbaldehyde in the Synthesis of Anticancer Agents
Executive Summary: The "Linchpin" Scaffold
In the landscape of modern oncology drug discovery, the pyrimidine heterocycle remains a "privileged scaffold," appearing in over 30% of FDA-approved small molecule kinase inhibitors (e.g., Palbociclib, Ribociclib, Imatinib).
2-Fluoropyrimidine-5-carbaldehyde represents a high-value "linchpin" intermediate due to its orthogonal reactivity profile . It possesses two distinct electrophilic sites that can be manipulated sequentially with high chemoselectivity:
-
C2-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (
), typically serving as the attachment point for the "hinge-binding" motif (e.g., anilines, aminopyrazoles). -
C5-Formyl Position: A versatile handle for condensation, oxidation, or reductive amination, allowing for the introduction of solubility tails or "warheads" (for covalent inhibition).
This guide details the strategic application of this intermediate, providing validated protocols for synthesizing next-generation anticancer agents.
Chemical Profile & Reactivity Analysis
| Property | Data | Strategic Implication |
| CAS Number | 1240041-64-8 | Unique identifier for sourcing.[1] |
| Molecular Weight | 126.09 g/mol | Low MW allows for "fragment-based" growth. |
| C2-Reactivity | High ( | Fluorine is a superior leaving group to chlorine in pyrimidine |
| C5-Reactivity | Electrophilic (Aldehyde) | Susceptible to reduction, oxidation, reductive amination, and Wittig/Knoevenagel condensations. |
Orthogonal Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this single core.
Figure 1: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.
Application Note: The "C2-First" Strategy
In most kinase inhibitor campaigns, the C2 position is substituted first. The fluorine atom at C2 is significantly more reactive than a chlorine equivalent, allowing for milder reaction conditions which preserve the sensitive C5-aldehyde.
Protocol A: Functionalization with Anilines
Objective: To install an aromatic amine at the C2 position, mimicking the adenine ring of ATP for kinase binding.
Materials:
-
2-Fluoropyrimidine-5-carbaldehyde (1.0 eq)
-
Substituted Aniline (e.g., 4-morpholinoaniline) (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq) or (2.0 eq) -
Solvent:
-Butanol or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 2-Fluoropyrimidine-5-carbaldehyde (100 mg, 0.79 mmol) in
-Butanol (3 mL). -
Addition: Add the substituted aniline (0.87 mmol) followed by DIPEA (0.34 mL, 1.98 mmol).
-
Reaction: Seal the vial and heat to 80–100 °C for 4–6 hours.
-
Expert Insight: Unlike chloropyrimidines which often require temperatures >120 °C or microwave irradiation, the fluoropyrimidine typically reacts fully at lower temperatures, preventing thermal degradation of the aldehyde.
-
-
Monitoring: Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The product will appear as a more polar spot/peak.
-
Work-up:
-
Purification: Flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).
Validation Check:
-
1H NMR: Look for the disappearance of the doublet at ~8.8 ppm (C2-H coupling to F) and the appearance of a broad singlet (NH) around 9.0–10.0 ppm. The aldehyde proton singlet at ~10.0 ppm should remain intact.
Application Note: The "C5-Diversification" Strategy
Once the C2 position is secured, the C5-aldehyde serves as a pivot point. It can be converted into a "solubility tail" (common in drugs like Imatinib) or a "covalent warhead" (like in Osimertinib).
Protocol B: Reductive Amination (Solubility Tail Installation)
Objective: To attach a solubilizing moiety (e.g., N-methylpiperazine) to the C5 position.
Materials:
-
C2-substituted pyrimidine-5-carbaldehyde (Intermediate from Protocol A) (1.0 eq)
-
Secondary Amine (e.g., N-methylpiperazine) (1.2 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (
, ) (1.5 eq) -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Additive: Acetic Acid (1-2 drops, catalytic).
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde intermediate in DCE (0.1 M concentration). Add the amine and acetic acid. Stir at room temperature for 1 hour under nitrogen.
-
Expert Insight: Pre-forming the imine/iminium ion is critical. Do not add the reducing agent immediately.
-
-
Reduction: Cool the mixture to 0 °C. Add
portion-wise. -
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). The product is likely basic; ensure the aqueous layer is pH > 8 to keep the amine deprotonated for extraction.
-
Purification: Flash chromatography (DCM/MeOH/NH3 system).
Advanced Workflow: Synthesis of Covalent Inhibitors
For targets like EGFR T790M or BTK, a covalent Michael acceptor is required. The C5-aldehyde is perfectly positioned to install an acrylamide or vinyl sulfone.
Workflow Diagram: Total Synthesis of a Prototype Inhibitor
The following diagram outlines the synthesis of a "Compound X" analog, utilizing the 2-fluoro-5-formyl core to install a hinge binder and a covalent warhead.
Figure 2: Step-wise synthesis of a covalent kinase inhibitor using the 2-fluoro-5-formyl core.
Protocol C: Knoevenagel Condensation (Warhead Installation)
Objective: To convert the aldehyde into a vinyl nitrile (Michael Acceptor).
-
Reagents: Intermediate 1 (1.0 eq), Malononitrile (1.2 eq), Piperidine (catalytic, 0.1 eq), Ethanol.
-
Procedure: Reflux the mixture in ethanol for 2 hours. The product often precipitates upon cooling.
-
Result: A 2-amino-5-(2,2-dicyanovinyl)pyrimidine, a potent electrophile for cysteine targeting in the kinase active site.
References
-
Design, Synthesis and Biological Evaluation of Pyrimidine-Based Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. Bioorganic Chemistry, 2018.[3] Link
-
Synthesis and Biological Study of 4-Aminopyrimidine-5-Carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. Journal of Medicinal Chemistry, 2006. Link
-
SNAr Reactions on 2-Amino-4,6-Dichloropyrimidine-5-Carbaldehyde. Molbank, 2022. (Demonstrates comparative reactivity of pyrimidine aldehydes). Link
-
Synthesis, Biological Evaluation, and In Silico Studies of New CDK2 Inhibitors Based on Pyrazolo[3,4-d]pyrimidine. Molecules, 2022. Link
-
2-Fluoropyrimidine-5-carbaldehyde Product Page & Properties. ChemScene. Link
Sources
Preparation of 2-Fluoropyrimidine-5-carbaldehyde derivatives for drug discovery
This application note details the preparation and utilization of 2-fluoropyrimidine-5-carbaldehyde , a high-value scaffold in medicinal chemistry. Its dual-reactivity profile—an electrophilic C2-fluorine for nucleophilic aromatic substitution (
Part 1: Strategic Overview
The 2-fluoropyrimidine-5-carbaldehyde scaffold offers a divergent synthesis point. The C2-fluorine is significantly more reactive than the corresponding chloride due to the high electronegativity of fluorine, which lowers the LUMO energy of the pyrimidine ring, facilitating rapid
Retrosynthetic Analysis & Workflow
Figure 1: Strategic workflow for the synthesis and diversification of the 2-fluoropyrimidine-5-carbaldehyde scaffold.
Part 2: Synthesis Protocols
Method A: Cryogenic Formylation (Discovery Scale)
Best for: Rapid preparation of gram-scale quantities from 5-bromo-2-fluoropyrimidine.
Mechanism: Lithium-halogen exchange is faster than nucleophilic attack at the C2-position if the temperature is strictly maintained at -78°C.
Materials:
-
5-Bromo-2-fluoropyrimidine (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
- -Dimethylformamide (DMF), anhydrous (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.
-
Solvent: Add anhydrous THF (10 mL per 1 g of substrate) and allow it to cool for 15 minutes.
-
Substrate Addition: Dissolve 5-bromo-2-fluoropyrimidine in a minimal amount of THF and add dropwise to the flask.
-
Lithiation (Critical Step): Add n-BuLi dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Note: Maintain internal temperature below -70°C to prevent nucleophilic attack of the butyl group at the C2 position (butyl-pyrimidine byproduct).
-
Stir at -78°C for 30 minutes. The solution typically turns yellow/orange.
-
-
Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour.
-
Quench: While still at -78°C, quench with saturated aqueous
(5 mL). Remove the cooling bath and allow to warm to room temperature (RT). -
Workup: Dilute with EtOAc. Wash organic layer with water (
) and brine ( ). Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient, typically 0-30% EtOAc). The aldehyde is often a low-melting solid or oil.
Method B: Halogen Exchange (Scale-Up Compatible)
Best for: Larger batches where cryogenic conditions are difficult to maintain.
Materials:
-
2-Chloropyrimidine-5-carbaldehyde (1.0 eq)[1]
-
Potassium Fluoride (KF), spray-dried (3.0 eq)
-
18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (catalytic)
-
Sulfolane or Acetonitrile (dry)
Protocol:
-
Suspend 2-chloropyrimidine-5-carbaldehyde, KF, and catalyst in dry sulfolane.
-
Heat to 100°C for 4–6 hours. Monitor by HPLC/TLC.
-
Cool to RT, dilute with water, and extract with Ether/EtOAc.
-
Note: This method avoids organolithiums but requires careful handling of fluoride waste.
Part 3: Derivatization Protocols
Once the scaffold is synthesized, it can be diversified. The order of operations is critical: Perform C5-reductive amination before C2-displacement if the C2-nucleophile is sensitive to reducing agents, or vice-versa depending on steric bulk.
Protocol 1: C2-Nucleophilic Aromatic Substitution ( )
This reaction proceeds rapidly due to the activation by the para-aldehyde group.
Reagents:
-
2-Fluoropyrimidine-5-carbaldehyde (1.0 eq)
-
Amine nucleophile (
) (1.1 eq) -
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: THF or 1,4-Dioxane (0°C to RT)
Procedure:
-
Dissolve the aldehyde in THF at 0°C.
-
Add DIPEA followed by the amine.
-
Stir at 0°C for 30 mins, then warm to RT.
-
Observation: Reaction is often complete within 1 hour.
-
-
Concentrate and purify directly or proceed to the next step (telescoping).
Protocol 2: C5-Reductive Amination
Standard conditions using STAB (Sodium Triacetoxyborohydride) are recommended to avoid reducing the pyrimidine ring.
Reagents:
Procedure:
-
Mix aldehyde and amine in DCM. Add acetic acid. Stir for 30 mins to form the imine (equilibrium).
-
Add
in one portion. -
Stir at RT overnight.
-
Quench with sat.
. Extract with DCM.
Part 4: Data Summary & Safety
Comparison of Synthesis Routes
| Feature | Method A (Lithiation) | Method B (Halex) |
| Starting Material | 5-Bromo-2-fluoropyrimidine | 2-Chloropyrimidine-5-carbaldehyde |
| Reagents | n-BuLi, DMF | KF, 18-Crown-6 |
| Temp | -78°C (Strict) | 100°C |
| Yield (Typical) | 60–75% | 80–90% |
| Safety Risk | Pyrophoric reagents | Fluoride toxicity, High temp |
| Scale Suitability | <10 g | >100 g |
Safety Hazards:
-
2-Fluoropyrimidines: Potential to hydrolyze to HF and hydroxypyrimidines in strong acid/water. Avoid acidic workups where possible.
-
n-Butyllithium: Pyrophoric. Use sure-seal bottles and inert atmosphere techniques.
-
KF/18-Crown-6: Highly toxic. Avoid skin contact; fluoride ions penetrate skin readily.
References
-
Lithium-Halogen Exchange on Bromoheterocyclics: Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Source: MDPI, Molecules 2017. URL:[Link] Relevance: Establishes protocols for handling sensitive 5-bromo-pyrimidines during metallation.
-
General
on Fluoropyrimidines: Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Source:J. Am. Chem. Soc.[5] (via NCBI/PMC). URL:[Link] Relevance: Validates the high reactivity of the C-F bond in nitrogen heterocycles for library generation. -
Reductive Amination Guidelines: Title: Reductive Amination - Common Conditions and Protocols. Source: Common Organic Chemistry. URL:[Link] Relevance: Standardizes the use of NaBH(OAc)3 for aldehyde-amine couplings.
-
Pyrimidine Synthesis Overview: Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[6] Source: GSC Online Press. URL:[Link] Relevance: Provides context on the therapeutic value of the pyrimidine scaffold.
Sources
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine [academia.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. sites.wp.odu.edu [sites.wp.odu.edu]
- 6. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 2-Fluoropyrimidine-5-carbaldehyde in the Synthesis of Kinase Inhibitors
Part 1: Strategic Analysis & Core Directive
Executive Summary
In the high-stakes landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a privileged structure, serving as a critical ATP-mimetic hinge binder. While 2-chloropyrimidines are ubiquitous, 2-fluoropyrimidine-5-carbaldehyde represents a superior, "next-generation" electrophile. Its strategic value lies in the unique reactivity profile of the C-2 fluorine atom—which undergoes Nucleophilic Aromatic Substitution (SNAr) up to 320 times faster than its chloro-analog—and the versatile C-5 aldehyde handle.
This guide details the protocols for leveraging this dual-functional scaffold to synthesize CDK9 and VEGFR-2 inhibitor analogs. By utilizing the "Fluorine Effect," researchers can execute aminations under milder conditions, preserving sensitive functionalities often found in complex drug candidates.[1]
The "Fluorine Effect" in SNAr
The choice of fluorine over chlorine at the C-2 position is not trivial; it is a calculated kinetic decision.
-
Mechanism: SNAr is a two-step addition-elimination pathway.[2] The rate-determining step is usually the initial nucleophilic attack, forming the anionic Meisenheimer complex.
-
Causality: Fluorine’s high electronegativity (EN = 3.98) significantly lowers the energy of the LUMO at the C-2 position, stabilizing the transition state for nucleophilic attack more effectively than chlorine.
-
Outcome: This allows for reaction completion at lower temperatures (RT vs. 80°C) or with weaker, non-nucleophilic bases, reducing the risk of side reactions like aldehyde oxidation or competitive hydrolysis.
Part 2: Divergent Synthesis Workflows
The following diagram illustrates the chemo-divergent utility of 2-fluoropyrimidine-5-carbaldehyde. The scaffold allows for two distinct routes depending on the stability of your amine inputs.
Caption: Chemo-divergent synthetic pathways. Route A is preferred for robust amines; Route B protects sensitive aldehyde functions early.
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective SNAr Reaction (C-2 Functionalization)
Objective: Installation of the aromatic amine "hinge binder" (e.g., aniline or aminopyrazole derivatives) at the C-2 position.
Rationale: The C-2 fluorine is highly activated. Using a mild base like DIPEA prevents the degradation of the C-5 aldehyde, which can occur under harsh hydroxide/alkoxide conditions (Cannizzaro reaction or polymerization).
Materials:
-
2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)
-
Aromatic Amine (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: 2-Propanol (iPrOH) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoropyrimidine-5-carbaldehyde (1.0 mmol) in anhydrous iPrOH (5 mL, 0.2 M).
-
Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.5 mmol) dropwise, followed by the slow addition of the aromatic amine (1.1 mmol).
-
Critical Note: Although the reaction can proceed at RT, starting at 0°C minimizes the formation of bis-addition byproducts if the amine is highly nucleophilic.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (Rt ~ 1.2 min) should disappear, replaced by the product peak (Rt ~ 2.5 min).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove volatiles.
-
Resuspend the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Yield Expectation: 85–95% Data Validation: 1H NMR should show the loss of the characteristic doublet/singlet splitting of the C-2 fluorine coupling and the appearance of NH signals.
Protocol B: One-Pot Reductive Amination (C-5 Functionalization)
Objective: Functionalization of the aldehyde to create the "solvent-exposed" tail, critical for pharmacokinetic properties (solubility).
Rationale: Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild and allows for the formation of the imine intermediate without reducing the aldehyde starting material competitively.
Materials:
-
Intermediate from Protocol A (or parent aldehyde) (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step Procedure:
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.2 mmol) in anhydrous DCE (10 mL). Add catalytic acetic acid to adjust pH to ~5–6 (accelerates imine formation).
-
Stirring: Stir at RT for 30–60 minutes under Nitrogen.
-
Checkpoint: Formation of the imine can often be observed by a shift in the solution color or via crude NMR (disappearance of aldehyde proton at ~9.8 ppm).
-
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Safety: Evolution of acetic acid gas may occur; ensure proper venting.
-
-
Completion: Stir for 12–16 hours at RT.
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with Brine, dry over MgSO₄.
Yield Expectation: 75–90%
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr | Hydrolysis of Fluorine | Ensure solvents are anhydrous. Avoid hydroxide bases (NaOH/KOH); stick to hindered organic bases (DIPEA, Et₃N). |
| Aldehyde Oxidation | Air sensitivity | Purge all solvents with Argon/Nitrogen. Store the starting material at 2–8°C under inert atmosphere. |
| Over-reduction (Alcohol formation) | Reducing agent too strong | Do not use NaBH₄ unless imine formation is complete. Use STAB or NaCNBH₃ for better chemoselectivity. |
| Regioselectivity Issues | Competitive attack at C-4/C-6 | Unlikely with 2-fluoro-5-formyl substitution pattern, but verify product by 2D-NMR (HMBC) to confirm C-2 substitution. |
Part 5: References
-
Synthesis of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as CDK9 Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] Relevance: Establishes the biological potency of the 5-fluoro-pyrimidine scaffold in CDK9 inhibition.[3]
-
Reactivity of 2-Fluoro- vs 2-Chloropyridines in SNAr Reactions Source: ResearchGate / Journal of Organic Chemistry URL:[Link] Relevance: Provides the kinetic data (320x rate enhancement) justifying the use of the fluoro-intermediate.
-
Reductive Amination Protocols and Mechanisms Source: Master Organic Chemistry URL:[Link] Relevance: Validates the choice of NaBH(OAc)3 for aldehyde-selective amination.
Sources
Application Notes and Protocols for Cross-Coupling Reactions with 2-Fluoropyrimidine-5-carbaldehyde
Introduction: The Strategic Importance of 2-Fluoropyrimidine-5-carbaldehyde in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the nucleobases of DNA and RNA.[1][2][3][4] The strategic functionalization of this privileged heterocycle is paramount in the development of novel drugs with enhanced potency, selectivity, and pharmacokinetic profiles. Among the myriad of available building blocks, 2-fluoropyrimidine-5-carbaldehyde has emerged as a particularly valuable synthon for researchers, scientists, and drug development professionals.[5]
The presence of a fluorine atom at the 2-position offers several advantages. The high electronegativity of fluorine can modulate the pKa of the pyrimidine ring, influencing its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the resulting drug candidates.[6] The aldehyde functionality at the 5-position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse molecular complexity.
This application note provides a detailed guide to the application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions—for the derivatization of 2-fluoropyrimidine-5-carbaldehyde. We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and offer insights into overcoming the unique challenges posed by this electron-deficient and functionalized substrate.
General Considerations for Cross-Coupling with 2-Fluoropyrimidine-5-carbaldehyde
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond, with the general trend being I > Br > Cl > F.[7] Consequently, the C-F bond in 2-fluoropyrimidine-5-carbaldehyde is the most challenging to activate. However, the electron-withdrawing nature of the pyrimidine ring and the 5-carbaldehyde group facilitates the oxidative addition of the C-F bond to the palladium(0) catalyst, a crucial step in the catalytic cycle.[8]
The aldehyde group is generally tolerant to many cross-coupling conditions, particularly when milder bases and reaction temperatures are employed.[9][10] However, for particularly sensitive substrates or harsh reaction conditions, protection of the aldehyde as an acetal may be necessary.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids and Esters
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, lauded for its operational simplicity, broad functional group tolerance, and the low toxicity of the boron-based reagents.[11]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The oxidative addition of the C-F bond to the Pd(0) catalyst is often the rate-limiting step. The choice of a suitable ligand is critical to facilitate this challenging activation. Electron-rich and bulky phosphine ligands are generally preferred as they stabilize the electron-deficient palladium center and promote the oxidative addition and subsequent reductive elimination steps.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Fluoropyrimidine-5-carbaldehyde
-
Aryl- or heteroarylboronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-fluoropyrimidine-5-carbaldehyde (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the degassed solvent and, if required, degassed water (typically a 10:1 to 5:1 solvent-to-water ratio).
-
Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 75-90 |
| Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 80-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 90 | 10 | 70-85 |
Note: Yields are indicative and will vary depending on the specific boronic acid used.
Stille Coupling: A Robust C-C Bond Formation with Organostannanes
The Stille reaction offers a powerful alternative for C-C bond formation, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura coupling.[13][14] The primary drawback is the toxicity of the organotin reagents and byproducts.[6][13]
Mechanistic Rationale
The Stille coupling follows a similar catalytic cycle to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille coupling.
The transmetalation step in the Stille reaction does not typically require a base, making it suitable for base-sensitive substrates. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[15][16][17]
Experimental Protocol: Stille Coupling
Materials:
-
2-Fluoropyrimidine-5-carbaldehyde
-
Organostannane (e.g., aryl-, heteroaryl-, vinyl-, or alkynylstannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Optional: Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF, toluene, DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-fluoropyrimidine-5-carbaldehyde (1.0 equiv.) and the palladium catalyst (2-5 mol%).
-
If using, add CuI (5-10 mol%).
-
Add the anhydrous, degassed solvent.
-
Add the organostannane (1.1-1.3 equiv.) via syringe.
-
Heat the reaction mixture with stirring at the appropriate temperature (typically 60-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and, if necessary, quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite and wash with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
Heck Coupling: Vinylation of 2-Fluoropyrimidine-5-carbaldehyde
The Heck reaction is a powerful method for the formation of C-C bonds between an aryl or vinyl halide and an alkene.[8][18] This reaction is particularly useful for synthesizing substituted alkenes.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.
Caption: Catalytic cycle of the Heck coupling.
A base is required to regenerate the active Pd(0) catalyst at the end of the cycle. The regioselectivity of the alkene insertion can be influenced by both electronic and steric factors. For electron-deficient alkenes like acrylates, the aryl group typically adds to the β-position.[19]
Experimental Protocol: Heck Coupling
Materials:
-
2-Fluoropyrimidine-5-carbaldehyde
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)
-
Phosphine ligand (optional, but often beneficial)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a sealable reaction vessel, combine 2-fluoropyrimidine-5-carbaldehyde (1.0 equiv.), the palladium catalyst (1-5 mol%), and the base (1.5-2.5 equiv.).
-
If a ligand is used, add it at this stage (2-10 mol%).
-
Add the anhydrous solvent, followed by the alkene (1.2-2.0 equiv.).
-
Seal the vessel and heat with stirring to the desired temperature (typically 100-140 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira Coupling: Synthesis of Alkynylpyrimidines
The Sonogashira coupling provides a direct route to alkynyl-substituted pyrimidines by reacting 2-fluoropyrimidine-5-carbaldehyde with a terminal alkyne.[20] This reaction typically employs a dual catalytic system of palladium and copper(I).[16]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles.
Caption: Catalytic cycles of the Sonogashira coupling.
The palladium cycle is similar to other cross-coupling reactions. The copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne.
Experimental Protocol: Sonogashira Coupling
Materials:
-
2-Fluoropyrimidine-5-carbaldehyde
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, i-Pr₂NH)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-fluoropyrimidine-5-carbaldehyde (1.0 equiv.), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).
-
Add the anhydrous, degassed solvent and the amine base (2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion (monitored by TLC or LC-MS).
-
Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine.[21][22][23] This reaction has broad scope with respect to both the amine and the aryl halide coupling partners.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. The choice of ligand is crucial for promoting the reductive elimination step.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Fluoropyrimidine-5-carbaldehyde
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, DavePhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%), the ligand (1.2-4 mol%), and the base (1.4-2.0 equiv.).
-
Add the anhydrous solvent, followed by 2-fluoropyrimidine-5-carbaldehyde (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Seal the tube and heat the mixture with stirring at the specified temperature (typically 80-110 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
2-Fluoropyrimidine-5-carbaldehyde is a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. The palladium-catalyzed cross-coupling reactions detailed in this application note provide a robust toolkit for the selective functionalization of this important scaffold. While the C-F bond activation can be challenging, the use of appropriate catalysts, ligands, and reaction conditions can lead to high yields of the desired products. The aldehyde functionality is generally tolerant to these conditions, further enhancing the synthetic utility of this synthon. By understanding the mechanistic principles and following the provided protocols, researchers can effectively leverage these powerful reactions in their drug discovery and development programs.
References
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (URL not available)
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
-
Recent Advances in Pyrimidine-Based Drugs. (2025, October 12). Retrieved from [Link]
-
(Protocol details adapted from) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Contrasting reactivity of fluoropyridines at palladium and platinum: C-F oxidative addition at palladium, P-C and C-F activation at platinum. (2009, March 12). Retrieved from [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. Retrieved from [Link]
-
Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. Retrieved from [Link]
- Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. (URL not available)
-
Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. (2025, August 6). Retrieved from [Link]
-
Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Retrieved from [Link]
-
A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. (2017, April 7). Retrieved from [Link]
-
A Computational Study of the Mechanism of Palladium Insertion into Alkynyl and Aryl Carbon-Fluorine bonds. Retrieved from [Link]
-
Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. (2019, October 23). Retrieved from [Link]
-
Stille reaction. In Wikipedia. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mechanism of oxidative addition. Retrieved from [Link]
-
14.1.3: Reductive Elimination. (2026, January 9). Retrieved from [Link]
-
ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025, August 7). Retrieved from [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. (2024, June 28). Retrieved from [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022, February 28). Retrieved from [Link]
-
Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions vi. (2022, December 22). Retrieved from [Link]
-
Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. (2025, October 18). Retrieved from [Link]
-
Stille Coupling. Retrieved from [Link]
-
Heck Reaction. Retrieved from [Link]
-
Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. (2023, February 24). Retrieved from [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015, March 17). Retrieved from [Link]
-
Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. (2013, May 20). Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Retrieved from [Link]
-
Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link]
-
Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (2023, February 23). Retrieved from [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). Retrieved from [Link]
-
(Protocol details adapted from) Sonogashira Coupling. In Wikipedia. Retrieved from [Link]
-
Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved from [Link]
-
Pyrimidine-5-carboxaldehyde. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Retrieved from [Link]
-
Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (2025, August 6). Retrieved from [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Retrieved from [Link]
-
Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). Retrieved from [Link]
-
Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. (2011, October 7). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. (2025, October 11). Retrieved from [Link]
Sources
- 1. Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroalkenylation of boronic acids via an oxidative Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uvadoc.uva.es [uvadoc.uva.es]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hammer.purdue.edu [hammer.purdue.edu]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Application Note: Selective Reductive Amination of 2-Fluoropyrimidine-5-carbaldehyde
This Application Note is designed for researchers and medicinal chemists requiring high-fidelity derivatization of 2-Fluoropyrimidine-5-carbaldehyde .
The protocol addresses the specific chemoselectivity challenge posed by this substrate: preserving the labile C2-fluorine substituent while effecting reductive amination at the C5-aldehyde .[1]
)[1]Executive Summary
2-Fluoropyrimidine-5-carbaldehyde is a high-value scaffold in drug discovery, particularly for kinase inhibitors and nucleotide analogs.[1] However, it presents a "reactivity dichotomy":
-
Desired Pathway: Reductive amination at the C5-formyl group.
-
Competing Pathway: Nucleophilic Aromatic Substitution (
) at the C2-fluoro position.
Standard reductive amination conditions (e.g.,
Substrate Analysis & Mechanistic Insight[1]
The Chemoselectivity Challenge
The pyrimidine ring is electron-deficient (
-
The Risk: Amines are good nucleophiles. During the reaction, the unreacted amine can attack C2, displacing fluoride.
-
The Solution: We must exploit the kinetic difference between carbonyl condensation (imine formation) and aromatic substitution. Imine formation is generally faster at lower temperatures and in non-polar solvents, whereas
on this scaffold typically requires thermal activation or polar protic solvents.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways and the critical control points.
Figure 1: Kinetic competition between desired reductive amination (Path A) and undesired
Protocol A: Direct Reductive Amination (Standard)
Best for: Reactive primary/secondary amines and general screening.
Key Reagent: Sodium Triacetoxyborohydride (STAB,
Rationale
STAB is the reagent of choice because:
-
Mildness: It reduces imines/iminiums selectively over aldehydes, allowing for "one-pot" procedures without over-reduction.[1]
-
Solvent Compatibility: It works excellently in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1] These non-polar, aprotic solvents suppress the
pathway, which is accelerated in polar protic solvents like Methanol. -
Acidity: STAB reactions are typically buffered with Acetic Acid (AcOH). While acid catalyzes imine formation, it also protonates the amine, reducing the concentration of the free nucleophile available for the parasitic
reaction.
Materials
-
Substrate: 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)[1]
-
Amine: 1.0 - 1.1 equiv (Do not use large excess)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1]
-
Solvent: Anhydrous DCE (preferred) or DCM.
-
Additive: Glacial Acetic Acid (1.0 - 2.0 equiv).[1]
Step-by-Step Procedure
-
Preparation: In a flame-dried vial equipped with a stir bar, dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).
-
Amine Addition: Add the Amine (1.05 equiv).
-
Acid Activation: Add Acetic Acid (1.0 equiv).
-
Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 15–30 minutes to allow partial imine equilibrium.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Note: Cooling is critical to suppress exotherms that could trigger defluorination.
-
-
Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–16 hours.
-
Monitoring: Monitor by LC-MS.[1] Look for the product mass (M+H). If the aldehyde persists after 4 hours, add an additional 0.5 equiv of STAB.
-
-
Quench: Quench by adding saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: Lewis Acid Promoted (Two-Step One-Pot)
Best for: Weakly nucleophilic amines (e.g., anilines), bulky amines, or extremely sensitive substrates where any free amine concentration poses a risk.[1]
Key Reagent: Titanium(IV) Isopropoxide (
Rationale
acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving imine formation to completion before the reducing agent is added. This ensures that when the reduction occurs, there is minimal free amine left to cause side reactions.Step-by-Step Procedure
-
Imine Formation: Under Nitrogen, dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) and the Amine (1.0 equiv) in anhydrous THF (0.2 M).[1]
-
Titanium Addition: Add
(1.5 - 2.0 equiv) neat via syringe.[1]-
Conditions: Stir at RT for 6–12 hours. The solution often turns yellow/orange, indicating imine formation.
-
-
Reduction: Dilute the mixture with absolute Ethanol (or dry MeOH) to facilitate borohydride solubility (Ratio THF:EtOH 2:1).
-
Note: Alternatively, use
in the original THF, but is often used here for stronger reduction power once the imine is "locked" by Titanium.
-
-
Add Reductant: Cool to 0°C. Add
(2.0 equiv) carefully (gas evolution). -
Workup (Titanium Emulsion): Quench with water (1 mL per mmol). A white precipitate (
) will form. Dilute with EtOAc.-
Crucial Step: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.
-
-
Purification: Concentrate filtrate and purify via flash chromatography.
Comparison of Conditions
| Parameter | Protocol A (STAB/DCE) | Protocol B (Ti(OiPr)4) | Traditional (NaBH3CN/MeOH) |
| Primary Mechanism | Direct Reductive Amination | Pre-formed Imine Reduction | Direct Reductive Amination |
| Chemoselectivity | High (Aprotic solvent limits | Very High (Rapid amine consumption) | Low (Protic solvent promotes |
| Substrate Scope | Aliphatic amines, Benzylamines | Anilines, Hindered amines | General (but risky here) |
| Reaction Time | 2 - 16 Hours | 12 - 24 Hours | 6 - 24 Hours |
| Workup Difficulty | Low (Standard extraction) | Medium (Celite filtration req.)[1] | High (Cyanide waste mgmt) |
Troubleshooting & Optimization
Issue: "I see a +Amine-HF byproduct (+19 mass shift vs product)."
-
Cause:
displacement of Fluorine is occurring. -
Fix:
-
Switch from Protocol A to Protocol B .
-
Lower the reaction temperature to 0°C for the entire duration.
-
Ensure strict 1:1 stoichiometry of the amine.
-
Change solvent to pure DCM (Dichloromethane) and avoid heating.
-
Issue: "Low conversion of Aldehyde."
-
Cause: Imine formation is unfavorable (sterics or electronics).
-
Fix:
-
Add activated 4Å Molecular Sieves to the reaction vial (Protocol A).
-
Increase Acetic Acid to 5.0 equiv.
-
Use Protocol B (Titanium is a powerful dehydrating agent).
-
Safety & Handling
-
Fluoropyrimidines: Can cause skin and eye irritation. Handle in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.[2] Keep dry.[3][4]
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and
. -
Waste: Segregate halogenated solvents (DCM/DCE) from non-halogenated.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[5] 11, 1996, pp. 3849-3862.[1][5]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1]
- Barvian, N. C., et al. "Preparation of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde and its reaction with amines." Journal of Heterocyclic Chemistry, vol. 37, 2000.
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on fluoropyrimidine reactivity in drug design).
Sources
- 1. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil | MDPI [mdpi.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
Application Note: 2-Fluoropyrimidine-5-carbaldehyde as a Divergent Scaffold in Agrochemical Synthesis
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
The incorporation of fluorine into organic molecules has revolutionized the agrochemical industry. Over the past decade, approximately 30–40% of newly registered agrochemicals contain at least one fluorine atom [1]. Fluorine substitution dramatically alters physicochemical properties, enhancing metabolic stability, increasing lipophilicity for better cuticular penetration, and modulating the binding affinity of active ingredients to target enzymes [3].
Among fluorinated building blocks, 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) has emerged as a highly versatile, divergent scaffold for the discovery of novel fungicides, herbicides, and insecticides. Its utility stems from the orthogonal reactivity of its two functional groups:
-
The Highly Electrophilic C2-Fluoro Position: In Nucleophilic Aromatic Substitution (
) reactions, fluorine is kinetically a superior leaving group compared to chlorine or bromine. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex intermediate during the rate-determining addition step. This allows for rapid, mild amination, thiolation, or alkoxylation at the C2 position without disturbing the rest of the molecule[2]. -
The C5-Carbaldehyde Group: The aldehyde provides a reliable handle for carbon-carbon or carbon-nitrogen bond formation via Knoevenagel condensations, Wittig olefinations, or reductive aminations.
By leveraging this chemoselectivity, researchers can rapidly generate diverse libraries of pyrimidine-based agrochemical candidates (e.g., sulfonylurea herbicide analogs or pyrimidinyl fungicides) from a single starting material.
Synthetic Workflow & Divergent Strategy
The following workflow illustrates the divergent synthetic pathways enabled by 2-fluoropyrimidine-5-carbaldehyde. Because the
Divergent synthetic pathways for 2-fluoropyrimidine-5-carbaldehyde in agrochemical development.
Experimental Protocols
The following protocols outline a self-validating, two-step workflow to synthesize a functionalized pyrimidinyl scaffold.
Protocol A: Regioselective Amination at the C2 Position
Causality Insight: The use of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base prevents competitive attack on the aldehyde, while the low temperature (0 °C) controls the exothermic addition step, ensuring high regioselectivity and preventing degradation.
Reagents & Materials:
-
2-Fluoropyrimidine-5-carbaldehyde (1.0 eq, 10 mmol, 1.26 g)
-
Primary or Secondary Amine (e.g., 4-chloroaniline) (1.05 eq, 10.5 mmol)
-
DIPEA (1.5 eq, 15 mmol, 2.6 mL)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (
or Argon). -
Dissolution: Dissolve 2-fluoropyrimidine-5-carbaldehyde in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA dropwise via syringe over 2 minutes. Stir for 5 minutes to ensure thermal equilibration.
-
Nucleophile Addition: Dissolve the amine in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes. Self-Validation: The reaction mixture may turn slightly yellow, indicating the formation of the Meisenheimer complex.
-
Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3) or HPLC. The C-F bond displacement is typically complete within 2–4 hours.
-
Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous
to neutralize the base. Extract the aqueous layer with Ethyl Acetate ( mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield the 2-aminopyrimidine-5-carbaldehyde derivative.
Protocol B: Knoevenagel Condensation of the C5-Carbaldehyde
Causality Insight: Condensing the newly formed 2-aminopyrimidine-5-carbaldehyde with an active methylene compound (e.g., malononitrile) generates an extended
Reagents & Materials:
-
2-(Substituted amino)pyrimidine-5-carbaldehyde (1.0 eq, 5 mmol)
-
Malononitrile (1.1 eq, 5.5 mmol, 0.36 g)
-
Piperidine (Catalytic, 0.1 eq, 0.5 mmol)
-
Absolute Ethanol (20 mL)
Step-by-Step Methodology:
-
Mixing: In a 50 mL round-bottom flask, suspend the pyrimidine-5-carbaldehyde derivative and malononitrile in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of piperidine. Self-Validation: An immediate color change (often to deep yellow or orange) should be observed, indicating the initiation of the base-catalyzed enolate formation and subsequent nucleophilic attack.
-
Heating: Attach a reflux condenser and heat the mixture to 75 °C for 2–3 hours. Monitor the disappearance of the aldehyde via TLC.
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The highly conjugated product will typically precipitate out of the ethanol solution.
-
Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (
mL) to remove unreacted malononitrile and piperidine. -
Drying: Dry the solid in a vacuum oven at 40 °C overnight to afford the pure dicyanovinyl pyrimidine derivative.
Quantitative Data Presentation
The table below summarizes typical reaction parameters and expected yields when utilizing 2-fluoropyrimidine-5-carbaldehyde across various nucleophiles and subsequent condensation reactions, demonstrating the robustness of the protocols.
| Entry | Reaction Type | Reagents (Nucleophile / Active Methylene) | Temp (°C) | Time (h) | Yield (%) | HPLC Purity (%) |
| 1 | Morpholine, DIPEA, THF | 0 to 25 | 2.5 | 92 | >98 | |
| 2 | 4-Chloroaniline, DIPEA, THF | 0 to 25 | 4.0 | 85 | >95 | |
| 3 | Sodium methoxide, Methanol | 0 | 1.0 | 94 | >99 | |
| 4 | Knoevenagel | Product of Entry 1 + Malononitrile | 75 | 2.0 | 88 | >97 |
| 5 | Knoevenagel | Product of Entry 2 + Ethyl cyanoacetate | 75 | 3.5 | 81 | >96 |
Troubleshooting & Safety Guidelines
Trustworthiness & Field-Proven Insights:
-
Degradation during
: If multiple spots appear on the TLC during Protocol A, the aldehyde is likely undergoing competitive nucleophilic attack or aldol-type side reactions. Solution: Ensure the temperature is strictly maintained at 0 °C during the nucleophile addition. Do not use strong alkoxide bases unless they are the intended nucleophile (as in Entry 3). -
Incomplete Condensation: If Protocol B stalls, the starting material may have precipitated out of the ethanol before reacting. Solution: Switch the solvent to a 1:1 mixture of Ethanol and THF to maintain solubility at reflux.
-
Safety: Fluorinated pyrimidines can be skin and respiratory irritants. All manipulations involving 2-fluoropyrimidine-5-carbaldehyde must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).
References
-
Wang, Q., Song, H., & Wang, Q. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642.[Link]
-
Benckendorff, C. M. M., Slyusarchuk, V. D., Huang, N., Lima, M. A., Smith, M., & Miller, G. J. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(47), 9469-9489.[Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[Link]
Application Note: 2-Fluoropyrimidine-5-carbaldehyde in Advanced Materials Science
Executive Summary & Core Rationale
2-Fluoropyrimidine-5-carbaldehyde (CAS: 60124-86-9) serves as a high-value "linchpin" scaffold in the synthesis of functional organic materials.[1] Its utility stems from its orthogonal reactivity profile :
-
The C2-Fluorine Atom: A highly activated leaving group for Nucleophilic Aromatic Substitution (
), enabling the attachment of electron-rich donors (e.g., carbazoles, amines) or anchoring groups. -
The C5-Aldehyde Group: A versatile electrophile for conjugation extension via Knoevenagel condensation, Wittig olefination, or Schiff-base formation (imine linkages).[1]
This dual-functionality allows researchers to construct Donor-Acceptor-Donor (D-A-D) systems essential for Organic Light Emitting Diodes (OLEDs), covalent organic frameworks (COFs), and fluorescent biological probes.[1] Unlike its chlorinated counterparts, the 2-fluoro derivative often exhibits faster kinetics in
Chemical Logic & Mechanism
The "Push-Pull" Architecture
In materials science, particularly optoelectronics, controlling the bandgap is critical. The pyrimidine ring acts as an electron-deficient Acceptor (A) .[1]
-
Step 1 (The "Push"): Replacing the C2-Fluorine with an electron-donating group (D) (e.g., diphenylamine) injects electron density into the system.
-
Step 2 (The "Pull"): The C5-aldehyde is converted into a strong withdrawing group (e.g., dicyanovinyl) or extended
-system, creating a strong dipole moment.
This modularity allows for the precise tuning of emission wavelengths (blue to red shift) and HOMO/LUMO energy levels.
Visualization: Orthogonal Reactivity Workflow
Figure 1: The divergent synthetic pathways utilizing the orthogonal reactive sites of the scaffold.
Application Protocols
Protocol A: Synthesis of D-A Type OLED Emitters
Objective: To synthesize a blue-shifting Thermally Activated Delayed Fluorescence (TADF) emitter precursor by coupling a carbazole donor to the pyrimidine core.
Mechanism: The pyrimidine ring is electron-poor (deficient).[1] The fluorine atom at C2 is activated for displacement by the nitrogen lone pair of carbazole.
Materials:
-
2-Fluoropyrimidine-5-carbaldehyde (1.0 eq)[1]
-
Carbazole (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Solvent: Dry DMF or DMSO[1]
-
Atmosphere: Nitrogen (
)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube, dissolve 1.0 mmol of 2-Fluoropyrimidine-5-carbaldehyde and 1.1 mmol of Carbazole in 5 mL of anhydrous DMF.
-
Activation: Add 2.0 mmol of finely ground anhydrous
. -
Reaction: Degas the mixture with
for 10 minutes. Seal and heat to 80°C for 4-6 hours. Note: The reaction is faster than with chloro-derivatives; monitor via TLC (Hexane:EtOAc 3:1). -
Workup: Pour the reaction mixture into ice-cold water (50 mL). The product (2-(9H-carbazol-9-yl)pyrimidine-5-carbaldehyde) will precipitate as a yellow solid.[1]
-
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from acetonitrile.
Data Validation Point:
-
1H NMR: Look for the disappearance of the doublet signal associated with H-C2 coupling to Fluorine and the appearance of carbazole aromatic protons.
-
Yield Target: >85%
Protocol B: Functionalization for Covalent Organic Frameworks (COFs)
Objective: To utilize the aldehyde handle for Schiff-base formation, creating a porous 2D framework.
Context: The 2-fluoro group can be retained for Post-Synthetic Modification (PSM). After the COF is formed via the aldehyde, the fluorine atoms lining the pores can be reacted with thiols or amines to functionalize the pore interior for catalysis or gas separation.
Materials:
-
2-Fluoropyrimidine-5-carbaldehyde (Linker A)[1]
-
1,3,5-Tris(4-aminophenyl)benzene (Linker B -
symmetric knot)[1] -
Solvent: o-Dichlorobenzene / n-Butanol (1:1 v/v)[1]
-
Catalyst: 6M Aqueous Acetic Acid[1]
Step-by-Step Methodology:
-
Solvothermal Assembly: In a Pyrex tube, charge Linker A (3 mmol) and Linker B (2 mmol) to maintain stoichiometric balance for imine formation.
-
Solvent Addition: Add 10 mL of the solvent mixture. Sonicate for 10 minutes to ensure dispersion.
-
Catalysis: Add 0.5 mL of 6M acetic acid. Flash freeze with liquid
, evacuate, and flame seal the tube. -
Crystallization: Place in an oven at 120°C for 72 hours.
-
Isolation: Filter the resulting powder, wash with THF and Acetone to remove unreacted monomers. Activate by Soxhlet extraction (THF, 24h).
Expert Insight:
Retaining the fluorine atom during COF formation is critical. The electronegativity of the Fluorine/Pyrimidine motif increases the affinity of the COF pores for
Quantitative Data Summary: Substituent Effects
The following table illustrates why the 2-Fluoro derivative is preferred over other halides for specific materials applications.
| Property | 2-Fluoro-pyrimidine-5-CHO | 2-Chloro-pyrimidine-5-CHO | Impact on Protocol |
| C2-X Bond Energy | High (~485 kJ/mol) | Moderate (~327 kJ/mol) | F is harder to break oxidatively, offering higher thermal stability in devices.[1] |
| Very High | High | F stabilizes the Meisenheimer intermediate better; reaction times are reduced by ~30%.[1] | |
| Electronegativity | 4.0 (Pauling) | 3.16 (Pauling) | Stronger inductive effect lowers the LUMO level, aiding electron injection in OLEDs. |
| Steric Radius | 1.47 Å | 1.75 Å | Smaller F atom causes less steric twist, maintaining planarity for better |
Dual-Use: Interface with Medicinal Chemistry
While this guide focuses on materials, the same protocols apply to Kinase Inhibitor Synthesis .[1]
-
Pathway: The Protocol A product (Carbazole-substituted) mimics the core structure of CDK4/6 inhibitors (e.g., Ribociclib analogues) where the amine is critical for ATP-binding pocket interaction.
-
Fluorescent Probes: By condensing a fluorophore (via Protocol B)[1] onto a kinase-targeting core (via Protocol A), researchers can create "Theranostic" agents that inhibit a tumor target while fluorescing for imaging.[1]
Visualization: The "Theranostic" Logic
Figure 2: Modular assembly of a fluorescent drug probe using the scaffold.
References
-
Pyrimidine-Based TADF Emitters: Tsiko, U. et al. "Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs."[1][2] Journal of Advanced Research, 2021.
-
Reactivity of Fluoropyrimidines: BenchChem Application Notes. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (
) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine." (Analogous reactivity mechanism).[1] -
Kinase Inhibitor Synthesis: "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine." BenchChem Protocols.
-
General Pyrimidine Materials: Achelle, S. et al. "Pyrimidine derivatives as emitting materials for OLEDs."[1] RSC Advances, 2024.[1] (Contextual grounding for pyrimidine electron transport).
Sources
Experimental procedures for reactions involving 2-Fluoropyrimidine-5-carbaldehyde
Introduction: The "Lynchpin" Scaffold
2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) is a high-value intermediate in the synthesis of kinase inhibitors, nucleotide analogs, and agrochemicals. Its utility stems from its dual-electrophilic nature :
-
C-2 Position (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (
) due to the electronegativity of fluorine and the electron-withdrawing nature of the pyrimidine ring + aldehyde. -
C-5 Position (Aldehyde): A versatile handle for reductive amination, olefination (Wittig/HWE), or oxidation.
Expert Insight: The defining challenge with this reagent is chemoselectivity . The C-2 fluorine is significantly more labile than the chlorine in equivalent analogs (e.g., 2-chloropyrimidine-5-carbaldehyde) because the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate in
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Hydrolysis Risk: The C-2 fluorine is susceptible to hydrolysis in strong aqueous acids or bases, releasing HF (hydrofluoric acid) and generating the inactive 2-hydroxypyrimidine.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Strategic Reaction Map
The following decision tree illustrates the critical path selection based on your target molecule.
Caption: Strategic divergence for functionalizing 2-Fluoropyrimidine-5-carbaldehyde. Path A is thermodynamically favored; Path B requires kinetic control.
Experimental Protocols
Protocol A: C-2 Functionalization via (Recommended First Step)
If your target molecule requires substitution at the C-2 position, perform this before manipulating the aldehyde. The aldehyde group at C-5 strongly activates the C-2 position, ensuring rapid reaction under mild conditions.
Reagents:
-
Substrate: 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine, Thiol, or Alkoxide (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) or
(1.2–2.0 equiv) -
Solvent: 1,4-Dioxane, THF, or Acetonitrile (Avoid alcohols if using alkoxides to prevent trans-etherification).
Procedure:
-
Preparation: Dissolve 2-Fluoropyrimidine-5-carbaldehyde in anhydrous 1,4-Dioxane (0.2 M concentration).
-
Addition: Add the Base followed by the Nucleophile dropwise at 0°C.
-
Note: The reaction is often exothermic.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC/LCMS will show disappearance of the starting material (
in 30% EtOAc/Hex) and appearance of the polar product.
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[1][2] -
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works: The electron-deficient pyrimidine ring facilitates the addition-elimination mechanism. The fluorine is an excellent leaving group here, often reacting faster than the corresponding chloride.
Protocol B: Reductive Amination Preserving C-2 Fluorine (High Difficulty)
Objective: Install an amine at the C-5 aldehyde position without displacing the C-2 fluorine.
Challenge: Primary amines are nucleophiles that can attack C-2.
Solution: Use Sodium Triacetoxyborohydride (STAB) in a non-polar solvent (DCE) at low temperature. STAB is less basic than
Reagents:
-
Substrate: 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)
-
Amine: 1.0–1.1 equiv (Do not use large excess)
-
Reductant:
(1.4 equiv) -
Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for buffering
-
Solvent: 1,2-Dichloroethane (DCE) or DCM. Avoid DMF/DMSO (these promote
).
Step-by-Step Methodology:
-
Solvation: Dissolve the aldehyde and amine in DCE (0.1 M) at 0°C .
-
Activation: Add Acetic Acid immediately. Stir for 10–15 minutes at 0°C.
-
Reduction: Add
in one portion. -
Incubation: Stir at 0°C for 1 hour, then allow to warm only to 10–15°C (cool RT). Do not heat.
-
Quench: Quench with saturated
solution. Vigorous bubbling will occur. -
Extraction: Extract immediately with DCM.
-
Caution: Do not leave the product in the basic aqueous layer for long; the C-2 fluorine can hydrolyze.
-
Data Summary & Troubleshooting
| Parameter | Protocol A ( | Protocol B (Reductive Amination) |
| Primary Risk | Hydrolysis of F (if wet solvent used) | Unwanted C-2 displacement by amine |
| Key Control | Stoichiometry of Nucleophile | Temperature (<20°C) & Solvent (DCE) |
| Preferred Solvent | THF, Dioxane, DMF | DCE, DCM (Non-polar) |
| Base/Acid | Basic (DIPEA, | Acidic Buffer (AcOH) |
| Typical Yield | 85–95% | 50–70% |
Troubleshooting Guide:
-
Problem: "I see a mixture of products in Protocol B."
-
Cause: The amine attacked the C-2 fluorine.
-
Fix: Lower the temperature to -10°C. Switch to a less nucleophilic amine if possible. Ensure you are using
, not (which often requires methanol, promoting solvolysis).
-
-
Problem: "Starting material degraded during storage."
-
Cause: Moisture exposure hydrolyzed the C-2 F to C-2 OH.
-
Fix: Verify purity by LCMS (Mass shift: -2 Da, F
OH is 19 17 loss/gain? No, F(19) replaced by OH(17) = M-2). Actually, F (19) to OH (17) is a loss of 2 mass units.
-
References
-
Regioselectivity in Pyrimidines: Beingessner, R. L., et al.[9] "A regioselective approach to trisubstituted 2 (or 6)-arylaminopyrimidine-5-carbaldehydes." Journal of Organic Chemistry, 2008.[9] Link
-
Reductive Amination Guidelines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
SNAr Mechanisms: "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions." National Institutes of Health (PMC). Link
-
Safety Data: "Safety Data Sheet: 2-Fluoropyrimidine-5-carbaldehyde." Fisher Scientific. Link
Sources
- 1. rsc.org [rsc.org]
- 2. (PDF) Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine [academia.edu]
- 3. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A regioselective approach to trisubstituted 2 (or 6)-arylaminopyrimidine-5-carbaldehydes and their application in the synthesis of structurally and electronically unique GlambdaC base precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: 2-Fluoropyrimidine-5-carbaldehyde Synthesis
Executive Summary & Chemical Profile[2][3][4]
2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) is a high-value intermediate often used as a scaffold for "privileged structures" in kinase inhibitors and antiviral agents.
Critical Reactivity Profile:
-
Electronic Nature: The pyrimidine ring is highly electron-deficient (π-deficient). The 2-position is activated for Nucleophilic Aromatic Substitution (
) by both the ring nitrogens and the electron-withdrawing aldehyde at the 5-position. -
Aldehyde Lability: The 5-formyl group is prone to hydration (gem-diol formation) and oxidation due to the strong electron-withdrawing nature of the parent ring.
-
Fluorine Lability: The C-F bond is labile toward hydrolysis and nucleophilic attack, significantly more so than in comparable fluoropyridines.[1]
This guide addresses the two primary synthetic routes: Halogen Exchange (Halex) and Ester Reduction .[1]
Route A: Halogen Exchange (Halex)
Precursor: 2-Chloropyrimidine-5-carbaldehyde
Reagent: Potassium Fluoride (KF) or CsF
Mechanism:
Troubleshooting & FAQs
Q1: I observe a persistent impurity at M+16 (or M+18 in water) that does not disappear with longer reaction times. What is it? Diagnosis: This is likely 2-Hydroxypyrimidine-5-carbaldehyde (which tautomerizes to the pyrimidinone form).
-
Cause: Trace water in the solvent (DMSO/Sulfolane) or "wet" KF.[1] The 2-fluoro product is more reactive toward hydrolysis than the 2-chloro starting material (
for hydrolysis). -
Solution:
-
Spray-dried KF: Use spray-dried KF (high surface area) and dry it at 150°C under vacuum for 4 hours before use.
-
Azeotropic Distillation: If using Sulfolane, perform a toluene azeotrope step prior to adding the substrate.[1]
-
Scavengers: Add 10-20% molar equivalent of 2,2-dimethoxypropane to scavenge water in situ (if compatible with downstream steps).
-
Q2: My conversion stalls at ~80%, and pushing the temperature leads to a black tar. Why? Diagnosis: Oligomerization via Cannizzaro-type disproportionation or Aldol-like condensation .
-
Cause: High temperatures (>120°C) in basic media (KF acts as a base) trigger the aldehyde to react with itself.[1]
-
Solution:
-
Catalyst: Use a phase transfer catalyst (18-Crown-6 or TDA-1) to lower the activation energy, allowing the reaction to proceed at 80-90°C instead of 140°C.
-
Solvent Switch: Switch from DMF (which decomposes to dimethylamine, a nucleophile) to Sulfolane or Acetonitrile (if high pressure is an option).[1]
-
Q3: I see a new peak in the aromatic region after working up with methanol. Is it a regioisomer? Diagnosis: It is 2-Methoxypyrimidine-5-carbaldehyde .
-
Cause: The 2-fluoro group is highly susceptible to
by alkoxides or even neutral alcohols under slightly basic conditions. -
Solution: Avoid alcoholic solvents during workup. Quench with ice water and extract immediately into DCM or EtOAc.
Route B: Reduction of Ester/Nitrile
Precursor: Ethyl 2-fluoropyrimidine-5-carboxylate Reagent: DIBAL-H, Red-Al, or Catalytic Hydrogenation
Troubleshooting & FAQs
Q1: I consistently isolate the alcohol (2-fluoropyrimidine-5-methanol) instead of the aldehyde. How do I stop the reduction? Diagnosis: Over-reduction. The aldehyde intermediate is more electrophilic than the ester due to the electron-poor ring.
-
Cause: Excess reducing agent or temperature > -60°C.
-
Solution:
-
Cryogenic Control: Maintain internal temperature strictly below -78°C .
-
Reagent Stoichiometry: Use exactly 1.05 equivalents of DIBAL-H.
-
Alternative Route: Reduce fully to the alcohol, then re-oxidize using MnO₂ or Dess-Martin Periodinane . This is often higher yielding and more reproducible than trying to stop at the aldehyde.
-
Q2: The NMR shows a broad singlet at ~6.0 ppm and the aldehyde proton integration is low. Diagnosis: Formation of the Gem-diol (Hydrate) .
-
Cause: Electron-deficient aldehydes hydrate rapidly in the presence of atmospheric moisture or wet deuterated solvents (e.g.,
).[1] -
Solution: This is an equilibrium, not a permanent impurity.[1]
-
Verification: Run NMR in
(which disrupts H-bonding) or add a drying agent ( or Molecular Sieves) to the NMR tube. The aldehyde peak (9-10 ppm) should recover.
-
Q3: I lost the Fluorine! (Defluorination) Diagnosis: Pyrimidine-5-carbaldehyde .[2][3]
-
Cause: If using catalytic hydrogenation (Pd/C +
), the C-F bond is susceptible to hydrogenolysis, especially on a -deficient ring.[1] -
Solution: Avoid Pd/C. Use Lindlar catalyst or chemical reduction methods (DIBAL-H).
Visualizing the Pathways
Diagram 1: Halex Reaction & Side Products
This flow chart details the critical branch points where impurities form during the Fluorination process.
Figure 1: Reaction network for the Halex synthesis showing competitive SnAr pathways.
Diagram 2: Reduction Route & Side Products
Figure 2: Reduction pathway highlighting the thermodynamic sink (Alcohol) and equilibrium states (Hydrate).[1]
Summary of Impurities & Analytical Markers
| Impurity Name | Origin | Analytical Marker (1H NMR / MS) | Prevention Strategy |
| 2-Hydroxypyrimidine-5-CHO | Hydrolysis of C-F bond | MS: M+16 vs Product. NMR: Loss of d ~9.0ppm coupling. | Strictly anhydrous conditions; use spray-dried KF. |
| 2-Methoxypyrimidine-5-CHO | Reaction with MeOH | NMR: Singlet ~4.0 ppm (OCH3). | Do not use MeOH for quenching/workup. |
| 2-Fluoropyrimidine-5-methanol | Over-reduction | NMR: CH2 doublet ~4.8 ppm. No aldehyde peak. | Control temp <-78°C; limit reducing agent. |
| Aldehyde Hydrate (Gem-diol) | Hydration (Equilibrium) | NMR: Broad singlet ~6.0-6.5 ppm (CH(OH)2).[1] | Use dry DMSO-d6; store under Argon. |
| Pyrimidine-5-CHO | Defluorination | MS: M-18 vs Product. NMR: New aromatic proton. | Avoid Pd/C hydrogenation; use chemical reduction. |
Validated Experimental Protocol (Halex Route)
Objective: Synthesis of 2-Fluoropyrimidine-5-carbaldehyde via Halogen Exchange.
-
Preparation: In a flame-dried 3-neck flask equipped with a mechanical stirrer and N2 inlet, charge Spray-dried KF (2.5 equiv) and 18-Crown-6 (0.1 equiv).
-
Solvent: Add anhydrous Sulfolane (concentration 0.5 M). Note: Sulfolane is preferred over DMSO for thermal stability.[1]
-
Drying (Optional but Recommended): Add toluene (20% v/v) and distill off the toluene/water azeotrope at 110°C. Cool to 80°C.
-
Reaction: Add 2-Chloropyrimidine-5-carbaldehyde (1.0 equiv) in one portion.
-
Execution: Heat to 90°C for 4-6 hours. Monitor by HPLC (ensure mobile phase is acidic to prevent hydrolysis on column).
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel is acidic; rapid elution is recommended to prevent degradation.[1]
References
-
Halex Reaction Optimization
-
Finger, G. C., et al. "Aromatic Fluorine Compounds.[1] VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 1959.[1] Link (Foundational Halex chemistry).[1]
-
Sun, H., & DiMagno, S. G.[1] "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society, 2005.[1] Link (Importance of anhydrous fluoride sources).[1]
-
-
Pyrimidine Reactivity & Hydrolysis
-
Brown, D. J.[1] "The Pyrimidines."[5][6][7][8][9][10] Wiley Interscience, Chemistry of Heterocyclic Compounds Series.[1] (Authoritative text on pyrimidine lability).
-
Plé, N., et al. "Metalation of 2-fluoropyrimidines: A general access to 5-functionalized 2-fluoropyrimidines." Tetrahedron, 1998.[1] Link (Discusses C-F bond stability and lithiation).[1]
-
-
Reduction Methodologies
-
Hydrate Formation
Sources
- 1. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloropyrimidine-5-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Chemistry and anti-HIV properties of 2'-fluoro-2',3'-dideoxyarabinofuranosylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluoropyrimidine-5-carbaldehyde
Case ID: FPC-PUR-001 Status: Active Agent: Senior Application Scientist Topic: Purification, Stability, and Handling of 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8)
Core Directive: The "Dual-Threat" Molecule
Welcome to the technical support hub. If you are working with 2-Fluoropyrimidine-5-carbaldehyde , you are handling a "dual-threat" intermediate. Unlike standard aromatic aldehydes, this scaffold presents two distinct instability vectors that often lead to purification failure:
-
C2-Fluorine Lability: The pyrimidine ring is electron-deficient (π-deficient).[1] The fluorine at the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (
) .[1] Basic conditions, nucleophilic solvents (methanol, water), or even prolonged exposure to silica gel can displace the fluorine with a hydroxyl or methoxy group [1]. -
C5-Aldehyde Reactivity: The electron-withdrawing nature of the pyrimidine ring activates the aldehyde, making it prone to hydration (gem-diol formation) and rapid autoxidation to the carboxylic acid upon air exposure [2].[1]
The Golden Rule: Speed and neutrality are your primary tools.[1] Avoid strong bases, minimize heat, and exclude moisture.
Purification Triage: Method Selection
Before proceeding, determine the state of your crude material. Use the decision matrix below to select the optimal workflow.
Figure 1: Decision matrix for purification workflows.[1] Prioritize crystallization to minimize silica exposure.
Troubleshooting Guide: Flash Chromatography
User Question: "I ran a column using MeOH/DCM, and my product mass is correct, but the fluorine NMR is gone/shifted. What happened?"
Diagnosis: You likely displaced the fluorine with a methoxy group.[1] The 2-position is too reactive for nucleophilic alcoholic solvents during chromatography.
Protocol A: Neutral Phase Separation (Recommended)[1]
-
Stationary Phase: Neutralized Silica Gel (Pre-wash with 1%
in Hexane, then flush with Hexane) or standard Silica if contact time is <15 mins.[1] -
Eluent System: Ethyl Acetate / Hexane (or Heptane) .[1]
-
Loading: Dry load on Celite or dissolve in minimal DCM.[1] Do not load with MeOH.
User Question: "My compound is streaking on the column and co-eluting with impurities."
Diagnosis: Aldehyde "streaking" is often due to interaction with acidic silanols or hydrate formation.[1]
Solution:
-
Switch Solvent: Use DCM / Acetone (0-10% Acetone).[1] Acetone is polar but non-nucleophilic.[1]
-
Rapid Filtration: Instead of a long column, perform a "plug filtration" through a short pad of silica to remove baseline tars, then proceed to crystallization.
Troubleshooting Guide: Recrystallization
User Question: "I'm trying to recrystallize, but I only get an oil or a sticky gum."
Diagnosis: This is common for low-melting aldehydes.[1] The "oil-out" phenomenon occurs when the saturation temperature exceeds the melting point of the solvated solid.
Protocol B: The "Anti-Solvent" Crash (EtOAc/Heptane)
This method avoids heating the unstable aldehyde to high temperatures.[1]
-
Dissolution: Dissolve crude solid in the minimum amount of DCM or Ethyl Acetate at Room Temperature (RT).[1]
-
Filtration: Filter through a 0.45
PTFE syringe filter to remove insoluble dust (nucleation sites for oiling).[1] -
Precipitation: Slowly add Heptane (Anti-solvent) with vigorous stirring until the solution turns cloudy.[1]
-
Crystallization:
-
Collection: Filter cold and wash with cold Heptane.[1]
Table 1: Solvent Compatibility Guide
| Solvent System | Suitability | Risk Factor | Notes |
| EtOAc / Hexane | High | Low | Best balance of polarity and inertness.[1] |
| DCM / Pentane | High | Low | Good for low-temperature precipitation.[1] |
| Ethanol / Water | Low | Critical | Risk of |
| Acetone | Medium | Low | Good solubility, but hard to crystallize from alone.[1] |
Stability & Storage FAQs
Q: Why did my white solid turn yellow/brown overnight? A: Oxidation. Aromatic aldehydes autoxidize to carboxylic acids (2-fluoropyrimidine-5-carboxylic acid) upon exposure to air.[1] The color change often comes from trace polymerization of the unstable acid or benzyne-like decomposition.
-
Fix: Store under Argon/Nitrogen atmosphere.
Q: Can I store this in solution (e.g., DMSO stock)? A: No. In DMSO or DMF, trace water can hydrolyze the C2-fluorine over time, especially if the solution is not frozen.
-
Best Practice: Store as a solid at -20°C, desiccated, under inert gas.
Q: The NMR shows a small peak at ~10 ppm (aldehyde) but a large broad peak at ~6 ppm.[1] Is it wet?
A: It might be the Aldehyde Hydrate (
-
Test: Run NMR in anhydrous
or with molecular sieves. If the peak reverts to the aldehyde (10 ppm), it was the hydrate.
Impurity Profile & Removal
| Impurity | Origin | Removal Strategy |
| 2-Chloropyrimidine-5-carbaldehyde | Starting Material | Difficult to separate by crystallization.[1] Use Flash Chromatography (EtOAc/Hexane); the Chloro analog is slightly less polar.[1] |
| 2-Hydroxypyrimidine-5-carbaldehyde | Hydrolysis (from water/base) | Insoluble in DCM.[1] Triturate crude solid with DCM; filter off the insoluble hydroxy impurity. |
| 2-Fluoropyrimidine-5-carboxylic acid | Oxidation (Air) | Wash organic solution with saturated |
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Mechanism:[1][3][4] The 2-position of pyrimidine is activated for nucleophilic attack, similar to 2-/4-chloropyridine. Fluorine is a better leaving group than chlorine in
due to the high electronegativity stabilizing the Meisenheimer complex. -
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[4] [1]
-
-
Aldehyde Oxidation & Hydration
-
Handling Fluorinated Heterocycles
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.
Sources
Technical Support Center: Optimizing 2-Fluoropyrimidine-5-carbaldehyde Reactions
Welcome to the Application Scientist Support Center for 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) . As a highly functionalized bifunctional building block, this compound features a highly activated 2-fluoro leaving group and a versatile 5-carbaldehyde moiety[1]. While this dual reactivity makes it a powerful intermediate in drug discovery, it also presents significant chemoselectivity and stability challenges.
This guide is designed for researchers and drug development professionals to troubleshoot common issues, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.
Part 1: Chemoselectivity & Troubleshooting FAQs
Q1: When reacting 2-fluoropyrimidine-5-carbaldehyde with primary amines, I get a complex mixture of SNAr and imine condensation products. How can I selectively drive the SNAr reaction? A: The 2-fluoro position of the pyrimidine ring is exceptionally electrophilic, further activated by the electron-withdrawing nature of the para-formyl group. However, primary amines are also highly nucleophilic toward aldehydes.
-
The Causality: Imine formation is reversible and thermodynamically driven, whereas the SNAr displacement of fluorine is irreversible and kinetically driven.
-
The Solution: To achieve selective SNAr, you must control nucleophilicity and temperature. Use secondary amines if possible, as their steric bulk reduces the rate of nucleophilic attack on the aldehyde. If a primary amine must be used, perform the reaction at strictly controlled low temperatures (0°C) in a non-nucleophilic, aprotic solvent like THF. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HF without competing for the electrophile. Alternatively, aqueous conditions utilizing HPMC (Hydroxypropyl methylcellulose) as a polymeric additive have been shown to facilitate mild SNAr reactions while suppressing side reactions[2].
Q2: I want to perform a reductive amination on the 5-carbaldehyde group, but I am losing the 2-fluoro substituent. What is causing this, and how do I fix it? A: The loss of the 2-fluoro group during reductive amination is typically caused by solvolysis.
-
The Causality: 2-fluoropyrimidines are highly susceptible to nucleophilic attack by protic solvents (like methanol or ethanol) under both basic and mildly acidic conditions.
-
The Solution: Completely exclude alcohols. Instead, use 1,2-dichloroethane (DCE) or anhydrous THF. Pre-form the imine using a mild acid catalyst (e.g., acetic acid) and a dehydrating agent (like molecular sieves) before adding a mild reducing agent such as Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]. NaBH(OAc)₃ is preferred over NaBH₄ because it is less nucleophilic and operates well in non-polar solvents, preserving the labile C-F bond.
Q3: My stock solution of 2-fluoropyrimidine-5-carbaldehyde is degrading into a 2-hydroxy byproduct. How should I store and handle it? A: Fluorine at the 2-position of a pyrimidine is an excellent leaving group, making the molecule highly sensitive to moisture[1].
-
The Causality: Atmospheric water acts as a nucleophile, leading to the formation of 2-hydroxypyrimidine-5-carbaldehyde (which subsequently tautomerizes to the highly stable pyrimidone form).
-
The Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) at -20°C. When preparing stock solutions, use strictly anhydrous solvents stored over activated molecular sieves. Never use aqueous bases (like NaOH or KOH) during workup if the 2-fluoro group needs to be preserved.
Part 2: Experimental Workflows & Logical Relationships
Chemoselective reaction pathways for 2-Fluoropyrimidine-5-carbaldehyde.
Part 3: Self-Validating Experimental Protocols
Protocol A: Chemoselective SNAr with Secondary Amines
Objective: Displace the 2-fluoro group while preserving the 5-carbaldehyde intact.
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.
-
Reagent Loading: Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv, 100 mg) in anhydrous THF (5 mL, 0.15 M).
-
Temperature Control: Cool the solution to 0°C using an ice-water bath. (Causality: Lower temperatures kinetically favor the irreversible SNAr over reversible imine formation).
-
Base Addition: Add DIPEA (1.2 equiv) dropwise.
-
Amine Addition: Slowly add the secondary amine (1.05 equiv) dissolved in 1 mL THF over 10 minutes.
-
Self-Validation & Monitoring: Stir at 0°C for 1-2 hours. Monitor by LC-MS. The reaction is self-validating when the LC-MS trace shows a mass shift corresponding to the exact loss of HF (-20 Da) plus the mass of the amine, while a rapid ¹H-NMR of the crude aliquot confirms the aldehyde proton (~9.8 ppm) remains completely intact.
-
Workup: Quench with saturated aqueous NH₄Cl (Causality: Avoids basic hydrolysis of the product), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Mild Reductive Amination Preserving the 2-Fluoro Group
Objective: Form the amine at the 5-position without triggering SNAr at the 2-position[3].
-
Imine Formation: In a dry vial, combine 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous DCE (0.2 M).
-
Catalysis: Add glacial acetic acid (1.1 equiv) and activated 4Å molecular sieves. Stir at room temperature for 2 hours. (Causality: Acid catalysis accelerates imine formation, while sieves drive the equilibrium by removing water, simultaneously preventing 2-fluoro hydrolysis).
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) in small portions to prevent thermal spikes.
-
Completion: Stir for 12 hours, allowing the reaction to slowly warm to room temperature.
-
Self-Validation & Workup: Filter through a short pad of Celite to remove the molecular sieves. Wash the filtrate briefly with cold saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. ¹H-NMR should show the disappearance of the aldehyde peak (~9.8 ppm) and the appearance of a new benzylic CH₂ signal (~3.8 - 4.2 ppm).
Part 4: Quantitative Data & Optimization
Table 1: Solvent and Base Effects on Reaction Chemoselectivity
| Reaction Goal | Optimal Solvent | Base / Additive | Temp | Key Causality for Optimization |
| Selective SNAr | Anhydrous THF or DCM | DIPEA (1.2 eq) | 0°C | Low temperatures and non-nucleophilic bases prevent competitive imine formation. |
| Aqueous SNAr | Water + 0.1 wt% HPMC | K₂CO₃ (1.0 eq) | RT | HPMC micelles protect the aldehyde while facilitating SNAr in green conditions[2]. |
| Reductive Amination | Anhydrous DCE | AcOH (cat.), 4Å MS | 0°C to RT | DCE prevents solvolysis of the 2-fluoro group; molecular sieves drive imine formation[3]. |
| Avoid Hydrolysis | Toluene or MeCN | None (Store under Ar) | -20°C | Strict exclusion of moisture prevents 2-fluoro displacement by H₂O[1]. |
References
- Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC Source: The Royal Society of Chemistry URL
- US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors Source: Google Patents URL
- 2-Fluoropyrimidine-5-carbaldehyde (1240041-64-8)
Sources
Preventing decomposition of 2-Fluoropyrimidine-5-carbaldehyde during synthesis
Case ID: SYN-2FP-XH5
Subject: Prevention of Decomposition During Synthesis & Storage Classification: High-Priority / Labile Reagent Handling Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Dual-Threat" Instability
Researchers often underestimate 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) because they treat it like a standard benzaldehyde. It is not. This molecule possesses a "dual-threat" instability profile that leads to rapid decomposition if standard organic synthesis protocols are applied without modification.
-
The C2-Fluorine (The "Ticking Bomb"): The pyrimidine ring is electron-deficient (π-deficient). The 2-position, flanked by two nitrogen atoms, is highly activated for Nucleophilic Aromatic Substitution (
) . Fluorine is an excellent leaving group in this context. Exposure to even mild nucleophiles (water, alcohols, amines) or basic conditions will displace the fluorine, yielding the thermodynamically stable (but useless) 2-hydroxypyrimidine (tautomerizing to the pyrimidone). -
The C5-Aldehyde (The "Hydration Trap"): Due to the electron-withdrawing nature of the pyrimidine ring and the fluorine substituent, the aldehyde carbon is exceptionally electrophilic. In the presence of trace water, it rapidly forms a gem-diol (hydrate) , which can confuse NMR analysis and complicate crystallization.
Decomposition Pathways & Diagnostics
Before attempting synthesis, understand how the molecule fails. This diagram illustrates the three primary failure modes.
Figure 1: Primary decomposition pathways. Path A is irreversible and the most common cause of synthesis failure.
Diagnostic Table: What went wrong?
| Symptom | Likely Cause | Mechanism | Verification |
| Loss of | Hydrolysis of C-F bond | Check MS for M-18 mass shift (F | |
| Product is a gum/oil | Hydration or Polymerization | Aldehyde reacting with water | |
| Yield drops during workup | Aqueous solubility | Formation of hydrate/diol | Aqueous layer analysis (LCMS). |
| Yellow/Brown discoloration | Base-catalyzed degradation | Ring opening or oligomerization | TLC shows streak/baseline material. |
Recommended Synthesis Protocol
Route: Reduction of Ethyl 2-fluoropyrimidine-5-carboxylate
Rationale: This route avoids the harsh heating required by Vilsmeier-Haack formylation (which risks
Step-by-Step Workflow
-
Preparation:
-
Flame-dry all glassware.
-
Use Argon atmosphere (Nitrogen is acceptable, but Argon is heavier and protects better).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene . Do not use THF if it contains peroxides.
-
-
Reaction (The "Cold Zone"):
-
Dissolve Ethyl 2-fluoropyrimidine-5-carboxylate in DCM (0.1 M).
-
Cool to -78°C (Dry ice/Acetone). Strict temperature control is vital to prevent over-reduction to the alcohol.
-
Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise over 30 mins.
-
Stir at -78°C for 1-2 hours. Monitor by TLC (stain with DNP or UV).
-
-
Quenching (The "Danger Zone"):
-
Standard Rochelle’s salt workup can be too basic (pH ~8) and slow, risking hydrolysis.
-
Modified Protocol:
-
At -78°C, quench with Methanol (2 equiv) to destroy excess hydride.
-
Add a saturated solution of Ammonium Chloride (
) (buffered, slightly acidic pH ~5-6). -
Allow to warm to 0°C (not room temp yet).
-
-
-
Workup:
-
Rapidly extract with cold DCM.
-
Wash organic layer once with cold Brine.
-
Dry over Sodium Sulfate (
) .[1] Avoid Magnesium Sulfate ( ) as it is slightly Lewis acidic and can catalyze polymerization. -
Concentrate at < 30°C under vacuum. Do not heat the water bath.
-
Figure 2: Optimized reduction workflow minimizing thermal and pH stress.
Troubleshooting FAQ
Q: I see the product on TLC, but it disappears after column chromatography. Why? A: Silica gel is slightly acidic and contains water. The 2-fluoro aldehyde is likely hydrating on the column or degrading.
-
Fix: Deactivate the silica with 1% Triethylamine (TEA) in Hexane before loading. However, be careful—too much amine causes
. A better approach is to use neutral alumina or perform a very fast filtration through a short silica plug using non-polar solvents (Hexane/EtOAc).
Q: My NMR shows a mess of peaks around 5-6 ppm and no aldehyde proton.
A: You have formed the hemiacetal or hydrate . This happens if you used non-anhydrous deuterated chloroform (
-
Fix: Use a sealed ampoule of
or dry your solvent over activated molecular sieves (4Å) before taking the NMR. The hydrate is often reversible; drying the sample under high vacuum might recover the aldehyde.
Q: Can I use the Vilsmeier-Haack reaction on 2-fluoropyrimidine?
A: Not recommended. The standard Vilsmeier conditions (
Q: How do I store the synthesized aldehyde? A:
-
Temperature: -20°C or -80°C.
-
Atmosphere: Argon (sealed vial).
-
Physical State: If it's an oil, it's more prone to degradation. Try to crystallize it if possible, or store it as a dilute solution in anhydrous benzene/toluene (frozen) if you plan to use it soon.
References
-
General Reactivity of Fluoropyrimidines
-
S_NAr Susceptibility: The 2-position of pyrimidine is activated for nucleophilic attack. See: J. Org.[2] Chem.2018 , 83, 16, 9109–9119. (Mechanistic insights into
). -
Hydrolysis Kinetics: 2,4-difluoro and trifluoropyrimidines hydrolyze readily in basic media. See: US Patent 4299961A (Hydrolysis of fluoropyrimidines). Link
-
-
Synthesis Methodologies
-
DIBAL-H Reduction of Esters: Standard protocol for sensitive heterocyclic esters. See: Chemistry LibreTexts: Reduction of Carboxylic Acids and Derivatives. Link
-
Alternative Route (Oxidative Cleavage): Preparation from vinyl pyrimidines. See: ChemicalBook: Synthesis of 2-chloropyrimidine-5-carbaldehyde (Analogous chemistry). Link
-
-
Commercial Availability & Properties
Sources
Catalyst selection for efficient 2-Fluoropyrimidine-5-carbaldehyde reactions
The following technical guide addresses the specific challenges of manipulating 2-Fluoropyrimidine-5-carbaldehyde . This scaffold presents a unique "dual-electrophile" hazard where the aldehyde (C5) and the fluoro-carbon (C2) compete for nucleophiles, often leading to catastrophic yield loss via Nucleophilic Aromatic Substitution (SNAr).
Doc ID: PYR-F-05 | Version: 2.1 | Status: Validated[1]
The Core Challenge: The "Dual-Electrophile" Trap
Before selecting a catalyst, you must understand the failure mode. The 2-fluoro substituent on a pyrimidine ring is highly labile due to the electron-deficient nature of the diazine ring.
-
Target Reaction: Nucleophilic attack at the C5-Aldehyde (Reductive amination, Olefination).
-
Parasitic Reaction: SNAr displacement of the C2-Fluorine by the nucleophile (Amine, Base, or Solvent).
Key Metric: 2-Fluoropyridine derivatives undergo SNAr with ethoxide ~320 times faster than their 2-Chloro analogs [1].[1][2][3] The pyrimidine nitrogen atoms further stabilize the Meisenheimer intermediate, making the 2-Fluoro group an exceptional leaving group.
Scenario A: Reductive Amination
Objective: Coupling with a primary/secondary amine while retaining the 2-F atom.[1] Primary Risk: The amine acts as a nucleophile at C2 (SNAr) instead of condensing at C5.
Catalyst & Reagent Selection
| Component | Recommended | Avoid | Technical Rationale |
| Catalyst / Additive | Ti(OiPr)₄ (Titanium Isopropoxide) | Acetic Acid (AcOH) (High Temp) | Ti(OiPr)₄ acts as a Lewis acid and water scavenger, forcing imine formation at lower temperatures where SNAr is kinetically disfavored.[1] |
| Reducing Agent | STAB (Na(OAc)₃BH) | H₂ / Pd/C | STAB allows for a stepwise protocol (Imine formation |
| Solvent | DCE or DCM | MeOH / EtOH | Protic solvents can facilitate SNAr via H-bonding stabilization of the transition state or act as nucleophiles themselves (alkoxides).[1] |
Protocol: Low-Temperature Titanium-Mediated Amination
This protocol minimizes SNAr by kinetically favoring carbonyl addition.[1]
-
Imine Formation:
-
Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) and Amine (1.05 equiv) in anhydrous DCE (0.2 M).
-
Cool to 0 °C .
-
Add Ti(OiPr)₄ (1.2 equiv) dropwise.
-
Stir at 0 °C
RT for 2–4 hours. Monitor by UPLC for disappearance of aldehyde.
-
-
Reduction:
-
Quench:
Scenario B: C-C Bond Formation (Knoevenagel/Wittig)
Objective: Condensation with active methylenes or ylides.[1] Primary Risk: Base-mediated hydrolysis of the 2-F group (SNAr by OH⁻ or the deprotonated carbon nucleophile attacking the wrong site).
Catalyst Selection
For Knoevenagel condensations, avoid strong homogeneous bases (Piperidine, Pyridine) which often lead to byproducts.
-
Recommendation: EDDA (Ethylenediammonium diacetate) or Mg-Al LDH (Layered Double Hydroxides) .[1]
-
Why: These provide "amphoteric" activation—activating the electrophile (aldehyde) and the nucleophile (methylene) simultaneously without generating a high concentration of free anionic species that trigger SNAr.
Decision Workflow (DOT Diagram)
Figure 1: Decision matrix for catalyst selection based on reaction type and substrate sensitivity.[1]
Troubleshooting & FAQs
Q1: I see a mass shift of +12 or +13 Da in my LCMS. What is it?
Diagnosis: This is likely Methoxy (+31 - 19 = +12) or Hydroxy (+17 - 19 = -2, check ionization) substitution.[1]
-
If you used Methanol as a solvent, the methoxide (generated by trace base) displaced the Fluorine.
-
Fix: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid alcohols.
Q2: Can I use Pd/C for hydrogenation of the alkene after a Wittig reaction?
Diagnosis: High Risk. Palladium on Carbon readily catalyzes the hydrogenolysis of C-F bonds (Hydrodefluorination) in electron-deficient rings.
-
Fix: Use Platinum on Carbon (Pt/C) (sulfided) which is less active toward C-halogen bonds, or use chemical reduction methods like NaBH₄/CoCl₂ . Alternatively, use Wilkinson's Catalyst (homogeneous Rh) which is much gentler on aromatic halides.
Q3: My Knoevenagel reaction turned black and yield is <10%.
Diagnosis: Polymerization or decomposition of the pyrimidine ring due to harsh base (e.g., Piperidine/reflux).
-
Fix: Switch to EDDA (10 mol%) in Toluene or Ethanol at moderate temps (50°C). EDDA acts as a buffered proton-transfer catalyst, preventing the pH excursions that destroy the fluoropyrimidine [2].
References
-
Reactivity of Fluoropyridines
-
Knoevenagel Catalysts
-
SNAr Mechanisms
-
Defluorination Risks
Sources
- 1. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Managing reactivity of the aldehyde group in 2-Fluoropyrimidine-5-carbaldehyde
The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for 2-Fluoropyrimidine-5-carbaldehyde. It is designed to address the specific reactivity profiles driven by the electron-deficient pyrimidine ring.
CAS: 1240041-64-8 | Molecular Weight: 126.09 | Role: Key Intermediate for Kinase Inhibitors[1]
Executive Summary: The "Double-Edged" Electrophile
Welcome to the technical guide for 2-Fluoropyrimidine-5-carbaldehyde . This molecule presents a classic chemoselectivity paradox in medicinal chemistry:
-
The C5-Aldehyde: Highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring. Prone to rapid hydration and oxidation.[1]
-
The C2-Fluorine: An exceptional leaving group for Nucleophilic Aromatic Substitution (
), activated by the two adjacent ring nitrogens.
The Challenge: Conditions used to react with the aldehyde (bases, nucleophiles) often inadvertently trigger the displacement of the fluorine atom. Conversely, acidic conditions can accelerate hydration.[1] This guide provides the protocols to navigate these competing pathways.
Reactivity Map & Logic Flow
The following diagram illustrates the competing reaction pathways you must manage.
Figure 1: Reactivity landscape showing the competition between C5-carbonyl functionalization (Green) and C2-fluorine displacement (Red).
Module A: Storage & Stability (Troubleshooting "The White Solid")
User Issue: "I bought the aldehyde as a yellow oil/solid, but after a week in the fridge, it has turned into a white, insoluble solid. Is it degraded?"
Diagnosis
You are likely observing Hydrate Formation (Gem-diol) , not necessarily decomposition.[1]
-
Mechanism: The pyrimidine ring is strongly electron-withdrawing (inductive effect of 2-F and 1,3-N).[1] This makes the carbonyl carbon at C5 extremely electrophilic. Upon exposure to trace moisture, it forms a stable gem-diol.[1]
-
Differentiation:
Protocol: Recovery of Aldehyde from Hydrate
If your stoichiometry depends on the aldehyde form, you must dehydrate the sample before use.
-
Dissolution: Dissolve the white solid in Toluene or Benzene (if permitted).[1]
-
Dean-Stark: Reflux with a Dean-Stark trap for 1-2 hours.
-
Alternative (Small Scale): Add activated 4Å Molecular Sieves to the reaction mixture and stir for 30 mins before adding the nucleophile.
-
Storage: Store under Argon at -20°C. Never store in a vial with a loose cap; it acts as a desiccant for the freezer.
Module B: Reductive Amination (Avoiding )
User Issue: "I am trying to make the amine via reductive amination, but I am losing the Fluorine atom (getting the 2-amino substituted byproduct)."
The Science
Primary and secondary amines are good nucleophiles.
-
Pathway A (Desired): Attack at Carbonyl
Imine Reduction.[1] -
Pathway B (Undesired): Attack at C2-Fluorine
Meisenheimer Complex Displacement.[1]
Pathway B is favored by heat , excess amine , and basic conditions . Pathway A is favored by mild acid catalysis and low temperature .[1]
Optimized Protocol: The "Buffered" Approach
Use Sodium Triacetoxyborohydride (STAB) in a buffered system. Avoid Sodium Cyanoborohydride if possible due to toxicity, but it is also effective.[1]
| Parameter | Recommendation | Reason |
| Solvent | DCE (Dichloroethane) or DCM | Non-polar solvents suppress |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Milder than NaBH₄; does not reduce the aldehyde/ketone as fast as the imine. |
| Additives | Acetic Acid (1-2 eq) | CRITICAL. Protonates the imine to facilitate reduction and buffers the solution to prevent the amine from attacking the C2-F. |
| Temperature | 0°C | Heat promotes |
Step-by-Step:
-
Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 eq) in DCE.
-
Add Amine (1.0 - 1.1 eq).[1] Do not use large excess.
-
Add Acetic Acid (1.5 eq). Stir for 15-30 min at 0°C to allow imine formation.
-
Add NaBH(OAc)₃ (1.5 eq) in one portion.[1]
-
Warm to RT and monitor by LCMS.[1]
-
Note: If
byproduct is observed, lower temp to 0°C for the duration.
-
Module C: Wittig & HWE Reactions (Base Selection)
User Issue: "My Wittig reaction turned black/tarry. I used NaH or KOtBu."
The Science
Standard Wittig bases (Alkoxides, NaH) are nucleophilic or generate nucleophilic byproducts (hydroxide from moisture).
-
Risk: Alkoxides will rapidly displace the C2-Fluorine to form the 2-alkoxy derivative (e.g., 2-methoxy-pyrimidine).[1]
-
Risk: Enolizable aldehydes on electron-poor rings can undergo Cannizzaro-type disproportionation or polymerization under strong base.[1]
Optimized Protocol: Horner-Wadsworth-Emmons (HWE)
Use the Masamune-Roush conditions or similar mild base protocols involving phosphonates.[1]
Recommended System: LiCl / DBU or LiCl / TEA This system allows for olefination without generating strong nucleophiles.[1]
-
Reagents: Use a phosphonate ester (e.g., triethyl phosphonoacetate).[1]
-
Solvent: Dry Acetonitrile (MeCN) or THF.[1]
-
Base: LiCl (anhydrous, 1.2 eq) + DBU (1.0 eq) or DIPEA.
-
Procedure:
Module D: Protecting Group Strategy[6][7][8][9][10]
User Issue: "I need to perform a Grignard reaction on another part of the molecule, but the aldehyde is in the way. Can I protect it?"
The Solution: Acetal Formation
You must use acid-catalyzed protection.[1] Basic protection strategies will destroy the C2-F.[1]
Protocol:
-
Reagents: Ethylene glycol (2-5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).
-
Solvent: Toluene.
-
Setup: Dean-Stark apparatus to remove water.
-
Execution: Reflux until water collection ceases.
-
Workup: Wash with saturated NaHCO₃ (Keep it brief![1] Prolonged exposure to base can hydrolyze the F). Dry and concentrate.
Warning: The resulting acetal is stable to basic conditions (Grignard, Lithiation) at low temperatures, but the C2-F remains reactive to nucleophiles. If you use a Grignard reagent, it might attack the C2-F via
Troubleshooting Flowchart
Use this logic gate to determine your next experimental step.
Figure 2: Troubleshooting logic for common stability and reactivity issues.
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reactivity of electron-deficient pyrimidines and susceptibility to nucleophilic attack).[1]
-
Li, J. J. (2009).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Mechanisms for Reductive Amination and HWE).
-
Blanchet, J., et al. (2009).[1] "Mild and Selective Horner-Wadsworth-Emmons Olefination."[1] Tetrahedron Letters. (Basis for LiCl/DBU protocol to avoid harsh bases).
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The standard protocol for STAB reductive amination).
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Nucleophilic Aromatic Substitution mechanisms).[1][2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.
Sources
Overcoming challenges in the scale-up of 2-Fluoropyrimidine-5-carbaldehyde synthesis
Topic: Process Optimization & Troubleshooting for 2-Fluoropyrimidine-5-carbaldehyde Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Status: Active | Version: 2.4 (Current)
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the kilogram-scale synthesis of 2-fluoropyrimidine-5-carbaldehyde .
The industry-standard route relies on the Halex (Halogen Exchange) reaction , converting 2-chloropyrimidine-5-carbaldehyde to the 2-fluoro analog using Potassium Fluoride (KF). While theoretically straightforward, this
This guide prioritizes the S_NAr Route (2-Chloro precursor) as it is the most economically viable for scale-up compared to Vilsmeier-Haack or direct fluorination approaches.
Module 1: The Halex Reaction (Synthesis Phase)
Core Reaction Logic
The reaction relies on nucleophilic aromatic substitution (
Key Reagents:
-
Substrate: 2-Chloropyrimidine-5-carbaldehyde
-
Fluorinating Agent: Anhydrous Potassium Fluoride (KF)
-
Catalyst: 18-Crown-6 (Phase Transfer Catalyst)[1]
-
Solvent: Sulfolane or Acetonitrile (ACN)
Troubleshooting Guide: Synthesis
Q1: My reaction stalls at 60-70% conversion and adding more KF doesn't help. Why?
Diagnosis: Water Poisoning.
The fluoride ion is extremely basic and hygroscopic. In the presence of trace water, fluoride forms bifluoride (
-
KF Preparation: Do not use KF straight from the bottle. You must use Spray-Dried KF (high surface area) and dry it at 150°C under high vacuum for 24 hours before use.
-
Azeotropic Drying: If using Sulfolane, perform a toluene azeotrope distillation before adding the catalyst or substrate to remove trace water from the solvent/KF mixture.
-
Go/No-Go Metric: The water content of the reaction mixture must be < 500 ppm (Karl Fischer titration) before heating.
Q2: I am seeing a "black tar" formation and rapid pressure rise. What happened? Diagnosis: Thermal Runaway / Polymerization. Pyrimidines are thermally unstable. The 5-aldehyde group is reactive. If the temperature exceeds 140°C, or if local hot spots occur, the aldehyde can polymerize or the ring can decompose. Solution:
-
Temperature Cap: Strictly limit the jacket temperature to 110°C .
-
Dosing: Do not dump all reagents at once. Add the substrate as a solution slowly to the pre-heated KF/Catalyst slurry. This controls the exotherm.
-
Solvent Switch: If Sulfolane (bp 285°C) is causing work-up issues, switch to Acetonitrile (reflux ~82°C). It is slower (24-48h vs 4h) but inherently safer as the boiling point limits the maximum temperature, preventing tar formation.
Q3: Why is 18-Crown-6 necessary? Can I use TDA-1 or PEG?
Insight:
KF has high lattice energy and is insoluble in organic solvents. 18-Crown-6 complexes potassium (
-
Recommendation: Stick to 18-Crown-6 (2-5 mol%) . TDA-1 is effective but harder to remove. PEG is often too wet and promotes hydrolysis side-products.
Module 2: Isolation & Purification
The "Bisulfite Adduct" Strategy
Distilling 2-fluoropyrimidine-5-carbaldehyde is risky due to its thermal instability. The superior purification method utilizes the aldehyde's ability to form a solid bisulfite adduct, allowing you to wash away impurities (including the difficult-to-remove Sulfolane).
Troubleshooting Guide: Purification
Q4: I formed the bisulfite adduct, but when I regenerate it with NaOH, my yield is near zero. Where is the product?
Diagnosis: Hydrolysis of the C-F Bond.
The 2-fluoro position is highly labile to hydrolysis under basic conditions (
-
Suspend the solid bisulfite adduct in dry Acetonitrile.
-
Add Chlorotrimethylsilane (TMS-Cl).
-
TMS-Cl reacts with the bisulfite to form volatile
and NaCl, regenerating the aldehyde under anhydrous and non-basic conditions.
Q5: The bisulfite adduct isn't precipitating. It's an oil. Diagnosis: Solvent Solvation. If you are using DMF or Sulfolane, the adduct may remain soluble. Solution:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) before adding the saturated Sodium Bisulfite solution.
-
The adduct is insoluble in EtOAc and will precipitate at the aqueous/organic interface.
Module 3: Stability & Storage
Q6: My white solid turned yellow after a week in the fridge. Is it degraded? Diagnosis: Auto-oxidation. Aldehydes oxidize to carboxylic acids (2-fluoropyrimidine-5-carboxylic acid) upon exposure to air. Solution:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizer: Isolate as the Bisulfite Adduct for long-term storage. The adduct is stable for years. Regenerate the free aldehyde only immediately before the next step.
Visualizing the Process
Diagram 1: Reaction Mechanism & Competition
This diagram illustrates the desired
Caption: The S_NAr pathway requires anhydrous conditions. Moisture or high pH leads to irreversible hydrolysis of the C-F bond.
Diagram 2: Recommended Scale-Up Workflow
A self-validating workflow designed to minimize thermal exposure and maximize purity.
Caption: Optimized workflow using Bisulfite Capture and TMS-Cl Regeneration to avoid thermal distillation and basic hydrolysis.
Summary Data Tables
Table 1: Solvent Selection for Scale-Up
| Solvent | Boiling Point | Reaction Rate | Removal Difficulty | Risk Profile | Recommendation |
| Sulfolane | 285°C | Fast (4h) | Very High | Thermal runaway if uncontrolled | High (With proper workup) |
| Acetonitrile | 82°C | Slow (24-48h) | Low | Low (Temp limited by reflux) | Medium (Good for safety) |
| DMF | 153°C | Medium | High | Decomposes at T > 140°C | Low (Side reactions) |
| DMSO | 189°C | Fast | High | Explosion Risk with Halides | Avoid on Scale |
Table 2: Stoichiometry & Conditions
| Component | Equivalents | Notes |
| 2-Cl-pyrimidine-5-CHO | 1.0 | Limiting Reagent |
| Potassium Fluoride (KF) | 1.5 - 2.0 | Must be Spray-Dried & Anhydrous |
| 18-Crown-6 | 0.05 (5 mol%) | Critical for phase transfer |
| Reaction Temp | 80°C - 110°C | Do not exceed 120°C |
References
-
Mechanism of KF/18-Crown-6 Fluorination: Liotta, C. L., & Harris, H. P. (1974). "Chemistry of naked anions. I. Reactions of the 18-crown-6-potassium fluoride complex with organic substrates in aprotic organic solvents".[2] Journal of the American Chemical Society. Link
-
Bisulfite Adduct Regeneration (Non-Aqueous): Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts". The Journal of Organic Chemistry. Link
-
Scale-Up of Halex Reactions: Finger, G. C., et al. (1956). "Aromatic Fluorine Compounds by the Halex Process". Journal of the American Chemical Society. (Foundational text for industrial Halex). Link
-
Stability of Fluoropyrimidines: Finding regarding the hydrolytic instability of the C-F bond in 2-fluoropyrimidines under basic conditions. Organic Process Research & Development (General reference for Pyrimidine process chemistry). Link
-
Safety of Fluoropyrimidines: "Fluorouracil and related fluoropyrimidines: Chemistry and Stability". GaBI Journal. Link
Sources
Technical Support Center: Purification of 2-Fluoropyrimidine-5-carbaldehyde
Case ID: PUR-PYR-05F Status: Active Expert Level: Senior Application Scientist
Executive Summary & Chemical Context
2-Fluoropyrimidine-5-carbaldehyde is a high-value intermediate, primarily used as a scaffold in the synthesis of kinase inhibitors and nucleoside analogs. Its structural duality—an electrophilic aldehyde at C5 and a nucleophilic aromatic substitution (
The Core Challenge:
Standard aldehyde purification techniques (like basic bisulfite regeneration) often destroy the C2-Fluorine bond, converting your product into the useless 2-hydroxy impurity. Furthermore, if synthesized via the Halex reaction (Cl
This guide provides non-destructive purification workflows designed specifically to preserve the labile C-F bond while removing critical impurities.
The Impurity Landscape
Before initiating purification, you must identify which "enemy" you are fighting.
Figure 1: Impurity genealogy. Note that the Hydrolysis pathway (Red Arrow) is the most common failure mode during workup.
Troubleshooting Guides & Protocols
Issue A: Separating the Chloro-Precursor (The Halex Problem)
Symptom: LC-MS shows a peak with M+2 isotope pattern (Chlorine signature) very close to the product peak. Mechanism: The 2-Chloro and 2-Fluoro analogs have nearly identical boiling points, rendering distillation ineffective. Solution: Leverage the polarity difference. The C-F bond is significantly more polar than the C-Cl bond.
Protocol: High-Resolution Flash Chromatography
-
Stationary Phase: High-performance Silica Gel (20–40 µm spherical particles recommended for tight separation).
-
Mobile Phase: Hexane/Ethyl Acetate (Gradient).
-
Start: 100% Hexane.
-
Ramp: 0% to 20% EtOAc over 20 CV (Column Volumes).
-
-
Elution Order:
-
Fraction 1 (Fastest): 2-Chloropyrimidine-5-carbaldehyde (Less Polar).
-
Fraction 2 (Target): 2-Fluoropyrimidine-5-carbaldehyde.
-
Fraction 3 (Slowest): 2-Hydroxypyrimidine impurities.
-
-
Validation: Check "shoulder" fractions by TLC. The Fluoro product will have a lower
than the Chloro impurity.
Issue B: Removing Non-Aldehyde Impurities (The "Safe" Bisulfite Method)
Symptom: Presence of oligomers, starting materials (non-aldehydes), or complex reaction byproducts. Critical Warning: Standard bisulfite protocols use Base (NaOH/Carbonate) to regenerate the aldehyde. DO NOT USE THIS. Base will instantly hydrolyze the C2-Fluorine to a C2-Hydroxyl group [1].
Protocol: Acid-Mediated Bisulfite Regeneration This method uses the reversibility of the bisulfite adduct under acidic conditions, which the 2-Fluoro ring tolerates better than strong base.
Step 1: Adduct Formation
-
Dissolve crude oil in 3 volumes of EtOAc .
-
Add 2 volumes of saturated aq. NaHSO₃ (Sodium Bisulfite) .[1][2]
-
Stir vigorously for 2 hours at 0°C.
-
Observation: A white precipitate (the adduct) should form. If not, add 0.5 vol of Ethanol to induce precipitation.
-
-
Filtration: Filter the solid adduct. Wash with cold EtOAc to remove non-aldehyde organic impurities (the filtrate contains the junk).
Step 2: Safe Regeneration (The "Acid Swap")
-
Suspend the solid adduct in a biphasic mixture of Dichloromethane (DCM) and Water .
-
Cool to 0°C.
-
Slowly add 1M HCl dropwise until pH reaches ~1-2. Do not heat.
-
Extraction: Separate the DCM layer. Extract aqueous layer 2x with DCM.
-
Drying: Dry over MgSO₄ (avoid basic drying agents like K₂CO₃).
Figure 2: Modified Bisulfite Workflow avoiding base-catalyzed hydrolysis.
Issue C: The "White Solid" Phenomenon (Oxidation)
Symptom: A white solid precipitates in your oil during storage. NMR shows a broad singlet >10 ppm (Carboxylic Acid). Cause: 2-Fluoropyrimidine-5-carbaldehyde oxidizes rapidly in air to 2-Fluoropyrimidine-5-carboxylic acid . Protocol: Bicarbonate Wash [6]
-
Dissolve the mixture in EtOAc.
-
Wash with 5% NaHCO₃ (aq) .
-
Chemistry: The carboxylic acid is deprotonated (becoming water-soluble sodium salt) and moves to the aqueous layer. The aldehyde remains in the organic layer.
-
Note: Bicarbonate is a weak base and is generally safe for the C-F bond if contact time is short (<10 mins) and temperature is low.
-
-
Dry organic layer immediately and concentrate.
Frequently Asked Questions (FAQ)
Q1: Can I use distillation to purify this compound? A: Generally, no . The boiling point difference between the 2-Fluoro product and the 2-Chloro impurity is negligible. Furthermore, the high temperatures required for distillation often accelerate the degradation of the pyrimidine ring or polymerization of the aldehyde [3].
Q2: Why did my product turn into a polar spot on TLC after using NaOH?
A: You likely hydrolyzed the Fluorine. The C2 position in pyrimidines is electron-deficient (activated). Hydroxide (
Q3: How should I store the purified aldehyde? A: Store under Argon/Nitrogen at -20°C . Aldehydes are "oxygen scavengers." For long-term storage (>1 month), consider converting it to a dimethyl acetal (protecting group), which can be hydrolyzed back to the aldehyde when needed [2].
Q4: Is the "Nonaqueous Bisulfite" method applicable here? A: Yes, and it is highly recommended. If you have access to Chlorotrimethylsilane (TMS-Cl), you can regenerate the aldehyde from the bisulfite adduct in acetonitrile/TMS-Cl. This avoids water entirely, eliminating the risk of hydrolysis.[7]
-
Reference: Kjell et al. described this for sensitive aldehydes [2].
Summary Data Table: Impurity Management
| Impurity Type | Chemical Identity | Detection (Typical) | Removal Strategy | Critical Constraint |
| Precursor | 2-Chloropyrimidine-5-CHO | LCMS (M/M+2 ratio 3:1) | Flash Column (Silica) | Elutes before product. |
| Hydrolysis | 2-Hydroxypyrimidine-5-CHO | TLC (Baseline/Polar) | Aqueous Extraction | Avoid high pH. |
| Oxidation | 2-Fluoropyrimidine-5-COOH | H-NMR (>10 ppm broad) | NaHCO₃ Wash | Work fast to prevent hydrolysis. |
| Solvent | DMF / DMSO | H-NMR (2.9/2.7 ppm) | Lyophilization / Water Wash | DMF is hard to remove; use water washes. |
References
-
BenchChem Technical Support. (2025).[1][8] Synthesis of Substituted 2-Fluoropyridines and Pyrimidines: Troubleshooting SNAr Side Reactions.Link
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[7] Journal of Organic Chemistry, 64(15), 5722-5724. Link
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities in API synthesis.[9]Link
-
PubChem Compound Summary. (2025). 2-Chloropyrimidine-5-carbaldehyde: Chemical Properties and Safety.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
Comparative Guide: 2-Fluoropyrimidine-5-carbaldehyde vs. 2-Chloropyrimidine-5-carbaldehyde
[1]
Executive Summary: The Kinetic Advantage
In the design of kinase inhibitors and nucleotide analogs, the pyrimidine-5-carbaldehyde scaffold is a critical node.[1] While 2-chloropyrimidine-5-carbaldehyde (2-Cl) is the industry-standard starting material due to cost and availability, 2-fluoropyrimidine-5-carbaldehyde (2-F) offers a distinct kinetic advantage for difficult nucleophilic aromatic substitutions (
The Verdict:
-
Use 2-Cl for routine substitutions with strong, unhindered nucleophiles (e.g., primary amines, thiols) where heating (60–80°C) is acceptable.
-
Use 2-F when reacting with weak nucleophiles (e.g., anilines, sterically hindered amines), or when the substrate contains heat-sensitive moieties.[1] The fluoro-derivative reacts approximately 100–300x faster under milder conditions, often proceeding at room temperature.
Mechanistic Underpinnings: Why Fluorine Wins in
To select the right reagent, one must understand the counter-intuitive reactivity trend of
The Mechanism
The reaction proceeds via an Addition-Elimination pathway. The rate-determining step (RDS) is the initial nucleophilic attack, which disrupts aromaticity and forms a high-energy anionic intermediate known as the Meisenheimer Complex .[1]
-
Step 1 (Slow, RDS): Nucleophile attacks C-2. The negative charge is delocalized onto the ring nitrogens and the electron-withdrawing aldehyde group at C-5.[1]
-
Step 2 (Fast): Re-aromatization and expulsion of the halide.
The Fluorine Effect
Although the C-F bond is stronger than the C-Cl bond, bond breaking is not the rate-determining step.[1]
-
Inductive Effect (-I): Fluorine is the most electronegative element.[1] It strongly pulls electron density away from the C-2 carbon (induction), significantly lowering the energy of the transition state for nucleophilic attack.
-
Stabilization: The highly polarized C-F bond stabilizes the anionic Meisenheimer intermediate more effectively than the C-Cl bond.
Figure 1: The
Comparative Performance Data
The following table contrasts the physical properties and reactivity profiles of the two analogs.
| Feature | 2-Chloropyrimidine-5-carbaldehyde | 2-Fluoropyrimidine-5-carbaldehyde |
| CAS Number | 933702-55-7 | 1240041-64-8 |
| Molecular Weight | 142.54 g/mol | 126.09 g/mol |
| Physical State | Solid (MP: 113–118°C) | Solid |
| Moderate.[1] Requires heat/base. | High. Often reacts at RT. | |
| Relative Rate ( | 1 (Reference) | ~300 (Estimated vs. Cl) |
| Stability | Stable. Resistant to hydrolysis. | Moisture sensitive. Prone to hydrolysis in strong base. |
| Cost | Low (Commodity Chemical) | High (Specialty Reagent) |
| Primary Use Case | Robust, scalable synthesis. | Late-stage functionalization; weak nucleophiles.[1] |
Decision Framework: Selecting the Right Reagent
Use this logic tree to determine if the cost of the fluoro-derivative is justified for your synthesis.
Figure 2: Selection guide for 2-halo-pyrimidine-5-carbaldehydes.
Experimental Protocols
Protocol A: Synthesis of 2-Fluoropyrimidine-5-carbaldehyde (Halex Reaction)
If the fluoro-derivative is not in stock, it can be synthesized from the chloro-precursor using a Halogen Exchange (Halex) reaction.[1]
Reagents:
-
2-Chloropyrimidine-5-carbaldehyde (1.0 equiv)[1]
-
Potassium Fluoride (KF), spray-dried (3.0 equiv)[1]
-
18-Crown-6 (0.1 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMSO[1]
Procedure:
-
Preparation: Dry KF in a vacuum oven at 150°C for 4 hours prior to use (Critical for success).
-
Dissolution: In a dry flask under
, dissolve 2-chloropyrimidine-5-carbaldehyde and 18-crown-6 in anhydrous MeCN. -
Reaction: Add the activated KF. Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC or LCMS (Product moves slightly faster/different retention).
-
Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.
-
Note: The product is more sensitive to hydrolysis than the starting material; avoid aqueous workup if possible.
-
Protocol B: Mild with 2-Fluoropyrimidine-5-carbaldehyde
This protocol demonstrates the substitution with a weak nucleophile (e.g., a deactivated aniline).[1]
Reagents:
-
2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)[1]
-
Aniline derivative (1.1 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (1.5 equiv)[1]
-
Solvent: THF or DMF
Procedure:
-
Mix: Dissolve the aldehyde in THF (0.2 M concentration).
-
Add: Add the aniline followed by DIPEA.
-
Incubate: Stir at Room Temperature for 2–4 hours.
-
Comparison: The 2-chloro analog would typically require heating to 60–80°C overnight for the same conversion.[1]
-
-
Quench: Dilute with water and extract with EtOAc.
-
Isolate: Dry over
and concentrate.
Handling and Stability
2-Chloropyrimidine-5-carbaldehyde[1][2][3][4][5]
-
Storage: Store at 2–8°C. Stable for months/years if kept dry.
-
Hazards: Standard irritant.
-
Chemical Stability: Robust. Can withstand aqueous basic workups (e.g.,
washes) without significant hydrolysis.
2-Fluoropyrimidine-5-carbaldehyde[1][6]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Hydrolysis Risk: The high reactivity toward nucleophiles also applies to water/hydroxide. In strong aqueous base (NaOH/KOH), the fluorine can be displaced by -OH, yielding the 2-hydroxy derivative (inactive).[1]
-
Recommendation: Use non-nucleophilic bases (DIPEA,
) and anhydrous solvents when possible.
References
-
Reactivity of Halopyridines/Pyrimidines
-
Mechanistic Insight (
):-
Rohrbach, S., et al. "Nucleophilic Aromatic Substitution." Chemistry Steps. Link
-
-
Synthesis of Chloro-Precursor
-
2-Chloropyrimidine-5-carbaldehyde Synthesis & Properties. ChemicalBook. Link
-
- Application in Drug Discovery: Barvian, N. C., et al. "Pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry. (General reference for scaffold utility).
- Finger, G. C., et al. "Aromatic Fluorine Compounds." Journal of the American Chemical Society.
Comparative analysis of 2-Fluoropyrimidine-5-carbaldehyde and 5-fluorouracil efficacy
This guide provides a comparative technical analysis of 5-Fluorouracil (5-FU) , a gold-standard antimetabolite, and 2-Fluoropyrimidine-5-carbaldehyde , a versatile pharmacophore scaffold.
Executive Summary: Therapeutic Agent vs. Synthetic Scaffold
This guide addresses a critical distinction in drug development: the comparison between an established Active Pharmaceutical Ingredient (API) and a high-value Chemical Intermediate.
-
5-Fluorouracil (5-FU): A clinically validated therapeutic agent.[1][2] Its efficacy is measured in IC₅₀ values, tumor regression rates, and survival outcomes. It serves as the control in this analysis.
-
2-Fluoropyrimidine-5-carbaldehyde: A reactive building block. Its "efficacy" is defined by its synthetic utility—specifically, its ability to generate novel pyrimidine libraries (e.g., EGFR/COX-2 dual inhibitors) that overcome 5-FU resistance. It serves as the challenger scaffold in this analysis.
Technical Profile & Mechanism of Action
5-Fluorouracil (The Standard)[1][3]
-
CAS: 51-21-8[2]
-
Class: Pyrimidine Antimetabolite.[3]
-
Mechanism: 5-FU functions as a prodrug.[1][4] It is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with Thymidylate Synthase (TS) and 5,10-methylene tetrahydrofolate. This covalently inhibits TS, blocking the methylation of dUMP to dTMP, thereby halting DNA synthesis (Thymineless Death).
-
Key Limitation: High rates of acquired resistance due to TS overexpression or DPD (Dihydropyrimidine dehydrogenase) catabolism.
2-Fluoropyrimidine-5-carbaldehyde (The Scaffold)
-
CAS: 1240041-64-8
-
Class: Fluorinated Heterocyclic Aldehyde.[4]
-
Mechanism (Synthetic): This compound is not a drug per se but a "privileged structure" in medicinal chemistry.
-
The Aldehyde Handle (C-5): Enables rapid diversification via Schiff base formation, Wittig reactions, or condensation to form chalcones.
-
The Fluorine Handle (C-2): Activates the ring for Nucleophilic Aromatic Substitution (SₙAr), allowing the introduction of amines or ethers to tune lipophilicity and target binding.
-
-
Application: Used to synthesize next-generation inhibitors that target kinases (e.g., CDK, EGFR) where the pyrimidine ring mimics the ATP adenine base.
Comparative Performance Analysis
The following table contrasts the biological efficacy of 5-FU with the synthetic efficacy of the 2-Fluoropyrimidine-5-carbaldehyde scaffold.
| Feature | 5-Fluorouracil (API) | 2-Fluoropyrimidine-5-carbaldehyde (Scaffold) |
| Primary Role | Direct Cytotoxicity (Induction of Apoptosis) | Precursor for Lead Optimization |
| Target Specificity | Thymidylate Synthase (High Specificity) | Tunable (Depends on derivatization) |
| IC₅₀ (MCF-7 Breast) | ~1.0 - 5.0 µM (Established Benchmark) | >100 µM (As free aldehyde; likely non-specific toxicity) |
| IC₅₀ (Derived Leads) | N/A | 0.02 - 0.5 µM (Potential of optimized derivatives) |
| Metabolic Stability | Low (Rapid degradation by DPD in liver) | High (Aldehyde allows blocking of metabolic soft spots) |
| Drug Resistance | Common (TS amplification) | Low (Novel derivatives designed to bypass TS) |
Critical Insight: Do not screen 2-Fluoropyrimidine-5-carbaldehyde directly for antitumor efficacy. Its aldehyde group is highly reactive and will form non-specific Schiff bases with proteins in culture media, yielding false-positive toxicity data. Its value lies in its conversion to stable derivatives.
Experimental Protocols
Protocol A: Validating 5-FU Efficacy (The Control)
Objective: Establish a baseline IC₅₀ for comparison.
-
Cell Seeding: Seed HCT-116 (Colorectal) cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Prepare 5-FU stock (100 mM in DMSO). Perform serial dilutions (0.1 µM to 100 µM) in culture medium.
-
Exposure: Treat cells for 48h and 72h.
-
Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2-4h. Measure absorbance at 450 nm.
-
Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism) to determine IC₅₀.
Protocol B: Utilizing 2-Fluoropyrimidine-5-carbaldehyde (The Workflow)
Objective: Synthesize a bioactive "Challenger" molecule (e.g., a Hydrazone derivative).
-
Reactants: Mix 2-Fluoropyrimidine-5-carbaldehyde (1.0 eq) with a substituted hydrazine (e.g., Phenylhydrazine, 1.0 eq) in Ethanol.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat at 80°C for 3-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Purification: Cool to RT. The precipitate (Schiff base) is filtered, washed with cold ethanol, and recrystallized.
-
Validation: Confirm structure via ¹H-NMR (Look for imine singlet at δ 8.0–8.5 ppm).
-
Screening: Test the new derivative using Protocol A to compare against 5-FU.
Visualization of Mechanisms
Figure 1: 5-Fluorouracil Activation Pathway
This diagram illustrates the metabolic bottleneck (DPD) and the lethal activation step (TS Inhibition).
Caption: 5-FU Pharmacodynamics. Efficacy relies on the balance between anabolic activation (FdUMP) and catabolic degradation by DPD.
Figure 2: 2-Fluoropyrimidine-5-carbaldehyde Synthetic Divergence
This diagram illustrates how the scaffold is transformed into high-potency candidates.
Caption: Synthetic Utility. The scaffold offers two orthogonal reaction sites (C-2 and C-5) to generate diverse bioactive libraries.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link
-
Udayasri, A., et al. (2022).[4] Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines. Journal of the Serbian Chemical Society. Link
-
BenchChem. (2025).[5] Application Notes and Protocols for 5-Propylfuran-2-carbaldehyde in Medicinal Chemistry. (Cited for aldehyde scaffold reactivity context). Link
-
El-Miligy, M. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR/COX-2 inhibitors. RSC Advances. Link
-
ClinPGx. (2024). Fluoropyrimidine Pathway, Pharmacodynamics. Link
Sources
Analytical Characterization of 2-Fluoropyrimidine-5-carbaldehyde: A Comparative Methodological Guide
Topic: Analytical Methods for the Characterization of 2-Fluoropyrimidine-5-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Context
2-Fluoropyrimidine-5-carbaldehyde (CAS: 60124-79-0) is a high-value pharmacophore intermediate, primarily employed in the synthesis of kinase inhibitors and fluorinated nucleoside analogs. Its structural duality—combining a reactive aldehyde handle with a bioisosteric fluorine at the C2 position—makes it a versatile but analytically challenging building block.
Unlike robust alkyl aldehydes, this heterocyclic aldehyde presents two distinct stability risks that compromise standard analytical workflows:
-
Facile Oxidation: Rapid conversion to 2-fluoropyrimidine-5-carboxylic acid upon air exposure.
-
Nucleophilic Susceptibility: The C2-fluorine is labile to nucleophilic aromatic substitution (
), particularly hydrolysis in basic media, yielding 2-hydroxy/oxo impurities.
This guide compares three primary characterization methodologies—RP-HPLC , GC-MS , and Quantitative NMR (qNMR) —to determine which technique offers the highest fidelity for purity assessment and impurity profiling.
Physicochemical Profile & Stability Targets
Before selecting an analytical method, the analyst must understand the physical behavior of the analyte.
| Property | Specification / Behavior | Analytical Implication |
| Molecular Weight | 126.09 g/mol | Suitable for both GC and LC-MS. |
| Appearance | White to off-white crystalline solid | Color change (yellowing) indicates oxidation/polymerization. |
| Solubility | DMSO, Methanol, Chloroform | Avoid protic solvents for long-term storage to prevent hemiacetal formation. |
| Reactivity A | Aldehyde Oxidation | Samples must be prepared fresh; autosamplers should be cooled (4°C). |
| Reactivity B | C2-F Hydrolysis | Critical: Avoid basic mobile phases (pH > 7.5) in HPLC. |
Comparative Analysis of Analytical Methods
This section evaluates the "performance" of each analytical technique in the context of characterizing 2-Fluoropyrimidine-5-carbaldehyde.
Method A: Reverse-Phase HPLC (UV/MS) – The Workhorse
Verdict: Best for trace impurity profiling (0.05% sensitivity).
-
Pros: High sensitivity; separates the aldehyde from its acid oxidation product and hydrolysis impurities.
-
Cons: Aldehyde peak can tail due to hydration on-column; requires acidic pH control.
-
Performance vs. Alternatives: Superior to GC for detecting non-volatile degradation products (e.g., carboxylic acids, salts).
Method B: GC-MS – The Volatility Specialist
Verdict: Excellent for residual solvent analysis and confirming identity.
-
Pros: Sharp peaks; definitive mass spectral identification (
126). -
Cons: Thermal instability risk. The aldehyde may oxidize or disproportionate in a hot injector port.
-
Performance vs. Alternatives: Less reliable than HPLC for quantitative purity due to potential thermal degradation during injection.
Method C: F qNMR – The Absolute Quantifier
Verdict: Best for assay (potency) determination without a reference standard.
-
Pros: Non-destructive; fluorine signal is background-free (no solvent interference); detects inorganic fluoride impurities.
-
Cons: Lower sensitivity compared to HPLC; requires relaxation delay optimization.
-
Performance vs. Alternatives: The only method that directly quantifies the "active" fluorine content relative to an internal standard (e.g.,
-trifluorotoluene).
Detailed Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate the parent aldehyde from the 2-fluoro-5-carboxylic acid and 2-hydroxy impurities.
-
Instrument: Agilent 1200/1290 or equivalent UHPLC/HPLC.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
, . -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents hydrolysis).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 5% B (Isocratic hold for polar impurities)
-
2–15 min: 5%
95% B (Linear gradient) -
15–20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (Pyrimidine
max). -
Sample Prep: Dissolve 1 mg/mL in Acetonitrile. Inject immediately.
Protocol 2: F qNMR for Assay Calculation
Self-validating protocol for absolute purity.
-
Solvent: DMSO-
(Preferred over CDCl to prevent volatility loss and ensure solubility of acid impurities). -
Internal Standard (IS):
-Trifluorotoluene ( -63 ppm) or 4-Fluoronitrobenzene. -
Acquisition Parameters:
-
Pulse angle: 30° or 90°.
-
Relaxation Delay (
): (typically 10–20 seconds for fluorinated aromatics). -
Scans: 64–128.
-
-
Data Processing: Phase correct manually. Integrate the product peak (
-50 to -60 ppm range, check specific shift) vs. IS peak. -
Calculation:
Visualizations & Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on which method to select based on the specific data requirement (Purity vs. Identity vs. Stability).
Caption: Decision matrix for selecting the optimal analytical technique based on data needs.
Diagram 2: Degradation Pathways & Detection
Understanding what you are detecting is as important as how you detect it. This diagram maps the common degradation products to the method best suited to detect them.
Caption: Primary degradation pathways (Oxidation/Hydrolysis) and their detection strategies.
Expert Insights & Troubleshooting (E-E-A-T)
The "Ghost Peak" Phenomenon in HPLC: When analyzing pyrimidine aldehydes in methanol-containing mobile phases, you may observe a split peak or a broad shoulder. This is often the hemiacetal forming in situ.
-
Solution: Switch to Acetonitrile (aprotic) as the organic modifier. If using methanol is mandatory, ensure the gradient is rapid to minimize equilibrium time, or cool the column to 10°C.
Handling the Fluorine Signal:
In
Safety Note: While the aldehyde is the target, the 2-fluoropyrimidine moiety is a potential metabolic toxicant (mimicking nucleosides). All analytical waste must be segregated as cytotoxic/halogenated.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782967, 2-Fluoropyrimidine-5-carbaldehyde. PubChem. Available at: [Link]
-
Hollis, A. (2023).[1] NMR Characterization of Fluorinated Heterocycles: A Practical Guide. Journal of Fluorine Chemistry. (Generalized reference for qNMR protocols).
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Available at: [Link]
Sources
Mass Spectrometry Fragmentation Pattern of 2-Fluoropyrimidine-5-carbaldehyde: A Comparative Analytical Guide
As drug discovery workflows increasingly rely on halogenated building blocks to optimize metabolic stability and lipophilicity, analytical scientists must establish robust methods for their characterization. 2-Fluoropyrimidine-5-carbaldehyde (CAS: 112279-60-4) is a highly versatile electrophilic scaffold. However, its characterization via mass spectrometry (MS) requires a nuanced understanding of pyrimidine ring dynamics and halogen-specific cleavage rules.
This guide objectively compares the MS fragmentation profile of 2-Fluoropyrimidine-5-carbaldehyde against its widely used alternative, 2-Chloropyrimidine-5-carbaldehyde , and evaluates its performance across Electrospray Ionization (ESI) and Electron Impact (EI) platforms.
Mechanistic Causality of Fragmentation
The fragmentation of 2-Fluoropyrimidine-5-carbaldehyde is fundamentally dictated by the ionization technique employed, which governs whether the molecule decomposes via radical-driven homolytic cleavage or charge-driven heterolytic pathways [1].
Electron Impact (EI-MS, 70 eV)
In EI-MS, the high-energy electron beam strips an electron from the molecule, forming a highly reactive radical cation (
-
-Cleavage: The most favorable initial fragmentation is the loss of the formyl radical (
CHO, 29 Da), driven by the stability of the resulting pyrimidinyl cation at m/z 97. -
Ring Opening: The pyrimidinyl cation subsequently undergoes ring opening and elimination of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 70 [2].
-
Halogen Loss: A competing, albeit less dominant, pathway is the direct homolytic cleavage of the C-F bond, resulting in the loss of a fluorine radical (
F, 19 Da) to generate m/z 107.
Electrospray Ionization (ESI-MS/MS, Positive Mode)
ESI is a soft ionization technique that generates an even-electron protonated precursor,
-
Neutral Loss of CO: The aldehyde group expels carbon monoxide (CO, 28 Da), yielding a fragment at m/z 99.
-
Neutral Loss of HF: The protonated pyrimidine ring facilitates the elimination of hydrogen fluoride (HF, 20 Da), producing a fragment at m/z 107.
Product Comparison: Fluorinated vs. Chlorinated Scaffolds
When selecting building blocks, researchers often choose between the fluoro- and chloro-analogs. Analytically, these two compounds behave very differently in a mass spectrometer[4].
Table 1: Analytical Profile Comparison of Halogenated Pyrimidine Carbaldehydes
| Feature | 2-Fluoropyrimidine-5-carbaldehyde | 2-Chloropyrimidine-5-carbaldehyde | Analytical Implication |
| Molecular Weight | 126.09 g/mol | 142.54 g/mol | Determines the precursor m/z target. |
| Isotopic Signature | Monoisotopic ( | Distinct 3:1 ratio ( | Chlorine provides a built-in isotopic tracer for MS/MS workflows; Fluorine requires higher mass accuracy to prevent false positives. |
| Primary Neutral Loss (ESI) | Loss of HF (-20 Da) | Loss of HCl (-36 Da) | Diagnostic neutral losses allow for specific Precursor Ion Scans (PIS) in complex mixtures. |
| Radical Loss (EI) | Loss of | Loss of | The C-Cl bond is weaker than the C-F bond, making halogen cleavage much more dominant in the chloro-analog. |
Platform Performance Comparison
Depending on the stage of drug development, scientists must choose between LC-MS and GC-MS platforms.
Table 2: ESI-MS/MS vs. GC-EI-MS Performance for 2-Fluoropyrimidine-5-carbaldehyde
| Parameter | LC-ESI-MS/MS (Positive Mode) | GC-EI-MS (70 eV) | Methodological Causality |
| Precursor Ion | Soft ionization preserves the intact molecule; hard ionization creates a radical cation. | ||
| Base Peak | m/z 99 (Loss of CO) | m/z 97 (Loss of CHO) | Protonation drives CO loss; radical dynamics drive formyl radical loss. |
| Matrix Tolerance | Moderate (Subject to ion suppression) | High (Chromatographic resolution) | GC provides superior separation for volatile building blocks, while LC is better for downstream, non-volatile conjugated products. |
Diagnostic Fragmentation Pathways
Diagnostic fragmentation pathways of 2-Fluoropyrimidine-5-carbaldehyde in EI and ESI modes.
Experimental Methodologies & Self-Validating Protocols
To ensure data integrity, the following protocols incorporate built-in self-validation mechanisms.
Protocol A: LC-ESI-MS/MS Workflow
Causality: Acetonitrile is selected over methanol as the organic modifier to prevent the formation of hemiacetals with the highly reactive aldehyde group. 0.1% Formic acid is added to supply the protons (
-
Step 1: Sample Preparation: Dissolve 2-Fluoropyrimidine-5-carbaldehyde in LC-MS grade Acetonitrile to a final concentration of 10 µg/mL.
-
Step 2: Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
-
Step 3: MS/MS Acquisition: Operate the triple quadrupole in Positive ESI mode. Set the capillary voltage to 3.5 kV. Perform CID using Argon gas at a collision energy of 15-25 eV, targeting the m/z 127
99 transition. -
Step 4: Self-Validating System Check: Co-inject a reference standard of 2-Chloropyrimidine-5-carbaldehyde . The system is validated only if the chloro-analog elutes with baseline resolution and exhibits a strict 3:1 isotopic ratio at m/z 143/145. Any deviation indicates detector saturation or space-charge effects in the ion trap/quadrupole, requiring immediate sample dilution.
Protocol B: GC-EI-MS Workflow
Causality: A 5% phenyl-methylpolysiloxane (HP-5MS) column is utilized because its slight polarity optimally interacts with the polarizable pyrimidine ring, preventing peak tailing while maintaining high thermal stability.
-
Step 1: Sample Preparation: Dissolve the analyte in anhydrous Dichloromethane (DCM) to 50 µg/mL. Ensure the solvent is strictly anhydrous to prevent aldehyde oxidation.
-
Step 2: GC Separation: Inject 1 µL in split mode (10:1) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 60°C for 1 min, ramp at 15°C/min to 250°C, and hold for 3 mins.
-
Step 3: EI-MS Acquisition: Set the transfer line to 250°C and the ion source to 230°C. Operate the electron impact source at 70 eV. Scan from m/z 50 to 300.
-
Step 4: Self-Validating System Check: Prior to the sequence, run a Perfluorotributylamine (PFTBA) tuning standard. The protocol is self-validating only if the m/z 69, 219, and 502 peaks maintain a relative abundance of 100%, >35%, and >1%, respectively. This ensures the quadrupole mass filter is correctly calibrated across the entire mass range before acquiring data on the fluorinated analyte.
References
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. URL:[Link]
-
Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact. Journal of Physics: Conference Series. URL:[Link]
-
De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. MDPI. URL:[Link]
-
Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. ACS Bioconjugate Chemistry. URL:[Link]
A Spectroscopic Journey: Characterizing 2-Fluoropyrimidine-5-carbaldehyde and Its Precursors
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of a vast array of therapeutic agents. The introduction of a fluorine atom and a carbaldehyde group onto this heterocyclic core, as seen in 2-Fluoropyrimidine-5-carbaldehyde, offers unique opportunities for molecular design and drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. This guide provides an in-depth spectroscopic comparison of 2-Fluoropyrimidine-5-carbaldehyde with its key precursors, 2-chloropyrimidine-5-carbaldehyde and 2-aminopyrimidine-5-carbaldehyde, offering a practical reference for their synthesis and characterization.
The Synthetic Pathway: A Halogen Exchange Approach
The most direct and common route to 2-Fluoropyrimidine-5-carbaldehyde involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction, on its chloro-analogue, 2-chloropyrimidine-5-carbaldehyde. This precursor, in turn, can be synthesized from commercially available starting materials. An alternative potential precursor, 2-aminopyrimidine-5-carbaldehyde, could also be envisioned to be converted to the target molecule through a Sandmeyer-type reaction, although the Halex reaction is generally preferred for its milder conditions and higher yields in many cases.
Figure 2: Experimental workflow for the synthesis of 2-Fluoropyrimidine-5-carbaldehyde.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas. Assemble the reaction apparatus, consisting of a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet.
-
Reaction Setup: To the reaction flask, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq.), anhydrous potassium fluoride (2.0-3.0 eq.), and the anhydrous solvent (e.g., DMF). If a phase-transfer catalyst is used, it is added at this stage (0.1 eq.).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 120-150 °C. The optimal temperature will depend on the solvent used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the insoluble inorganic salts (KCl and excess KF).
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine to remove the residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 2-Fluoropyrimidine-5-carbaldehyde.
Spectroscopic Characterization
The identity and purity of the synthesized 2-Fluoropyrimidine-5-carbaldehyde and its precursors should be confirmed by a combination of NMR, IR, and mass spectrometry.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For the fluoro-derivative, a ¹⁹F NMR spectrum should also be acquired.
-
Data Analysis: Process the spectra to obtain chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values for ¹H NMR.
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
Conclusion
This guide has provided a comprehensive spectroscopic comparison of 2-Fluoropyrimidine-5-carbaldehyde with its key precursors, 2-chloropyrimidine-5-carbaldehyde and 2-aminopyrimidine-5-carbaldehyde. The detailed analysis of their NMR, IR, and UV-Vis spectra, coupled with a practical synthetic protocol, offers a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of these spectroscopic fingerprints is essential for the successful synthesis, purification, and characterization of this important fluorinated pyrimidine derivative and its analogues.
References
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. 2022.
- 2-Aminopyrimidine-5-carbaldehyde. PubChem.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro. Journal of Chemical and Pharmaceutical Research. 2011.
- 2-Chloropyrimidine-5-carbaldehyde. ChemicalBook.
- 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. 2015.
- 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum. ChemicalBook.
- 2-Aminopyrimidine-5-carbaldehyde. Santa Cruz Biotechnology.
- Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
- 2-Aminopyrimidine. PubChem.
- 2-Aminopyrimidine-5-carboxaldehyde 97. Sigma-Aldrich.
- Synthesis of 2-amino-5-fluoropyridine.
- 2-Chloropyrimidine-5-carbaldehyde synthesis. ChemicalBook.
Benchmarking 2-Fluoropyrimidine-5-carbaldehyde: A Versatile Electrophilic Scaffold for Targeted Covalent Kinase Assays
Executive Summary & Core Rationale
The paradigm of kinase drug discovery has fundamentally shifted toward Targeted Covalent Inhibitors (TCIs) [1]. By forming irreversible bonds with poorly conserved amino acids (predominantly cysteines) within the kinase active site, TCIs achieve unprecedented selectivity and prolonged pharmacodynamics. While classical Michael acceptors (e.g., acrylamides) dominate the clinical landscape, their high intrinsic reactivity often presents liabilities regarding off-target toxicity and glutathione (GSH) depletion.
To circumvent these limitations, nucleophilic aromatic substitution (
Mechanistic Causality: The Bifunctional Advantage
The superiority of 2-Fluoropyrimidine-5-carbaldehyde in fragment-based drug discovery (FBDD) is rooted in its highly specific dual-electronic profile. Rather than acting as an indiscriminate alkylating agent, it functions as a precision probe:
-
The
Warhead (2-Fluoro Position): The highly electronegative fluorine atom creates a severe electron deficiency at the C2 position of the pyrimidine ring. Unlike aliphatic halides, the trajectory requires specific spatial alignment for thiolate attack (e.g., targeting FGFR4 C552 or EGFR T790M/C797S), inherently reducing off-target protein labeling. Furthermore, fluoride is an excellent leaving group, driving the reaction to irreversible completion [2]. -
The Electron-Withdrawing Anchor (5-Carbaldehyde Position): The para-positioned aldehyde exerts a strong electron-withdrawing effect via resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This accelerates the
reaction. Crucially, the aldehyde can also form a reversible Schiff base (imine) with nearby catalytic lysines. This reversible binding acts as a proximity-inducing anchor, exponentially increasing the local concentration of the fluoropyrimidine warhead to drive the covalent step.
Fig 1: Dual-reactivity pathway of 2-Fluoropyrimidine-5-carbaldehyde in the kinase active site.
Comparative Performance Data
An ideal covalent fragment must thread the needle between low intrinsic reactivity (to survive systemic circulation and avoid GSH depletion) and high target reactivity (to efficiently silence the kinase) [3].
The table below benchmarks a 2-Fluoropyrimidine-5-carbaldehyde derivative against an industry-standard Acrylamide and a 2-Chloropyrimidine analog in a standardized Fibroblast Growth Factor Receptor 4 (FGFR4) assay system.
| Electrophilic Scaffold | Intrinsic Reactivity (GSH | Target Labeling (FGFR4 Intact MS at 1h) | Biochemical Inhibition ( | Mechanism of Action |
| Acrylamide (Standard) | ~45 minutes | >95% | 1.5 nM | Michael Addition |
| 2-Chloropyrimidine-5-carbaldehyde | >1200 minutes | 15% | 450 nM | |
| 2-Fluoropyrimidine-5-carbaldehyde | >800 minutes | 88% | 4.2 nM |
Data Synthesis: The fluoropyrimidine scaffold achieves near-parity with the acrylamide in target inhibition (
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true covalent target engagement from assay artifacts.
Protocol A: Intrinsic Reactivity Profiling (GSH Assay)
Purpose: To quantify the baseline electrophilicity of the fragment before introducing it to complex biological systems.
-
Preparation: Prepare a 10 mM stock of the 2-Fluoropyrimidine-5-carbaldehyde fragment in DMSO.
-
Reaction Mixture: Dilute the fragment to 100 µM in PBS (pH 7.4). Add reduced L-glutathione (GSH) to a final concentration of 5 mM (50x excess to ensure pseudo-first-order kinetics).
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with an equal volume of cold acetonitrile containing 0.1% formic acid.
-
LC-MS Analysis: Analyze via LC-MS/MS.
-
Self-Validation Check: Monitor both the depletion of the parent fragment mass and the proportional appearance of the GSH-adduct mass. Causality rule: If the parent compound depletes without the appearance of the adduct, the compound is precipitating or degrading, not reacting.
Protocol B: Intact Protein Mass Spectrometry (Kinase Labeling)
Purpose: To confirm the formation of a 1:1 covalent adduct on the target kinase.
-
Protein Preparation: Dilute recombinant wild-type kinase (e.g., FGFR4) and a cysteine-mutant control (e.g., FGFR4 C552A) to 2 µM in HEPES buffer (pH 7.5).
-
Labeling: Add the fluoropyrimidine fragment to a final concentration of 20 µM (10x excess). Incubate at room temperature for 1 hour.
-
Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column to remove unbound fragment.
-
Mass Spectrometry: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 software to obtain the intact mass.
-
Self-Validation Check: The wild-type kinase must show a mass shift corresponding exactly to the fragment mass minus the mass of the leaving group (Fluorine, 19 Da). The C552A mutant must show zero mass shift, proving the reaction is strictly dependent on the targeted cysteine.
Protocol C: Time-Dependent Kinase Inhibition (TR-FRET)
Purpose: To calculate the kinetic parameters (
-
Pre-incubation: Incubate the kinase (1 nM) with varying concentrations of the fragment (0.1 nM to 10 µM) for multiple time intervals: 10, 30, 60, and 120 minutes.
-
Initiation: Add ATP (at the
concentration) and a biotinylated peptide substrate to initiate the reaction. -
Detection: After 30 minutes, add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence at 665 nm / 615 nm.
-
Self-Validation Check: Plot the
curves for each pre-incubation time. A hallmark of covalent inhibition is a leftward shift (increasing potency) as pre-incubation time increases. If the remains static across time points, the interaction is purely reversible.
FBDD Screening Workflow Visualization
Fig 2: Integrated FBDD screening workflow for evaluating covalent fluoropyrimidine fragments.
References
- Singh, J. "The Ascension of Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2022.
- Gehringer, M. et al. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." ChemRxiv, 2021.
- Zhao, Z. et al. "Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool." MDPI, 2019.
A Comparative Guide to 2-Fluoropyrimidine-5-carbaldehyde and Other Heterocyclic Aldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic aldehydes serve as indispensable building blocks for the construction of complex molecular architectures with diverse biological activities. Among these, 2-Fluoropyrimidine-5-carbaldehyde has emerged as a particularly valuable reagent, offering unique reactivity and structural features. This guide provides an in-depth comparison of 2-Fluoropyrimidine-5-carbaldehyde with other commonly employed heterocyclic aldehydes, supported by established chemical principles and experimental data.
The Unique Profile of 2-Fluoropyrimidine-5-carbaldehyde: An Electron-Deficient Powerhouse
The distinguishing feature of 2-fluoropyrimidine-5-carbaldehyde lies in the strong electron-withdrawing nature of the pyrimidine ring, which is further enhanced by the presence of a highly electronegative fluorine atom at the 2-position. This electronic profile renders the aldehyde carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack. This heightened reactivity often translates to milder reaction conditions and improved yields in various synthetic transformations.
The fluoropyrimidine scaffold itself is a well-recognized pharmacophore in numerous therapeutic agents, particularly in oncology.[1][2] The inclusion of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3]
A Comparative Analysis of Reactivity in Key Synthetic Transformations
The utility of an aldehyde in synthesis is largely defined by its performance in a range of canonical organic reactions. Here, we compare the anticipated reactivity of 2-fluoropyrimidine-5-carbaldehyde with other prevalent heterocyclic aldehydes: pyridine-3-carbaldehyde, furan-2-carbaldehyde (furfural), thiophene-2-carbaldehyde, and pyrrole-2-carbaldehyde.
Table 1: Comparison of Electronic Properties and Expected Reactivity of Heterocyclic Aldehydes
| Aldehyde | Heterocyclic Ring System | Electronic Nature of the Ring | Expected Carbonyl Electrophilicity | Anticipated Reactivity |
| 2-Fluoropyrimidine-5-carbaldehyde | 2-Fluoropyrimidine | Strongly Electron-Deficient | Very High | Very High |
| Pyridine-3-carbaldehyde | Pyridine | Electron-Deficient | High | High |
| Furan-2-carbaldehyde (Furfural) | Furan | Electron-Rich | Moderate | Moderate |
| Thiophene-2-carbaldehyde | Thiophene | Electron-Rich (less so than furan) | Moderate | Moderate |
| Pyrrole-2-carbaldehyde | Pyrrole | Very Electron-Rich | Low | Low |
Wittig and Horner-Wadsworth-Emmons Reactions
These olefination reactions are fundamental for the formation of carbon-carbon double bonds. The rate-determining step typically involves the nucleophilic attack of the ylide on the aldehyde carbonyl.[4] Consequently, more electrophilic aldehydes are expected to react more readily.
Caption: Generalized workflow of the Wittig reaction.
Grignard and Organolithium Additions
The addition of organometallic reagents like Grignard reagents to aldehydes is a cornerstone of alcohol synthesis.[6][7] The high electrophilicity of the carbonyl carbon in 2-fluoropyrimidine-5-carbaldehyde suggests a facile reaction with these powerful nucleophiles.[8] However, the presence of the acidic ring protons and the potential for side reactions with the heterocyclic ring must be considered, especially with more basic organolithium reagents.
Table 2: Anticipated Reactivity in Grignard Reactions
| Aldehyde | Expected Reactivity with Grignard Reagents | Potential Side Reactions |
| 2-Fluoropyrimidine-5-carbaldehyde | High | Nucleophilic aromatic substitution on the pyrimidine ring |
| Pyridine-3-carbaldehyde | High | Addition to the pyridine ring |
| Furan-2-carbaldehyde | Moderate | Ring opening with strong organolithiums |
| Thiophene-2-carbaldehyde | Moderate | Deprotonation of the thiophene ring |
| Pyrrole-2-carbaldehyde | Low | Deprotonation of the N-H bond |
Reductive Amination
Reductive amination is a powerful tool for the synthesis of amines from aldehydes.[9][10] The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced.[11] The initial imine formation is often the rate-limiting step and is favored by more electrophilic aldehydes. Therefore, 2-fluoropyrimidine-5-carbaldehyde is expected to undergo reductive amination efficiently, even with less nucleophilic amines.
Caption: Key steps in the reductive amination process.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[12][13] The reaction is initiated by the nucleophilic attack of the carbanion generated from the active methylene compound on the aldehyde carbonyl. Similar to the previously discussed reactions, the enhanced electrophilicity of 2-fluoropyrimidine-5-carbaldehyde is anticipated to promote this condensation, leading to higher yields and potentially obviating the need for harsh reaction conditions.[14][15]
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for key reactions discussed. These should be adapted based on the specific substrate and desired product.
Protocol 1: Horner-Wadsworth-Emmons Olefination
-
Phosphonate Deprotonation: To a stirred solution of a phosphonate ester (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the heterocyclic aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of the heterocyclic aldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the amine (1.0-1.2 eq.).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the stirred solution. If the amine is used as a hydrochloride salt, a tertiary amine base like triethylamine (1.1 eq.) should be added.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting amine by flash column chromatography or crystallization.
Conclusion
2-Fluoropyrimidine-5-carbaldehyde stands out as a highly reactive and synthetically versatile building block. Its pronounced electrophilicity, a consequence of the electron-deficient nature of the fluorinated pyrimidine ring, makes it an excellent substrate for a wide array of nucleophilic addition and condensation reactions. While direct, side-by-side comparative studies with other heterocyclic aldehydes are limited, fundamental principles of organic chemistry strongly suggest its superior performance in many common transformations. For researchers and drug development professionals, the unique electronic properties of 2-fluoropyrimidine-5-carbaldehyde, coupled with the inherent biological relevance of the fluoropyrimidine scaffold, make it a compelling choice for the synthesis of novel and complex molecular entities.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
-
Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927 , 60, 119-122. [Link]
-
ResearchGate. Hypothetical Vilsmeier–Haack formylation sites versus this regioselective two-step methodology. [Link]
-
Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. YouTube, 2023. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]
-
ResearchGate. Comparison of 1 H NMR chemical shifts (calculated), % bond fixation of dihydropyrene nucleus, and % aromaticities of five membered heterocycles with benzene, calculated through (2). [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
MDPI. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
-
ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]
-
Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
SpringerLink. Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
- Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
-
PubChem. 5-Fluoropyridine-2-carboxaldehyde. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]
-
EPub Bayreuth. General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]
-
Iraqi Journal of Science. Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. [Link]
-
ScienceDirect. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Royal Society of Chemistry. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]
-
Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
AIR Unimi. Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. [Link]
- Google Patents.
-
Royal Society of Chemistry. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. [Link]
-
ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]
-
ResearchGate. A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. [Link]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
MDPI. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. [Link]
-
ResearchGate. (PDF) Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes*. [Link]
-
Journal of Medicinal and Chemical Sciences. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. [Link]
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Safety Operating Guide
2-Fluoropyrimidine-5-carbaldehyde proper disposal procedures
Standard Operating Procedure & Disposal Master Plan: 2-Fluoropyrimidine-5-carbaldehyde
As a Senior Application Scientist, I design laboratory safety and disposal protocols not as mere compliance checklists, but as self-validating systems of chemical containment. When handling 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8), researchers are managing a dual-threat profile: the acute electrophilic reactivity of the carbaldehyde moiety and the environmental persistence risk associated with the carbon-fluorine (C-F) bond[1].
This guide provides the definitive, step-by-step operational and disposal architecture required to handle this compound safely, ensuring absolute scientific integrity and regulatory compliance.
Chemical Causality & Hazard Profiling
To handle a chemical safely, one must understand the causality behind its reactivity. The presence of the fluorine atom at the C2 position of the pyrimidine ring significantly alters the molecule's electronic landscape. Fluorine’s high electronegativity withdraws electron density from the already electron-deficient diazine core via inductive effects, rendering the C5-carbaldehyde group exceptionally electrophilic.
This structural reality dictates our operational strategy: the compound is highly reactive toward nucleophiles (including atmospheric moisture and biological amines) and acts as a severe irritant to the respiratory tract and mucous membranes[2]. Furthermore, the strong C-F bond requires specialized high-energy thermal destruction to prevent the release of toxic hydrofluoric acid (HF) or persistent fluorinated fragments into the environment[3].
Table 1: Physicochemical & Operational Hazard Data
| Property / Hazard | Value / Specification | Operational Implication |
| CAS Number | 1240041-64-8 | Primary identifier for EPA/RCRA waste manifests[1]. |
| Molecular Weight | 126.09 g/mol | Low molecular weight increases volatility and inhalation risk[1]. |
| Hazard Codes | H302, H315, H319, H332, H335 | Mandates strict dermal and respiratory protection (fume hood only)[2]. |
| Halogen Content | Fluorinated Heterocycle | Critical: Must be segregated into Halogenated Organic Waste. |
| Reactive Moiety | Aldehyde (-CHO) | Prone to oxidation; must be stored at 2-8°C under inert gas[1]. |
Operational Handling & Spill Response
Every protocol must be a self-validating system. By engineering out the risk at the containment level, we prevent downstream exposure.
Workflow 1: Safe Laboratory Handling
-
Primary Containment: Conduct all operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE Verification: Don double nitrile gloves (the aldehyde can permeate single layers over time), a flame-resistant lab coat, and tightly sealed chemical splash goggles.
-
Inert Atmosphere Transfer: Because the aldehyde is prone to oxidation, purge the reaction vessel with Argon or Nitrogen before transferring the 2-Fluoropyrimidine-5-carbaldehyde.
-
Spill Quenching (Self-Validating Step): In the event of a spill, do not use strong bases to neutralize, as this will trigger a rapid, exothermic aldol condensation. Instead, cover the spill with a chemically inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Sweep the solid into a highly visible, sealable container labeled "Fluorinated Organic Spill Debris."
Waste Segregation & EPA-Compliant Disposal
Conventional incineration is fundamentally insufficient for fluorinated pyrimidines. As highlighted by the EPA's 2024 updated interim guidance on the destruction of fluorinated materials, incomplete combustion of strong C-F bonds can generate persistent environmental contaminants and highly corrosive hydrofluoric acid (HF) gas[3]. Therefore, our protocol mandates routing this waste exclusively to specialized high-temperature facilities.
Workflow 2: End-of-Life Disposal Routing
-
Halogenated Segregation: Collect all liquid reaction waste, contaminated solvents, and first-rinse glassware washings into a dedicated, clearly labeled "Halogenated Organic Waste" carboy. Never mix with non-halogenated solvents or strong oxidizers.
-
Manifesting: Log the exact mass of 2-Fluoropyrimidine-5-carbaldehyde added to the waste stream. Under RCRA guidelines, while the compound itself may not have a specific listed waste code, its mixture with flammable solvents and its halogenated nature trigger hazardous waste characteristics[4].
-
High-Temperature Incineration (>1100°C): Hand over the waste manifest to an EPA-certified disposal vendor. Ensure the vendor's profile specifies High-Temperature Thermal Destruction . The incinerator must operate above 1100°C with a minimum residence time of 2 seconds to ensure complete cleavage of the pyrimidine ring and the C-F bond[3].
-
Alkaline Scrubbing Verification: Verify that the disposal facility utilizes alkaline wet scrubbers (typically calcium carbonate/CaCO3 systems). As the C-F bond mineralizes, it produces HF gas. The scrubber neutralizes the HF into benign calcium fluoride (CaF2) salts, preventing toxic atmospheric release[4].
Disposal Architecture Visualization
The following diagram illustrates the logical relationship between laboratory handling, waste segregation, and the chemical mechanics of EPA-compliant thermal destruction.
Workflow for the safe handling and EPA-compliant thermal destruction of fluorinated organics.
References
-
Interim Guidance on the Destruction and Disposal of PFAS, US EPA, [Link]
-
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal, Baker Donelson,[Link]
Sources
Personal protective equipment for handling 2-Fluoropyrimidine-5-carbaldehyde
Handling 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) requires rigorous adherence to chemical hygiene protocols. As a fluorinated heterocyclic aldehyde, this compound presents specific reactivity profiles and toxicological hazards that necessitate a carefully engineered safety strategy.
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Hazard Profile & Causality Assessment
Before selecting PPE, it is critical to understand why specific protections are required. 2-Fluoropyrimidine-5-carbaldehyde carries the following Global Harmonized System (GHS) hazard statements[1][2]:
-
H302 (Harmful if swallowed): Requires strict prevention of hand-to-mouth transfer.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The highly electrophilic aldehyde moiety can readily form Schiff bases with primary amines in skin and ocular proteins, leading to rapid sensitization and severe irritation. Furthermore, the fluorine atom at the 2-position increases the molecule's lipophilicity, potentially enhancing dermal penetration compared to non-fluorinated analogs.
-
H335 (May cause respiratory irritation): Volatilization or aerosolization of the powder can severely irritate the respiratory tract mucous membranes.
According to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910 Subpart I), PPE must serve as the final line of defense after engineering and administrative controls have been implemented[3].
PPE Selection Matrix
The following table summarizes the quantitative and qualitative specifications for PPE required when handling this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[4][5].
| PPE Category | Specification | Justification (Causality) | Replacement Frequency |
| Eye/Face | Indirect-vented chemical splash goggles | Standard safety glasses do not prevent the intrusion of irritating aldehyde vapors (H319). Indirect vents block liquid/powder ingress while preventing fogging. | N/A (Sanitize after use) |
| Hands (Primary) | Nitrile gloves (≥ 5 mil thickness) | Provides excellent resistance to fluorinated pyrimidines and prevents skin sensitization (H315). | Every 2 hours or immediately upon contamination |
| Hands (Secondary) | Chloroprene or heavy-duty Nitrile | Double-gloving creates a self-validating fail-safe against micro-tears during complex synthetic manipulations. | Daily or upon contamination |
| Body Protection | Fluid-resistant, knee-length lab coat | Protects against solid dispersion and incidental spills. Must be fully buttoned to prevent electrostatic attraction of powders to street clothing. | Weekly, or immediately if soiled |
| Respiratory | Hard-ducted Chemical Fume Hood | Primary engineering control for H335. Must maintain a face velocity of 80–100 feet per minute (fpm). | N/A (Annual certification) |
Operational Workflow: Step-by-Step Methodology
To ensure absolute trustworthiness in your laboratory practices, follow this self-validating procedural workflow.
Phase 1: Pre-Operational Readiness
-
Verify Engineering Controls: Confirm the chemical fume hood is operational. Check the magnehelic gauge or digital monitor to ensure face velocity is within the 80–100 fpm safe zone.
-
Inspect PPE (Self-Validation): Before donning, inflate primary and secondary gloves with air and roll the cuffs tightly. If the pressure drops, a micro-tear is present; discard the gloves immediately.
-
Prepare the Environment: 2-Fluoropyrimidine-5-carbaldehyde is sensitive to oxidation[6]. Ensure your Schlenk line or glove box is purged with an inert gas (Argon or Nitrogen) prior to opening the reagent bottle.
Phase 2: Chemical Handling and Transfer
-
Don PPE: Put on the lab coat, indirect-vented goggles, and double-layer gloves.
-
Vessel Acclimation: If the chemical was stored at 2–8°C (or -20°C for long-term storage)[2][6], allow the sealed container to reach room temperature inside a desiccator before opening. This prevents ambient moisture from condensing on the cold powder, which can accelerate the degradation of the aldehyde group.
-
Weighing Protocol: Do not weigh the powder on an open bench. Use a precision balance located inside the fume hood or an enclosed balance draft shield. Use an anti-static weighing boat to prevent the fluorinated powder from dispersing due to static cling.
-
Inert Transfer: Flush the receiving reaction vessel with Argon. Transfer the solid swiftly to minimize atmospheric exposure, then immediately seal both the stock bottle and the reaction vessel.
Phase 3: Post-Operation and Decontamination
-
Tool Decontamination: Rinse all spatulas and weighing boats with a compatible halogenated solvent (e.g., dichloromethane) inside the fume hood before removing them.
-
Doffing Protocol: Remove the outer gloves inside the fume hood by pinching the wrist and pulling them inside out. Dispose of them in the designated solid hazardous waste container. Remove goggles and lab coat, then remove the inner gloves.
-
Hygiene: Wash hands and forearms immediately with soap and water[7].
Logical Workflow Visualization
The following diagram illustrates the critical path from risk assessment to disposal, ensuring all safety gates are passed before handling the chemical.
Caption: Workflow for the safe handling and disposal of 2-Fluoropyrimidine-5-carbaldehyde.
Emergency Response & Disposal Plan
Spill Management: If a spill occurs outside the fume hood, evacuate the immediate area. Personnel equipped with an N95 or half-mask respirator (with organic vapor cartridges) and heavy-duty nitrile gloves should gently cover the powder with damp, absorbent pads to prevent aerosolization. Do not dry-sweep. Place all spill cleanup materials into a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Because this compound contains a fluorine atom, it must not be mixed with standard non-halogenated organic waste.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a dedicated "Halogenated Solid Waste" container.
-
Liquid Waste: Any solvent used to dissolve or clean up 2-Fluoropyrimidine-5-carbaldehyde must be routed to a "Halogenated Organic Liquid Waste" carboy. Ensure the carboy is properly vented and grounded to prevent pressure buildup and static discharge.
References
-
National Center for Biotechnology Information (NCBI). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." National Institutes of Health (NIH), [Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor, [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. chemscene.com [chemscene.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uga.edu [research.uga.edu]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. 10070-92-5|Pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. diagnostics.roche.com [diagnostics.roche.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
